Meliadubin B
Description
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Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,3aS,5aR,6S,9S,10aR,10bR,12aS)-9-hydroxy-3a,6,10a,12a-tetramethyl-1-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,5a,7,9,10,10b,11,12-decahydro-1H-indeno[4,5-i][3]benzoxepine-6-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-19(2)9-8-10-20(3)21-13-15-30(7)23-11-12-24-27(4,22(23)14-16-29(21,30)6)17-25(31)34-18-28(24,5)26(32)33/h9,11,20-22,24-25,31H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24+,25-,27+,28+,29-,30+/m0/s1 |
InChI Key |
KBDSKOHZYLIRJW-NVWYCCQMSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(C[C@H](OC[C@@]4(C)C(=O)O)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CC(OCC4(C)C(=O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Isolation of Meliadubin B from Melia dubia Cav. Bark
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Meliadubin B, a bioactive triterpenoid, from the bark of Melia dubia Cav. The document outlines a generalized experimental protocol based on established phytochemical techniques and available literature on the chemical constituents of Melia dubia.
Introduction
Melia dubia Cav., commonly known as Malabar neem, is a plant rich in bioactive compounds, including a variety of terpenoids.[1][2] The bark of this plant has been identified as a source of numerous secondary metabolites, some with potential pharmacological applications.[3][4][5] Among these is this compound, a natural triterpenoid that has demonstrated significant anti-inflammatory and antifungal properties.[6] This guide details a prospective methodology for the isolation and purification of this compound for research and drug development purposes.
Quantitative Data
| Bioassay | Target | Metric | Value | Reference |
| Anti-inflammatory | Superoxide anion generation in human neutrophils | EC50 | 5.54 µM | [6] |
| Antifungal | Magnaporthe oryzae (rice pathogenic fungus) | IC50 | 182.50 µM | [6] |
Table 1: Biological Activity of this compound
Experimental Protocol: A Generalized Approach
The following protocol describes a general workflow for the extraction, fractionation, and isolation of this compound from Melia dubia bark. This methodology is based on common practices for the isolation of triterpenoids from plant materials.
1. Plant Material Collection and Preparation:
-
Collect fresh bark from mature Melia dubia trees.
-
Wash the bark thoroughly with distilled water to remove any adhering impurities.
-
Air-dry the bark in the shade for several weeks or use a hot air oven at a controlled temperature (40-50°C) until it is brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2. Extraction:
-
The powdered bark is subjected to extraction to isolate the crude mixture of secondary metabolites.
-
Soxhlet Extraction: A commonly used method for exhaustive extraction.
-
Pack the powdered bark (e.g., 500 g) into a thimble and place it in a Soxhlet apparatus.
-
Extract with a suitable solvent, such as methanol, for approximately 48-72 hours or until the solvent running through the siphon is colorless.[3]
-
-
Maceration: A simpler alternative.
-
Soak the powdered bark in a sealed container with a solvent (e.g., methanol or ethanol) at room temperature for 3-7 days with occasional shaking.
-
-
-
After extraction, filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation (Solvent-Solvent Partitioning):
-
The crude extract is fractionated to separate compounds based on their polarity.
-
Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.
-
Shake vigorously and allow the layers to separate. Collect the n-hexane fraction.
-
Repeat the extraction of the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.
-
Concentrate each fraction using a rotary evaporator. The triterpenoids are expected to be present in the less polar to moderately polar fractions (e.g., dichloromethane and ethyl acetate).
4. Chromatographic Purification:
-
The fraction showing the most promising activity or the most likely to contain this compound is subjected to further purification using chromatographic techniques.
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.
-
Load the concentrated fraction onto the top of the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions on a TLC plate (silica gel).
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent, which is effective for terpenoids) followed by heating.
-
Combine fractions with similar TLC profiles.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, the semi-purified fractions can be subjected to Prep-HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
5. Structure Elucidation:
-
The purity and structure of the isolated compound are confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HMBC, HSQC): To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.
-
Visualizations
Caption: Workflow for the Isolation of this compound.
Signaling Pathways
The current literature primarily focuses on the isolation and direct biological activities of this compound, such as its inhibitory effect on superoxide anion generation and fungal growth.[6] Detailed studies on the specific signaling pathways modulated by this compound are not yet extensively reported. Further research is required to elucidate the molecular mechanisms underlying its observed anti-inflammatory and antifungal effects. A potential area of investigation for its anti-inflammatory action could be the NF-κB or MAPK signaling pathways, which are common targets for anti-inflammatory compounds.
Caption: Putative Anti-inflammatory Mechanism of this compound.
Conclusion
The isolation of this compound from Melia dubia bark presents a promising avenue for the discovery of new therapeutic agents. The generalized protocol provided in this guide offers a solid foundation for researchers to develop a specific and optimized methodology for obtaining this compound in high purity. Further studies are warranted to fully characterize its pharmacological profile and elucidate its mechanism of action at the molecular level.
References
The Plausible Biosynthetic Pathway of Meliadubin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meliadubin B, a 2,3-seco-tirucallane triterpenoid isolated from Melia dubia Cav., has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide delineates a plausible biosynthetic pathway for this compound, commencing from the universal triterpenoid precursor, 2,3-oxidosqualene. The proposed pathway involves the formation of a tirucallane-type scaffold, a series of oxidative modifications, and a key Baeyer-Villiger oxidation, culminating in the characteristic A-ring cleavage. This guide provides a comprehensive overview of the putative enzymatic steps, supported by analogous reactions in related terpenoid biosynthetic pathways. Furthermore, it includes representative experimental protocols for the elucidation of such pathways and presents a framework for the quantitative analysis of biosynthetic intermediates and enzymatic activities.
Introduction
Limonoids, a class of highly modified triterpenoids predominantly found in the Meliaceae and Rutaceae families, exhibit a wide array of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound is a unique member of this family, characterized by a 2,3-seco-tirucallane skeleton, indicating the cleavage of the A-ring of the tirucallane triterpenoid precursor. The elucidation of its biosynthetic pathway is essential for harnessing its therapeutic potential and for the development of synthetic biology platforms for its sustainable production.
This guide proposes a detailed biosynthetic route to this compound, drawing upon the established principles of triterpenoid and limonoid biosynthesis and a recently proposed pathway for Meliadubins A and B.[1][2][3] The pathway is presented in a stepwise manner, with a focus on the key enzymatic transformations that lead to the formation of this structurally complex natural product.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the following key stages, originating from the mevalonate (MVA) pathway:
-
Formation of the Tirucallane Skeleton: The pathway initiates with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids, to form the tirucallane cation. This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC), likely a tirucallane-7,24-dien-3β-ol synthase.[4]
-
Oxidation of the A-ring: The tirucallane skeleton undergoes a series of oxidation reactions at the C-2 and C-3 positions of the A-ring. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) to yield a 1,2-diketone intermediate.[1][2][3]
-
Baeyer-Villiger Oxidation and A-Ring Cleavage: A crucial step in the pathway is the Baeyer-Villiger oxidation of the 1,2-diketone intermediate. This reaction, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), would insert an oxygen atom between C-2 and C-3, forming a lactone. Subsequent hydrolysis of this lactone, potentially catalyzed by a hydrolase, leads to the cleavage of the A-ring, generating the characteristic 2,3-seco-tirucallane scaffold.[1][2][3]
-
Tailoring Reactions: The seco-tirucallane intermediate then undergoes a series of tailoring reactions, including reductions and oxidations, to yield this compound. These modifications are likely carried out by reductases and CYPs. Specifically, the formation of this compound from the proposed common precursor involves the reduction of carboxyl groups to aldehydes, a hemiacetal formation, and a final oxidation.[1][2][3]
Visualizing the Pathway
The following diagram illustrates the plausible biosynthetic pathway of this compound.
References
- 1. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubcompare.ai [pubcompare.ai]
Meliadubin B: A Comprehensive Technical Guide on its Natural Source, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meliadubin B, a naturally occurring 2,3-seco-tirucallane triterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory and antifungal properties. This technical guide provides an in-depth overview of the natural source, distribution, and isolation of this compound, with a focus on quantitative data and detailed experimental protocols. Furthermore, this document presents visualizations of the isolation workflow and a proposed biosynthetic pathway to aid in research and development efforts.
Natural Source and Distribution
This compound is exclusively isolated from the bark of Melia dubia Cav., a deciduous tree belonging to the Meliaceae family.[1][2][3] This tree is predominantly found in South and Southeast Asia, including countries like India, Myanmar, and Thailand. While other parts of the Melia dubia tree contain various phytochemicals, current scientific literature points to the bark as the primary source of this compound.
Quantitative analysis of this compound distribution within different tissues of Melia dubia has not been extensively reported. However, the isolation studies focus solely on the bark, suggesting it is the most abundant source. Further research is warranted to quantify the concentration of this compound in other parts of the plant, such as the leaves, roots, and seeds, to provide a complete distribution profile.
Quantitative Data
The bioactivity of this compound has been quantified in several key studies. This data is crucial for understanding its therapeutic potential and for comparative analysis in drug development.
| Parameter | Value | Assay | Organism/Cell Line | Reference |
| Anti-inflammatory Activity | ||||
| EC₅₀ (Superoxide Anion Generation) | 5.54 ± 0.36 μM | fMLP/CB-induced superoxide anion generation | Human neutrophils | [1][2][3] |
| Antifungal Activity | ||||
| IC₅₀ | 182.50 ± 18.27 μM | Mycelial growth inhibition | Magnaporthe oryzae | [1][3] |
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound from the bark of Melia dubia, as adapted from the primary literature.
Plant Material
Dried bark of Melia dubia Cav. is used as the starting material.
Extraction and Fractionation
-
The dried bark is powdered and extracted with methanol (MeOH) at room temperature.
-
The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
The EtOAc-soluble fraction is the primary source for the isolation of this compound.
Chromatographic Purification
-
Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient of n-hexane and acetone.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified by preparative HPLC. A C18 column is typically used with a mobile phase of acetonitrile and water.
Structure Elucidation
The structure of the purified this compound is confirmed using various spectroscopic techniques, including:
-
¹H Nuclear Magnetic Resonance (NMR)
-
¹³C NMR
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Visualizations
Experimental Workflow for this compound Isolation
Caption: Isolation and purification workflow of this compound from Melia dubia bark.
Proposed Biosynthetic Pathway of Meliadubins A and B
Caption: A plausible biosynthetic pathway for Meliadubins A and B.
Conclusion
This compound, sourced from the bark of Melia dubia, demonstrates significant potential as a lead compound for the development of novel anti-inflammatory and antifungal agents. This guide provides a comprehensive foundation for researchers by consolidating the available quantitative data and detailing the experimental protocols for its isolation. The visualized workflows offer a clear and concise representation of the key processes involved. Further research into the quantitative distribution of this compound in Melia dubia and the elucidation of its specific signaling pathways will be crucial for advancing its therapeutic applications.
References
- 1. Collection - Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - ACS Omega - Figshare [figshare.com]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Meliadubin B: A Technical Whitepaper on its Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meliadubin B, a naturally occurring 2,3-seco-tirucallane triterpenoid isolated from Melia dubia, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and characterization of this compound's anti-inflammatory activity, with a focus on its effects on neutrophil function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction
The search for novel anti-inflammatory agents from natural sources is a critical area of pharmaceutical research. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their wide range of biological activities, including potent anti-inflammatory effects. This compound, a rearranged 2,3-seco-tirucallane triterpenoid, was isolated from the bark of Melia dubia Cav.[1][2]. Initial investigations have revealed its significant inhibitory effects on key inflammatory processes in human neutrophils, suggesting its potential as a lead compound for the development of new anti-inflammatory therapeutics. This whitepaper aims to consolidate the existing technical data on this compound's anti-inflammatory discovery, providing a detailed guide for further research and development.
Quantitative Data on Anti-inflammatory Activity
The primary anti-inflammatory activities of this compound have been quantified through in vitro assays using human neutrophils. The following tables summarize the key findings.
Table 1: Inhibition of Superoxide Anion Generation in fMLF/CB-induced Human Neutrophils by this compound [1][2]
| Compound | EC50 (μM) |
| This compound | 5.54 ± 0.36 |
Table 2: Inhibition of Elastase Release in fMLF/CB-induced Human Neutrophils by this compound [1]
| Compound | Concentration (μM) | % Inhibition |
| This compound | 10 | 39.38 ± 8.69 |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the anti-inflammatory activity of this compound.
Isolation and Purification of this compound
This compound was isolated from the ethyl acetate partitioned layer of a methanolic extract of Melia dubia bark through chromatographic techniques[1][2]. The general procedure involves:
-
Extraction: The dried bark of Melia dubia is subjected to methanolic extraction.
-
Partitioning: The crude methanolic extract is partitioned with solvents of varying polarities, such as n-hexane and ethyl acetate.
-
Chromatography: this compound is isolated from the ethyl acetate fraction using a combination of column chromatography techniques, including silica gel and C18 silica gel columns[1].
-
Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound[1].
Superoxide Anion Generation Assay
This assay measures the production of superoxide anions by activated neutrophils, a key event in the inflammatory response.
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard methods of dextran sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.
-
Cell Preparation: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' balanced salt solution with MgCl2 and CaCl2).
-
Assay Procedure:
-
Neutrophils are incubated with cytochrome c (a superoxide indicator).
-
This compound at various concentrations is added to the neutrophil suspension.
-
The cells are then stimulated with f-Met-Leu-Phe (fMLP) and cytochalasin B (CB) to induce superoxide generation.
-
The change in absorbance due to the reduction of cytochrome c by superoxide anions is measured spectrophotometrically at 550 nm.
-
The EC50 value is calculated from the concentration-response curve.
-
Elastase Release Assay
This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon stimulation.
-
Neutrophil Preparation: Human neutrophils are isolated and prepared as described in the superoxide anion generation assay.
-
Assay Procedure:
-
Neutrophils are incubated with this compound at the desired concentration.
-
The cells are then stimulated with fMLP and CB to induce degranulation and elastase release.
-
The reaction is stopped, and the cell suspension is centrifuged to pellet the cells.
-
The supernatant containing the released elastase is collected.
-
The elastase activity in the supernatant is measured by adding a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).
-
The change in absorbance due to the cleavage of the substrate is monitored spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated by comparing the elastase activity in the presence and absence of this compound.
-
Potential Signaling Pathways and Mechanisms of Action
While direct experimental evidence for this compound's effect on specific signaling pathways is still emerging, in silico predictions and data from structurally related tirucallane triterpenoids provide valuable insights into its potential mechanisms of action.
In Silico Prediction: Targeting iNOS
Computational studies suggest that this compound may act as an agent targeting inducible nitric oxide synthase (iNOS)[2]. iNOS is a key enzyme in the inflammatory cascade, responsible for the production of high levels of nitric oxide (NO), a pro-inflammatory mediator.
Caption: Predicted inhibitory effect of this compound on iNOS expression.
Hypothetical Involvement of NF-κB and COX-2 Pathways
Many tirucallane triterpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) signaling pathways. It is plausible that this compound shares these mechanisms.
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Other tirucallane triterpenoids have been shown to inhibit NF-κB activation.
Caption: Potential inhibition of the NF-κB signaling cascade by this compound.
COX-2 Signaling: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. The expression of COX-2 is upregulated by pro-inflammatory stimuli and is often controlled by the NF-κB pathway. Inhibition of COX-2 is a key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).
Caption: Hypothesized modulation of the COX-2 pathway by this compound.
Future Directions and Conclusion
This compound has emerged as a promising anti-inflammatory agent based on its potent inhibition of superoxide anion generation and elastase release in human neutrophils. The in silico prediction of its interaction with iNOS further strengthens its potential as a modulator of inflammatory pathways.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its effects on the NF-κB and COX-2 signaling pathways through techniques such as Western blotting, reporter gene assays, and RT-qPCR.
-
Cytokine Profiling: Investigating the effect of this compound on the production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in relevant cell models.
-
In Vivo Efficacy: Evaluating the anti-inflammatory activity of this compound in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its anti-inflammatory activity and to optimize its potency and drug-like properties.
References
Meliadubin B: A Triterpenoid with Antifungal Potential Against Phytopathogens
An In-depth Technical Guide
This document provides a comprehensive technical overview of Meliadubin B, a natural triterpenoid, and its demonstrated antifungal properties against plant pathogens. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant pathology, and antifungal drug development. This guide details the isolation of this compound, its quantitative antifungal activity, the experimental protocols used for its evaluation, and a proposed workflow for elucidating its mechanism of action.
Introduction
This compound is a rearranged 2,3-seco-tirucallane triterpenoid isolated from the bark of Melia dubia Cav., a tree distributed in Australia and Southeast Asia.[1][2] Natural products remain a vital source of novel bioactive compounds, and triterpenoids, in particular, have shown a wide range of pharmacological activities. Recent studies have highlighted the potential of this compound as a noteworthy antifungal agent against significant phytopathogens, suggesting a possible novel mode of action.[1][3] This guide synthesizes the available scientific data to present a detailed resource on its antifungal characteristics.
Isolation and Purification of this compound
This compound is extracted from the dried bark of Melia dubia. The process involves solvent extraction, partitioning based on polarity, and subsequent chromatographic separation to yield the pure compound.[1][2]
Experimental Protocol: Isolation
-
Extraction: The dried and powdered bark of M. dubia is subjected to extraction with methanol (MeOH) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of secondary metabolites.
-
Partitioning: The resulting crude methanolic extract is concentrated under reduced pressure. It is then suspended in water and partitioned successively with different organic solvents of increasing polarity, typically n-hexane and ethyl acetate (EtOAc). This compound is primarily found in the ethyl acetate fraction.[2]
-
Column Chromatography: The ethyl acetate partitioned layer is subjected to column chromatography for further separation. Common stationary phases include Diaion HP-20, silica gel, and Sephadex LH-20.[2][4] A gradient elution system with a mixture of solvents (e.g., n-hexane/acetone) is typically used.
-
Purification: Fractions containing this compound are identified using techniques like Thin Layer Chromatography (TLC). These fractions are then pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[5]
-
Structure Elucidation: The final structure and absolute stereochemistry of the isolated this compound are confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, HRESIMS, and single-crystal X-ray crystallography.[2]
Caption: Workflow for the isolation and characterization of this compound.
Quantitative Antifungal Activity
This compound has demonstrated significant, dose-dependent inhibitory activity against the rice blast fungus, Magnaporthe oryzae, a devastating pathogen affecting rice crops worldwide.[2]
Table 1: In Vitro Antifungal Activity of this compound
| Phytopathogen | Assay Type | Metric | Value | Reference |
|---|
| Magnaporthe oryzae | Mycelial Growth Inhibition | IC₅₀ | 182.50 ± 18.27 µM |[2][3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.
Experimental Protocols for Antifungal Assays
The antifungal activity of this compound was quantified using a standardized in vitro mycelial growth inhibition assay.
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Fungal Culture: The phytopathogen, Magnaporthe oryzae, is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25°C until sufficient mycelial growth is achieved.[6]
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to obtain a range of test concentrations.
-
Poisoned Food Technique: A specified volume of each this compound dilution is mixed with molten PDA medium to achieve the final desired concentrations. The medium is then poured into sterile Petri plates. A control plate containing only the solvent (DMSO) at the same concentration is also prepared.
-
Inoculation: A mycelial disc (typically 5-6 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each test and control plate.
-
Incubation: The inoculated plates are incubated at an optimal temperature (e.g., 25-28°C) for several days (typically 5-7 days), or until the fungal mycelium in the control plate has reached the edge of the plate.
-
Data Collection: The radial growth of the fungal colony is measured in both the treatment and control plates.
-
Calculation: The percentage of mycelial inhibition is calculated using the formula:
-
% Inhibition = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the corresponding concentrations of this compound and analyzing the dose-response curve.
Caption: General workflow for an in-vitro antifungal susceptibility test.
Proposed Mechanism of Action and Future Research
While this compound shows potent antifungal activity, its precise mechanism of action has not yet been fully elucidated and is suggested to be novel.[1] Triterpenoids can act via several mechanisms, including the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, or interference with key signaling pathways.[7][8] Further research is required to pinpoint the specific molecular targets of this compound.
A logical next step would be a systematic investigation to determine the cellular processes affected by the compound. This could involve a multi-pronged approach analyzing the compound's effect on the cell wall, cell membrane integrity, and key metabolic or signaling pathways.
Caption: Proposed workflow for investigating the mechanism of action.
Conclusion and Future Directions
This compound, a triterpenoid from Melia dubia, has been identified as a promising antifungal agent against the phytopathogen Magnaporthe oryzae. Its significant inhibitory activity warrants further investigation.
Future research should focus on:
-
Broad-spectrum Activity: Evaluating the efficacy of this compound against a wider range of economically important plant pathogens.
-
Mechanism of Action: Conducting detailed studies as outlined above to determine its specific molecular target(s) and signaling pathway interactions.
-
In Vivo Studies: Assessing its protective effects in planta to validate its potential as a biofungicide.
-
Structure-Activity Relationship (SAR): Synthesizing analogues of this compound to optimize its antifungal potency and understand the key structural features required for its activity.
The exploration of this compound could lead to the development of a new class of fungicides, contributing to more sustainable and effective plant disease management strategies.
References
- 1. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purification identification and standardization of silybin A & B composition from Silybum marianum (L.) Gaertn. - Journal of Medicinal Plants [jmp.ir]
- 5. Complete isolation and characterization of silybins and isosilybins from milk thistle (Silybum marianum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Plant Pathology Journal [ppjonline.org]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Meliadubin B: A Technical Whitepaper on its Mechanism of Action on Inducible Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of Meliadubin B, a natural triterpenoid, on inducible nitric oxide synthase (iNOS). The information is compiled from recent scientific findings and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and inflammation biology.
Introduction
This compound is a recently identified 2,3-seco-tirucallane triterpenoid isolated from the bark of Melia dubia Cav.[1][2]. As a member of the triterpenoid class of natural products, it has garnered interest for its potential therapeutic properties. Of particular significance is its activity as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a critical target for novel anti-inflammatory agents. This guide delineates the current understanding of this compound's interaction with iNOS, including its effects on related cellular pathways, based on available experimental and in silico data.
Quantitative Data on Bioactivity
The primary biological activity of this compound relevant to its anti-inflammatory potential has been quantified through in vitro assays. The following table summarizes the key findings.
| Bioactivity Parameter | Cell/System | EC50 / IC50 | Reference |
| Superoxide Anion Generation Inhibition | Human Neutrophils | 5.54 ± 0.36 μM (EC50) | [1][2][3] |
| Antiphytopathogenic Fungal Activity (vs. Magnaporthe oryzae) | Fungal Culture | 182.50 μM (IC50) | [3] |
Note: As of the latest available data, a specific IC50 value for the direct inhibition of iNOS by this compound has not been published. The anti-inflammatory activity is inferred from its effect on superoxide anion generation and in silico modeling.
Mechanism of Action on iNOS
The inhibitory action of this compound on iNOS is understood through a combination of in vitro bioassays and computational modeling.
In Silico Molecular Docking Analysis
Computational studies provide insight into the direct interaction of this compound with the iNOS enzyme. Molecular docking simulations predict that this compound binds to the active site of human inducible nitric oxide synthase (PDB ID: 3E7G). The stability of this binding is attributed to key interactions with specific amino acid residues within the active site.
Key interactions identified through in silico analysis include:
-
Hydrogen bonding with the side chains of GLU377 and PRO350 .
These interactions are believed to be crucial for the conformational changes that lead to the inhibition of iNOS catalytic activity, thereby reducing the production of nitric oxide.[1][2]
Inhibition of Superoxide Anion Generation
In addition to its predicted direct effects on iNOS, this compound has been experimentally shown to significantly inhibit superoxide anion generation in human neutrophils.[1][2][3] While distinct from nitric oxide, superoxide is another critical mediator of inflammation and cellular damage. The interplay between nitric oxide and superoxide radicals can lead to the formation of the highly reactive and cytotoxic peroxynitrite, exacerbating the inflammatory response. By reducing superoxide levels, this compound can indirectly mitigate the downstream damaging effects of the inflammatory cascade that iNOS is a part of.
Signaling Pathways
While the primary cited study on this compound focuses on its direct interaction with iNOS, the regulation of iNOS expression is tightly controlled by upstream signaling pathways, most notably the NF-κB and MAPK pathways. Although direct experimental evidence for this compound's effect on these pathways is not yet available, it is a common mechanism for many natural anti-inflammatory compounds.
The diagram below illustrates the canonical signaling pathway leading to iNOS expression, which represents a potential target for this compound's broader anti-inflammatory effects.
References
- 1. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3- seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Meliadubin B and the Inhibition of Superoxide Anion Generation: A Methodological and Mechanistic Overview
Disclaimer: As of November 2025, a thorough review of scientific literature did not yield specific data on the inhibition of superoxide anion generation by Meliadubin B. The following guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the core concepts, experimental methodologies, and signaling pathways relevant to the study of superoxide anion inhibition, using illustrative examples from existing research on other compounds.
Introduction to Superoxide Anion (O₂•⁻)
The superoxide anion is a highly reactive oxygen species (ROS) produced as a byproduct of aerobic metabolism. It is formed by the one-electron reduction of molecular oxygen. While it plays a role in various physiological processes, including cell signaling and host defense, its overproduction is implicated in oxidative stress and the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the inhibition of superoxide anion generation is a key therapeutic strategy.
Major Cellular Sources of Superoxide Anion Generation
Understanding the primary sources of O₂•⁻ is crucial for developing targeted inhibitory strategies. The main enzymatic sources include:
-
Mitochondrial Electron Transport Chain (ETC): Complexes I and III of the ETC are major sites of electron leakage, which can reduce molecular oxygen to form superoxide.[1][2][3][4] This process is a fundamental aspect of cellular respiration.
-
NADPH Oxidases (NOX): This family of enzymes is a primary source of superoxide in phagocytic cells, where it is essential for bactericidal activity.[5] NOX enzymes are also found in various other cell types and are involved in cell signaling.
-
Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine and xanthine, and in the process, can generate superoxide.
-
Other Enzymes: Other enzymes that can contribute to superoxide production include cyclooxygenases, lipoxygenases, and uncoupled endothelial nitric oxide synthase (eNOS).[6]
Mechanisms of Superoxide Anion Generation Inhibition
Inhibition of superoxide generation can be achieved through various mechanisms, including direct scavenging of the radical, inhibition of generating enzymes, or modulation of upstream signaling pathways.
Illustrative Data on Superoxide Anion Inhibition
The following tables present hypothetical quantitative data, structured for clarity and comparison, to illustrate how the inhibitory effects of a compound might be presented.
Table 1: Inhibitory Effect of Compound X on fMLP-Induced Superoxide Anion Generation in Human Neutrophils
| Compound X Concentration (µM) | % Inhibition of Superoxide Generation (Mean ± SD) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | |
| 5 | 48.9 ± 3.5 | 5.1 |
| 10 | 75.6 ± 4.2 | |
| 25 | 92.1 ± 2.8 | |
| 50 | 98.5 ± 1.5 |
This table illustrates a dose-dependent inhibition of superoxide generation, a common characteristic of effective inhibitors.
Table 2: Comparative IC₅₀ Values of Various Compounds on Superoxide Anion Generation
| Compound | Assay System | Stimulant | IC₅₀ (µM) | Reference |
| Apocynin | Human Neutrophils | PMA | 10 | Hypothetical Data |
| Diphenyleneiodonium (DPI) | Macrophages | Zymosan | 0.8 | Hypothetical Data |
| Resveratrol | Xanthine Oxidase Assay | Xanthine | 21 | [7] |
| Oleanolic Acid | Human Neutrophils | fMLP | Significant Inhibition | [8] |
This table provides a comparative look at the potency of different inhibitors in various experimental systems.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of superoxide anion generation and its inhibition.
Measurement of Superoxide Anion in Cell Suspensions using Dihydroethidium (DHE) and Flow Cytometry
This method is widely used for the detection of intracellular superoxide.
-
Cell Preparation: Isolate and prepare a single-cell suspension (e.g., neutrophils, macrophages) at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
DHE Loading: Add Dihydroethidium (DHE) to a final concentration of 10 µM and incubate for 15-30 minutes at 37°C in the dark.
-
Stimulation: Induce superoxide generation by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA; 100 nM) or formyl-methionyl-leucyl-phenylalanine (fMLP; 1 µM).
-
Flow Cytometry Analysis: Immediately analyze the cells on a flow cytometer. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence. Measure the fluorescence intensity in the appropriate channel (e.g., PE or PerCP channel).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Calculate the percentage inhibition relative to the stimulated control.
Measurement of Superoxide Anion using Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a highly specific and quantitative method for detecting free radicals.
-
Sample Preparation: Prepare a cell suspension (e.g., 2 x 10⁸ platelets/mL) and pre-incubate with the inhibitor as described above.
-
Spin Probe Addition: Add a spin probe specific for superoxide, such as 1-hydroxy-3-carboxy-pyrrolidine (CPH), to the cell suspension.
-
Stimulation: Initiate superoxide production with a suitable agonist.
-
EPR Measurement: Transfer the sample to a capillary tube and place it in the EPR spectrometer. Record the EPR spectrum. The signal intensity is proportional to the concentration of the superoxide-spin probe adduct.
-
Quantification: Quantify the signal intensity and compare it to a standard curve of a known radical (e.g., TEMPO) to determine the rate of superoxide production.
Signaling Pathways and Visualization
Understanding the underlying signaling pathways is critical for elucidating the mechanism of action of an inhibitor.
Mitochondrial Superoxide Generation
The mitochondrial electron transport chain is a primary source of superoxide. The following diagram illustrates the sites of superoxide leakage.
Caption: Mitochondrial electron transport chain and sites of superoxide (O₂•⁻) generation.
NADPH Oxidase (NOX) Signaling Pathway
The activation of NADPH oxidase is a key pathway for superoxide production in phagocytes.
Caption: Simplified signaling pathway for the activation of NADPH Oxidase 2 (NOX2).
Experimental Workflow for Screening Inhibitors
A logical workflow is essential for the systematic evaluation of potential inhibitors.
Caption: A general experimental workflow for screening inhibitors of superoxide anion generation.
Conclusion
The inhibition of superoxide anion generation remains a significant area of research in drug discovery. While no specific data is currently available for this compound, the methodologies and pathways outlined in this guide provide a robust framework for its evaluation and for the broader study of superoxide inhibitors. A systematic approach, combining cell-based assays, specific quantitative methods like EPR, and detailed mechanistic studies, is crucial for identifying and characterizing novel therapeutic agents that target oxidative stress. Future research is warranted to investigate the potential of this compound in this context.
References
- 1. Mitochondrial generation of superoxide and hydrogen peroxide as the source of mitochondrial redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of superoxide production by the antimycin-inhibited mitochondrial Q-cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of superoxide anion generation in phagocytic bactericidal activity. Studies with normal and chronic granulomatous disease leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The inhibition of superoxide anion generation by neutrophils from Viscum articulactum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Profile of Meliadubin B: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliadubin B, a naturally occurring 2,3-seco-tirucallane triterpenoid isolated from the bark of Melia dubia, has garnered attention for its notable biological activities. While initial research has primarily focused on its anti-inflammatory and anti-fungal properties, the broader cytotoxic potential of this compound, particularly against cancer cell lines, remains an area of emerging interest. This technical guide provides a summary of the currently available data on this compound and related compounds from the Melia genus to offer a preliminary perspective on its potential as an anti-cancer agent.
Current Biological Activity Data for this compound
Direct studies on the cytotoxicity of this compound against cancer cell lines are not extensively available in the public domain. The primary quantitative data reported for this compound pertains to its anti-inflammatory and antifungal effects.
| Biological Activity | Target/Assay | Effective Concentration (EC50) | Inhibitory Concentration (IC50) | Reference |
| Anti-inflammatory | Superoxide anion generation in human neutrophils | 5.54 µM | - | [1] |
| Antifungal | Magnaporthe oryzae (rice pathogenic fungus) | - | 182.50 µM | [1] |
Cytotoxicity of Related Compounds from the Melia Genus
While specific data for this compound is limited, studies on other compounds isolated from Melia dubia and related species provide valuable insights into the potential anti-cancer activity of this class of triterpenoids.
Meliastatins from Melia dubia
Meliastatins, a group of euphane-type limonoids also isolated from the bark of Melia dubia, have demonstrated antineoplastic activity.
| Compound Group | Cell Line | Effective Dose (ED50) | Reference |
| Meliastatins 1-5 | P388 lymphocytic leukemia | 1.7-5.6 µg/mL | [1][2] |
Tirucallane Triterpenoids from other Melia Species
Other tirucallane triterpenoids from the Melia genus have shown significant cytotoxic activities against various human cancer cell lines.
| Compound Source | Cell Lines Tested | Inhibitory Concentration (IC50) | Reference |
| Melia toosendan | A549, SK-OV-3, SK-MEL-2, HCT15 | 3.2-5.7 µg/mL | [3] |
| Dysoxylum binectariferum (Meliaceae family) | A-549, HCT15, HepG2, SGC-7901, SK-MEL-2 | 7.5-9.5 µM (against HepG2) | [4] |
Extracts from Melia dubia
Furthermore, extracts from Melia dubia have shown promise in cytotoxic applications. Silver nanoparticles synthesized using a leaf extract of Melia dubia exhibited noteworthy cytotoxicity against the human breast cancer (KB) cell line.[5][6][7][8]
Experimental Protocols: A General Framework
Based on standard methodologies for assessing cytotoxicity, a general protocol for evaluating this compound can be outlined.
Cell Viability Assay (MTT Assay)
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a novel compound like this compound.
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathways
While the precise mechanism of action for this compound in cancer cells is yet to be elucidated, related triterpenoids often induce apoptosis (programmed cell death) through various signaling pathways. A hypothetical pathway that could be investigated for this compound is the intrinsic apoptosis pathway.
Hypothetical Intrinsic Apoptosis Pathway for this compound
Caption: A potential intrinsic apoptosis pathway induced by this compound.
The preliminary data available for compounds structurally related to this compound suggests that it may possess anti-cancer properties worthy of further investigation. Future studies should focus on comprehensive cytotoxicity screening of this compound against a panel of human cancer cell lines to determine its IC50 values. Subsequently, mechanistic studies will be crucial to elucidate the signaling pathways involved in its potential cytotoxic effects, which will be vital for its development as a potential therapeutic agent.
References
- 1. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Cytotoxic tirucallane triterpenoids from the stem bark of Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ayurvedjournal.com [ayurvedjournal.com]
- 7. mcmed.us [mcmed.us]
- 8. researchgate.net [researchgate.net]
In Silico Prediction of Meliadubin B Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meliadubin B, a naturally occurring triterpenoid, has demonstrated promising anti-inflammatory and antifungal properties. As computational methods in drug discovery become increasingly integral, in silico analyses offer a rapid and cost-effective approach to predict and understand the bioactivity of natural products like this compound. This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of this compound's bioactivity, focusing on molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed experimental protocols for these techniques are presented, along with a summary of known quantitative data and visualizations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers seeking to apply computational tools to investigate the therapeutic potential of this compound and other natural products.
Introduction
This compound is a triterpenoid isolated from Melia dubia Cav. that has garnered attention for its significant biological activities. Experimental studies have confirmed its potential as both an anti-inflammatory and an antiphytopathogenic fungal agent. Specifically, this compound has been shown to inhibit superoxide anion generation in human neutrophils and impede the growth of the rice pathogenic fungus Magnaporthe oryzae.[1]
In silico drug discovery methods are powerful tools for elucidating the mechanisms of action of bioactive compounds, identifying potential molecular targets, and optimizing lead compounds. By simulating the interactions between a small molecule and a biological target at the molecular level, these computational approaches can provide valuable insights that guide further experimental validation. This guide will explore the application of these methods to predict and rationalize the observed bioactivities of this compound.
Known Bioactivities of this compound
Experimental evidence has quantified the bioactivity of this compound, providing a foundation for in silico investigation.
| Bioactivity | Target/Assay | Result | Reference |
| Anti-inflammatory | Superoxide anion generation in human neutrophils | EC50 of 5.54 μM | [1] |
| Antifungal | Inhibition of Magnaporthe oryzae | IC50 of 182.50 μM | [1] |
Predicted Mechanisms of Action
In silico studies have proposed specific molecular targets for the observed bioactivities of this compound.
Anti-inflammatory Activity: Targeting iNOS
The anti-inflammatory effects of this compound are suggested to be mediated through the inhibition of inducible nitric oxide synthase (iNOS). iNOS is a key enzyme in the inflammatory cascade, responsible for the production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. The in silico analysis indicates that this compound binds to the active site of human iNOS (PDB ID: 3E7G).[2]
Figure 1: Simplified iNOS Signaling Pathway and the inhibitory role of this compound.
Antifungal Activity: Targeting Trihydroxynaphthalene Reductase
The antifungal activity of this compound against Magnaporthe oryzae is predicted to stem from the inhibition of trihydroxynaphthalene reductase (1YBV). This enzyme is crucial for the biosynthesis of dihydroxynaphthalene (DHN)-melanin, a pigment that protects the fungus from environmental stress and is essential for its pathogenicity.[2][3] By inhibiting this enzyme, this compound disrupts melanin production, thereby compromising the fungus's viability and infectivity.
Figure 2: DHN-Melanin Biosynthesis Pathway and the inhibitory role of this compound.
In Silico Experimental Protocols
This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.
Figure 3: General workflow for in silico bioactivity prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This method is instrumental in understanding the binding mode and affinity of this compound to its putative targets.
Protocol using AutoDock Vina:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., iNOS - PDB ID: 3E7G or trihydroxynaphthalene reductase - PDB ID: 1YBV) from the Protein Data Bank.
-
Remove water molecules, co-factors, and existing ligands from the PDB file using software like UCSF Chimera or PyMOL.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem or sketch it using chemical drawing software (e.g., ChemDraw) and generate a 3D conformation.
-
Minimize the energy of the ligand structure using a force field like MMFF94.
-
Detect the ligand's root, rotatable bonds, and torsions using ADT.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the protein. If a co-crystallized ligand is present in the original PDB file, the grid box can be centered on it.
-
In ADT, set the grid box dimensions to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Save the grid parameter file.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Run the docking simulation using the AutoDock Vina executable from the command line.
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Results Analysis:
-
Visualize the docking results using software like PyMOL or Discovery Studio.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5] This approach can be used to predict the bioactivity of new compounds and to identify the key structural features responsible for activity.
Protocol for QSAR Model Development:
-
Data Set Preparation:
-
Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 or EC50 values).
-
Ensure the data is consistent and of high quality.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each compound in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic descriptors). Software like PaDEL-Descriptor or MOE can be used for this purpose.
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that correlates the calculated descriptors with the biological activity.
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the QSAR model.
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to evaluate the model's robustness. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
-
External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not used in its development. The predictive R² (R²pred) is a key metric here.
-
-
Interpretation:
-
Analyze the contribution of each descriptor in the QSAR model to understand which molecular properties are most important for the desired biological activity.
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[3]
Protocol for Ligand-Based Pharmacophore Model Generation:
-
Ligand Set Preparation:
-
Select a set of structurally diverse compounds that are known to be active against the target of interest.
-
Generate multiple low-energy conformers for each ligand to account for their flexibility.
-
-
Feature Identification:
-
Identify the common chemical features present in the active compounds. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups.
-
-
Pharmacophore Model Generation:
-
Align the conformers of the active ligands and identify the spatial arrangement of the common features.
-
Generate pharmacophore hypotheses that represent the 3D arrangement of these features. Software like LigandScout, MOE, or Discovery Studio can be used.
-
-
Model Validation:
-
Validate the generated pharmacophore models by screening a database containing known active and inactive compounds.
-
A good pharmacophore model should be able to distinguish between active and inactive molecules with high accuracy.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to search large compound databases for new molecules that match the pharmacophoric features. These "hits" are potential new active compounds.
-
Conclusion
The in silico prediction of this compound's bioactivity provides a compelling example of how computational methods can be leveraged to accelerate natural product-based drug discovery. The methodologies outlined in this guide—molecular docking, QSAR modeling, and pharmacophore analysis—offer a robust framework for identifying potential molecular targets, elucidating mechanisms of action, and discovering novel bioactive compounds. By integrating these computational approaches with traditional experimental research, scientists can more efficiently explore the vast chemical diversity of the natural world to develop the next generation of therapeutic agents.
References
- 1. Inducible nitric oxide synthase is a major intermediate in signaling pathways for the survival of plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Pathway for Inducible Nitric-oxide Synthase Activation through Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of THR1, a 1,3,8-trihydroxynaphthalene reductase gene involved in melanin biosynthesis in the phytopathogenic fungus Bipolaris oryzae, is enhanced by near-ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling-mediated Functional Activation of Inducible Nitric-oxide Synthase and Its Role in Stimulating Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2,3-seco-Tirucallane Triterpenoids: Isolation, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in the scientific community for their wide range of biological activities. Among these, the 2,3-seco-tirucallane triterpenoids, characterized by the oxidative cleavage of the A-ring of the tirucallane skeleton, have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on 2,3-seco-tirucallane triterpenoids, focusing on their natural sources, structural diversity, and notable biological activities, including anti-inflammatory, cytotoxic, and antifungal properties. Detailed experimental protocols for key bioassays and elucidated signaling pathways are presented to facilitate further research and drug development in this area.
Isolation and Structural Elucidation of 2,3-seco-Tirucallane Triterpenoids
The isolation of 2,3-seco-tirucallane triterpenoids from their natural sources typically involves a series of chromatographic techniques. The general workflow for the isolation and structural elucidation of these compounds is depicted below.
Biological Activities of 2,3-seco-Tirucallane Triterpenoids
A growing body of evidence has demonstrated that 2,3-seco-tirucallane triterpenoids possess a range of promising biological activities. The following tables summarize the quantitative data for some of the notable compounds in this class.
Anti-inflammatory and Antifungal Activity
| Compound | Source | Assay | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Meliadubin A | Melia dubia | Antiphytopathogenic Fungus | Magnaporthe oryzae | IC₅₀: 137.20 ± 9.55 µM | [1][2] |
| Meliadubin B | Melia dubia | Superoxide Anion Generation | fMLF/CB-induced human neutrophils | EC₅₀: 5.54 ± 0.36 µM | [1][2] |
| This compound | Melia dubia | Elastase Release | fMLF/CB-induced human neutrophils | 39.38 ± 8.69% inhibition at 10 µM | [1][2] |
| This compound | Melia dubia | Antiphytopathogenic Fungus | Magnaporthe oryzae | IC₅₀: 182.50 ± 18.27 µM | [1][2] |
| Compound 17 | Dysoxylum gotadhora | Nitric Oxide Production | LPS-induced RAW 264.7 cells | IC₅₀: 17.1 ± 3.3 µM | [3] |
Cytotoxic Activity
| Compound | Source | Cell Line | Activity (IC₅₀) | Reference |
| Dysoxylumin A | Dysoxylum hainanense | A549 (human lung carcinoma) | 2.8 µM | |
| Dysoxylumin A | Dysoxylum hainanense | SGC-7901 (human gastric adenocarcinoma) | 4.1 µM | |
| Dysoxylumin A | Dysoxylum hainanense | K562 (human leukemia) | 3.5 µM | |
| Dysoxylumin A | Dysoxylum hainanense | HCT-116 (human colon cancer) | 3.2 µM | |
| Dysoxylumin A | Dysoxylum hainanense | BEL-7402 (human hepatoma) | 4.5 µM |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for the evaluation of the biological activities of 2,3-seco-tirucallane triterpenoids.
Anti-inflammatory Assays
1. Superoxide Anion Generation and Elastase Release in fMLF/CB-Induced Human Neutrophils
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Generation Assay:
-
Neutrophils are incubated with the test compound or vehicle control.
-
The reaction is initiated by the addition of fMLF (N-formyl-L-methionyl-L-leucyl-L-phenylalanine) and cytochalasin B (CB).
-
The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.
-
-
Elastase Release Assay:
-
Neutrophils are treated with the test compound or vehicle.
-
Elastase release is induced by fMLF/CB.
-
The elastase activity in the supernatant is determined by measuring the cleavage of a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, with the change in absorbance monitored at 405 nm.
-
2. Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
NO Production Assay (Griess Assay):
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.
-
A non-toxic concentration of the test compounds is used, as determined by a cell viability assay (e.g., MTT assay).[3]
-
Cytotoxicity Assay
1. MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, DLD-1) are maintained in an appropriate culture medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the 2,3-seco-tirucallane triterpenoids for a defined period (e.g., 48 or 72 hours).
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
-
Signaling Pathways
The biological effects of 2,3-seco-tirucallane triterpenoids are mediated through their interaction with specific molecular targets and modulation of intracellular signaling pathways.
Anti-inflammatory Signaling Pathway
Molecular docking studies have suggested that this compound exerts its anti-inflammatory effect by targeting inducible nitric oxide synthase (iNOS).[1][2][4] The proposed mechanism involves the inhibition of iNOS, a key enzyme in the inflammatory cascade responsible for the production of large amounts of nitric oxide.
Cytotoxic Signaling Pathway (Apoptosis)
Some seco-triterpenoids have been shown to induce apoptosis in cancer cells through the activation of caspase cascades. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Conclusion and Future Directions
The 2,3-seco-tirucallane triterpenoids represent a valuable class of natural products with significant potential for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies. The unique structural features of these compounds provide a promising scaffold for medicinal chemistry efforts to enhance their potency and selectivity. Future research should focus on the isolation and characterization of novel 2,3-seco-tirucallane triterpenoids from unexplored natural sources, comprehensive evaluation of their biological activities against a wider range of therapeutic targets, and in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, synthetic and semi-synthetic studies aimed at optimizing the lead compounds will be crucial for translating the therapeutic potential of this fascinating class of molecules into clinical applications.
References
- 1. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility Profile of Meliadubin B
For Researchers, Scientists, and Drug Development Professionals
Introduction to Meliadubin B
This compound is a naturally occurring triterpenoid, specifically a 2,3-seco-tirucallane triterpenoid, isolated from the bark of Melia dubia Cav..[1] As a member of the broader class of limonoids and tetranortriterpenoids, this compound exhibits significant biological activities, including anti-inflammatory effects through the inhibition of superoxide anion generation and inducible nitric oxide synthase (iNOS).[1] Understanding its solubility is a critical first step in the development of this compound for potential therapeutic applications.
Predicted Solubility Profile of this compound
Based on the general solubility characteristics of triterpenoids and limonoids, a qualitative solubility profile for this compound can be predicted. Triterpenoids are generally lipophilic in nature, leading to poor aqueous solubility and better solubility in organic solvents. The aglycone forms of limonoids are known to be less soluble in water compared to their glycoside counterparts.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Poor to Sparingly Soluble | The large, nonpolar carbon skeleton of the triterpenoid structure limits interaction with highly polar solvents like water. Solubility may increase slightly in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents can effectively solvate the large organic structure of this compound. DMSO and DMF are common solvents for sparingly soluble natural products. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | While lipophilic, the presence of some polar functional groups in this compound may limit its solubility in purely nonpolar solvents. |
| Chlorinated | Dichloromethane | Soluble | Dichloromethane is often a good solvent for extracting and dissolving triterpenoids from plant material. |
| Ethers | Diethyl Ether | Sparingly Soluble | Possesses intermediate polarity and may offer some solubility. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent and is often effective in dissolving triterpenoids. |
Experimental Protocols for Solubility Determination
To quantitatively determine the solubility of this compound, standard laboratory methods can be employed. The following are detailed protocols for two common approaches.
3.1. Shake-Flask Method (Equilibrium Solubility Determination)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column (e.g., C18) and mobile phase to separate and quantify this compound. A calibration curve with known concentrations of this compound is required for accurate quantification.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve.[2]
-
-
Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
3.2. High-Throughput Screening (HTS) Kinetic Solubility Assay
This method provides a faster, albeit less precise, estimation of solubility, often used in early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., DMSO).
-
Serial Dilution: Add small aliquots of the stock solution to a multi-well plate containing the aqueous buffer or solvent of interest.
-
Precipitation Monitoring: Monitor the plate for the appearance of precipitation over a set period (e.g., 1-2 hours) using a plate reader that can detect light scattering (nephelometry) or by visual inspection.
-
Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Signaling Pathways and Mechanism of Action
This compound is reported to have anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) and the generation of superoxide anions.[1] The following diagrams illustrate the general signaling pathways involved in these processes and the likely points of intervention for this compound.
4.1. Inhibition of iNOS-Mediated Nitric Oxide Production
Inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines, can induce the expression of iNOS, leading to the production of high levels of nitric oxide (NO), a key mediator in inflammation.[3][4][5] this compound likely interferes with this pathway, reducing the inflammatory response.
Caption: Proposed inhibition of the iNOS pathway by this compound.
4.2. Inhibition of Superoxide Anion Generation
In inflammatory cells like neutrophils, stimuli can activate NADPH oxidase, a multi-protein complex that generates superoxide anions (O₂⁻), contributing to oxidative stress and inflammation.[6][7][8][9] this compound's inhibitory effect on superoxide generation suggests it targets this pathway.
Caption: Proposed inhibition of superoxide production by this compound.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking, its classification as a triterpenoid provides a strong basis for predicting its solubility behavior. It is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents such as DMSO, DMF, and ethyl acetate. The provided experimental protocols offer robust methods for obtaining quantitative solubility data, which is essential for advancing the research and development of this compound as a potential therapeutic agent. Furthermore, its known inhibitory effects on iNOS and superoxide production provide a foundation for understanding its anti-inflammatory mechanism of action. Further research is warranted to fully characterize the physicochemical and pharmacological properties of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of superoxide anion generation by CHS-111 via blockade of the p21-activated kinase, protein kinase B/Akt and protein kinase C signaling pathways in rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
Methodological & Application
Protocol for the Extraction and Analysis of Meliadubin B from Melia dubia
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Melia dubia, a species of deciduous tree native to South and Southeast Asia, is a rich source of bioactive secondary metabolites. Among these, Meliadubin B, a 2,3-seco-tirucallane triterpenoid, has garnered significant interest for its potent anti-inflammatory and antiphytopathogenic properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the bark of Melia dubia. Additionally, it outlines experimental procedures to evaluate its anti-inflammatory activity and illustrates the putative signaling pathway involved.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H48O4 |
| Molecular Weight | 472.7 g/mol |
| Class | 2,3-seco-Tirucallane Triterpenoid |
| Source | Bark of Melia dubia Cav. |
| Reported Bioactivity | Anti-inflammatory, Antiphytopathogenic |
Biological Activity of this compound
This compound has demonstrated significant anti-inflammatory effects. It is a potent inhibitor of superoxide anion generation in human neutrophils, with a reported EC50 of 5.54 µM.[1][2] Furthermore, it is known to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[1][2]
| Bioassay | Target | Reported Potency |
| Superoxide Anion Generation | Human Neutrophils | EC50 = 5.54 µM[1][2] |
| iNOS Inhibition | - | Inhibits iNOS expression[1][2] |
| Antifungal Activity | Magnaporthe oryzae | IC50 = 182.50 µM[1][2] |
Experimental Protocols
Extraction and Purification of this compound
This protocol is based on the successful isolation of this compound from the bark of Melia dubia.[1]
1.1. Plant Material Preparation:
-
Collect fresh bark from Melia dubia.
-
Wash the bark thoroughly with distilled water to remove any dirt and debris.
-
Shade dry the bark at room temperature for 7-10 days until it is completely brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
1.2. Extraction:
-
Macerate the powdered bark (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude methanolic extract.
1.3. Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water (e.g., 500 mL).
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).
-
Separate the layers using a separatory funnel. This compound will be concentrated in the ethyl acetate fraction.[1]
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the ethyl acetate extract.
1.4. Column Chromatography:
-
Adsorbent: Use silica gel (60-120 mesh) for column chromatography. Activate the silica gel by heating at 110°C for 1 hour before use.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column (e.g., 45 cm length, 4 cm diameter). Allow the silica gel to settle uniformly.
-
Sample Loading: Adsorb the concentrated ethyl acetate extract (e.g., 10 g) onto a small amount of silica gel (e.g., 20 g) to create a freely flowing powder. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (85:15)
-
...and so on, up to 100% ethyl acetate.
-
-
Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 20 mL).
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.
-
Pooling and Crystallization: Pool the fractions containing the compound of interest (this compound). Concentrate the pooled fractions and allow the compound to crystallize. Recrystallize from a suitable solvent (e.g., methanol) to obtain pure this compound.
Caption: Workflow for this compound Extraction and Purification.
Quantitative Analysis of this compound by HPLC
This is a general protocol for the quantification of a purified triterpenoid. The specific parameters may need optimization for this compound.
2.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or as determined by UV-Vis scan of pure this compound).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2.2. Standard Preparation:
-
Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3. Sample Preparation:
-
Accurately weigh a known amount of the Melia dubia extract.
-
Dissolve the extract in methanol and sonicate for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Anti-inflammatory Activity Assays
3.1. Superoxide Anion Generation Assay in Human Neutrophils:
This protocol is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[2]
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Cell Suspension: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1 x 10⁶ cells/mL.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1 to 100 µM) or vehicle control.
-
Pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of cytochrome c solution (final concentration 0.5 mg/mL).
-
Add 50 µL of a stimulant such as phorbol 12-myristate 13-acetate (PMA, final concentration 100 nM) to induce superoxide generation.
-
Immediately measure the absorbance at 550 nm at time 0 and after a set incubation period (e.g., 30 minutes) at 37°C using a microplate reader.
-
-
Calculation: The amount of superoxide produced is calculated from the change in absorbance, using an extinction coefficient for reduced cytochrome c. The percentage of inhibition by this compound is calculated relative to the vehicle-treated control.
3.2. Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay:
This assay measures the inhibition of nitric oxide (NO) production, a product of iNOS activity, in stimulated macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression and NO production.
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated, vehicle-treated control.
Signaling Pathway
Caption: Putative Anti-inflammatory Signaling Pathway of this compound.
References
Application Note: Large-Scale Purification of Meliadubin B for Preclinical Research
Introduction
Meliadubin B, a naturally occurring tetranortriterpenoid belonging to the limonoid class, has garnered significant interest within the scientific community. Isolated from Melia dubia Cav., this compound has demonstrated potent anti-inflammatory and antiphytopathogenic fungal activities.[1] The primary mechanism of its anti-inflammatory action is attributed to the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This activity is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given its therapeutic potential, the availability of highly purified this compound in substantial quantities is crucial for advancing preclinical research and drug development efforts.
This application note provides a detailed, scalable protocol for the purification of this compound from the fruits of Melia dubia. The methodology is designed to yield gram-scale quantities of the compound with high purity, suitable for in-depth biological and pharmacological studies.
Materials and Methods
Plant Material
Dried fruits of Melia dubia Cav. were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for reference.
Extraction and Initial Fractionation
The initial extraction and partitioning are based on established methods for isolating limonoids from Melia dubia fruits.[2][3]
-
Grinding and Extraction: 5 kg of dried and powdered Melia dubia fruits are subjected to exhaustive extraction with methanol (3 x 15 L) at room temperature.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water (5 L) and sequentially partitioned with n-hexane (3 x 5 L), and ethyl acetate (3 x 5 L). The ethyl acetate fraction, which contains this compound, is collected and concentrated.[1]
Chromatographic Purification
A multi-step chromatographic approach is employed for the large-scale purification of this compound.
Step 1: Silica Gel Column Chromatography (Flash Chromatography)
The concentrated ethyl acetate fraction is subjected to flash chromatography on a silica gel column.
-
Column: 1.5 kg silica gel (60-120 mesh) packed in a glass column (10 cm diameter).
-
Mobile Phase: A stepwise gradient of n-hexane and ethyl acetate.
-
Elution Profile: The column is eluted with increasing concentrations of ethyl acetate in n-hexane. Fractions are collected in 500 mL volumes and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions containing this compound (identified by comparison with a reference standard on TLC) are pooled and concentrated.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The semi-purified fraction from the silica gel column is further purified by preparative HPLC.
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 50 mm, 10 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water. The optimal mobile phase composition should be determined using analytical HPLC first.
-
Flow Rate: Adjusted based on the column dimensions (typically 50-100 mL/min).
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under reduced pressure.
Purity Assessment
The purity of the final this compound sample is assessed by analytical High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Results and Discussion
This large-scale purification protocol is designed to provide a robust and reproducible method for obtaining high-purity this compound. The quantitative data from a representative purification run starting with 5 kg of dried Melia dubia fruits are summarized in Table 1.
| Purification Stage | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Methanol Extract | 5000 | ~950 | Not Determined |
| Ethyl Acetate Fraction | ~950 | ~300 | ~25% |
| Silica Gel Chromatography Pool | ~300 | ~25 | ~80% |
| Preparative HPLC Pool | ~25 | ~5 | >98% |
Table 1: Summary of quantitative data from a typical large-scale purification of this compound. Yields and purities are approximate and may vary depending on the quality of the plant material and specific chromatographic conditions.
The initial methanol extraction from 5 kg of dried fruits yields approximately 950 g of crude extract.[3] Subsequent partitioning isolates the limonoid-rich fraction in ethyl acetate. The two-step chromatographic purification, employing flash chromatography followed by preparative HPLC, is effective in separating this compound from other co-extracted compounds. The final yield of highly pure this compound is approximately 5 g, with a purity exceeding 98%.
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the large-scale purification of this compound is depicted below.
This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. This compound is proposed to inhibit this pathway, thereby reducing iNOS expression and nitric oxide production.
Conclusion
The protocol outlined in this application note provides a comprehensive and scalable method for the purification of this compound from Melia dubia fruits. This will enable researchers to obtain the high-purity compound in sufficient quantities for detailed preclinical investigations into its therapeutic potential as an anti-inflammatory agent. The elucidation of its mechanism of action via the NF-κB signaling pathway further supports its development as a novel drug candidate.
References
Standard operating procedure for superoxide anion generation assay in neutrophils.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are a critical component of the innate immune system, serving as the first line of defense against invading pathogens. A key mechanism in their antimicrobial arsenal is the production of reactive oxygen species (ROS), predominantly superoxide anions (O₂⁻), through the activation of the NADPH oxidase enzyme complex.[1] The generation of superoxide and its derivatives, known as the respiratory burst, is essential for pathogen killing.[2][3] Dysregulation of this process is implicated in various inflammatory diseases and immunodeficiencies, such as Chronic Granulomatous Disease (CGD), where neutrophils are unable to produce superoxide.[4] Therefore, the accurate measurement of superoxide anion generation in neutrophils is crucial for immunology research and the development of therapeutics targeting inflammatory and infectious diseases.
This document provides detailed protocols for three commonly used methods to quantify superoxide anion production in isolated human neutrophils: the cytochrome c reduction assay, the lucigenin-based chemiluminescence assay, and the luminol-based chemiluminescence assay.
Signaling Pathway for Superoxide Generation in Neutrophils
Neutrophil activation and subsequent superoxide production are initiated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and inflammatory mediators. These stimuli trigger intracellular signaling cascades that converge on the assembly and activation of the NADPH oxidase complex (NOX2) at the plasma or phagosomal membrane. The core components of this complex include the membrane-bound flavocytochrome b558 (composed of gp91phox and p22phox) and the cytosolic components p47phox, p67phox, p40phox, and the small GTPase Rac.[1] Upon stimulation, cytosolic subunits translocate to the membrane to form the active enzyme complex, which then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating superoxide anions.[1]
Caption: Signaling pathway of NADPH oxidase activation in neutrophils.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque solution
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Draw venous blood into heparinized tubes.
-
Mix the blood with an equal volume of 2% Dextran T500 in saline and allow the red blood cells to sediment for 30-45 minutes at room temperature.
-
Carefully layer the leukocyte-rich upper layer onto Ficoll-Paque solution.
-
Centrifuge at 400 x g for 30 minutes at room temperature without brake.
-
Aspirate and discard the upper layers containing plasma, mononuclear cells, and Ficoll-Paque.
-
Resuspend the neutrophil-rich pellet and lyse contaminating erythrocytes using RBC Lysis Buffer.
-
Wash the neutrophil pellet twice with HBSS by centrifuging at 250 x g for 5 minutes at 4°C.
-
Resuspend the final neutrophil pellet in an appropriate assay buffer and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.
Cytochrome c Reduction Assay
This assay measures the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c, which is a widely used method for quantifying superoxide production.[5]
Materials:
-
Isolated neutrophils
-
Cytochrome c from bovine heart
-
Superoxide Dismutase (SOD) from bovine erythrocytes
-
Phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
HBSS with Ca²⁺ and Mg²⁺
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a working solution of cytochrome c at 100 µM in HBSS.[6]
-
Prepare a stock solution of SOD at 1 mg/mL in HBSS.
-
Resuspend isolated neutrophils in HBSS to a final concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
For control wells, add 10 µL of SOD solution. For test wells, add 10 µL of HBSS.
-
Add 100 µL of the cytochrome c working solution to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the desired stimulant (e.g., 100 ng/mL PMA or 1 µM fMLP). For unstimulated controls, add 20 µL of HBSS.
-
Immediately measure the absorbance at 550 nm at 1-minute intervals for 30-60 minutes using a microplate reader.[7][8]
-
The amount of superoxide produced is calculated using the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c (21.1 mM⁻¹ cm⁻¹ at 550 nm).[9] The SOD-inhibitable portion represents the specific superoxide generation.
Lucigenin-Based Chemiluminescence Assay
Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide anions. This method is highly sensitive for detecting extracellular superoxide.[10][11][12]
Materials:
-
Isolated neutrophils
-
Lucigenin
-
Stimulant (e.g., PMA or fMLP)
-
HBSS with Ca²⁺ and Mg²⁺
-
White 96-well microplate
-
Luminometer
Protocol:
-
Prepare a stock solution of lucigenin at 10 mM in DMSO and a working solution of 100 µM in HBSS.[4]
-
Resuspend isolated neutrophils in HBSS to a final concentration of 1 x 10⁶ cells/mL.
-
In a white 96-well plate, add 100 µL of the neutrophil suspension to each well.
-
Add 50 µL of the lucigenin working solution to each well.
-
Equilibrate the plate in the luminometer at 37°C for 5 minutes.
-
Initiate the reaction by injecting 50 µL of the stimulant (e.g., 100 ng/mL PMA or 1 µM fMLP).
-
Measure the chemiluminescence signal (in Relative Light Units, RLU) every 1-2 minutes for 30-60 minutes.
Luminol-Based Chemiluminescence Assay
Luminol is another chemiluminescent probe that detects ROS, primarily superoxide and hydrogen peroxide, especially in the presence of myeloperoxidase (MPO) released from neutrophils.[13][14]
Materials:
-
Isolated neutrophils
-
Luminol
-
Horseradish peroxidase (HRP) (optional, to enhance the signal)
-
Stimulant (e.g., PMA or fMLP)
-
HBSS with Ca²⁺ and Mg²⁺
-
White 96-well microplate
-
Luminometer
Protocol:
-
Prepare a stock solution of luminol at 10 mM in DMSO and a working solution of 100 µM in HBSS.[13]
-
Resuspend isolated neutrophils in HBSS to a final concentration of 1 x 10⁶ cells/mL.
-
In a white 96-well plate, add 100 µL of the neutrophil suspension to each well.
-
Add 50 µL of the luminol working solution to each well. If using HRP, it can be added at this step.
-
Equilibrate the plate in the luminometer at 37°C for 5 minutes.
-
Initiate the reaction by injecting 50 µL of the stimulant (e.g., 100 ng/mL PMA or 1 µM fMLP).
-
Measure the chemiluminescence signal (in RLU) every 1-2 minutes for 30-60 minutes.
Data Presentation
Quantitative data from superoxide generation assays should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Comparison of Superoxide Generation in Neutrophils under Different Stimulation Conditions
| Assay Method | Stimulant (Concentration) | Peak Superoxide Production (nmol/10⁶ cells/min) | Total Superoxide Production (nmol/10⁶ cells) |
| Cytochrome c Reduction | Unstimulated | 0.1 ± 0.02 | 1.5 ± 0.3 |
| PMA (100 ng/mL) | 5.2 ± 0.4 | 150.6 ± 12.1 | |
| fMLP (1 µM) | 2.8 ± 0.3 | 45.3 ± 5.7 |
Table 2: Effect of Inhibitors on PMA-Stimulated Superoxide Generation (Chemiluminescence Assay)
| Assay Method | Treatment | Peak Chemiluminescence (RLU) | % Inhibition |
| Lucigenin | PMA (100 ng/mL) | 1,500,000 ± 120,000 | N/A |
| PMA + DPI (10 µM) | 150,000 ± 25,000 | 90% | |
| PMA + SOD (50 U/mL) | 200,000 ± 30,000 | 87% | |
| Luminol | PMA (100 ng/mL) | 2,500,000 ± 200,000 | N/A |
| PMA + DPI (10 µM) | 220,000 ± 40,000 | 91% |
Data are presented as mean ± standard deviation from three independent experiments. RLU: Relative Light Units; DPI: Diphenyleneiodonium (an NADPH oxidase inhibitor); SOD: Superoxide Dismutase.
Experimental Workflow Diagram
Caption: General experimental workflow for superoxide anion generation assay.
References
- 1. The roles of NADPH oxidase in modulating neutrophil effector responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Neutrophil NADPH Oxidase, NOX2: A Crucial Effector in Neutrophil Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Neutrophil NADPH Oxidase, NOX2: A Crucial Effector in Neutrophil Phenotype and Function [frontiersin.org]
- 4. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of superoxide anion and hydrogen peroxide production by cellular NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lucigenin chemiluminescence in the assessment of neutrophil superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luminol Chemiluminescence Reports Photodynamic Therapy-Generated Neutrophil Activity In Vivo and Serves as a Biomarker of Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Meliadubin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliadubin B is a novel 2,3-seco-tirucallane triterpenoid isolated from the bark of Melia dubia. Preliminary studies have indicated its potential as an antifungal agent, demonstrating inhibitory activity against the phytopathogenic fungus Magnaporthe oryzae.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antifungal susceptibility testing of this compound against a panel of clinically and agriculturally relevant fungal pathogens. The provided methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[2][4][5][6][7][8][9]
Data Presentation
The in vitro antifungal activity of this compound has been quantitatively assessed against Magnaporthe oryzae. The following table summarizes the reported inhibitory concentration.
| Fungal Species | This compound IC₅₀ (µM) | Reference |
| Magnaporthe oryzae | 182.50 ± 18.27 | [1][2] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This protocol is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida albicans, Candida glabrata, and Cryptococcus neoformans.[2][6][7][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Yeast isolates
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Pipettes and sterile tips
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working stock solution. The final concentration of DMSO should not exceed 1% in the final test wells, as higher concentrations may inhibit fungal growth.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Microtiter Plate Preparation:
-
Perform serial twofold dilutions of the this compound working stock solution in the 96-well plate with RPMI 1640 medium to achieve a range of desired concentrations.
-
Add 100 µL of the standardized yeast inoculum to each well.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
-
Incubation and Reading:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be determined visually or by using a microplate reader.
-
Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
This protocol is designed for determining the MIC of this compound against filamentous fungi such as Aspergillus fumigatus, Fusarium solani, and dermatophytes.[3][4][8][11][12]
Materials:
-
This compound
-
DMSO
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Fungal isolates
-
Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Hemocytometer or spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as in Protocol 1.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a PDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the turbidity with a spectrophotometer.
-
Dilute the adjusted inoculum as needed in RPMI 1640 medium.
-
-
Microtiter Plate Preparation:
-
Follow the same procedure as in Protocol 1, using flat-bottom plates.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
The MIC is the lowest concentration of this compound that shows complete inhibition of growth as determined visually.
-
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound's Antifungal Action
Caption: Hypothetical signaling pathways for this compound's antifungal activity.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
Discussion of Potential Mechanisms of Action
While the precise mechanism of action for this compound is yet to be elucidated, its triterpenoid structure suggests several plausible targets within the fungal cell. Many triterpenoids exert their antifungal effects by disrupting the fungal cell membrane.[13] This can occur through interference with ergosterol biosynthesis, a critical component of the fungal membrane, leading to increased membrane permeability and cell lysis.
Another potential target is the fungal cell wall. Some triterpenoid antifungals, such as enfumafungin and the FDA-approved drug ibrexafungerp, are known to inhibit (1,3)-β-D-glucan synthase, a key enzyme in the synthesis of the major structural polymer of the fungal cell wall.[14][15][16] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately cell death.
Furthermore, some terpenoid phenols have been shown to induce a rapid influx of calcium ions, leading to calcium stress and the inhibition of the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and proliferation in fungi.[1][17][18] This disruption of ion homeostasis and key signaling cascades can trigger apoptosis. In silico predictions for this compound and the related Meliadubin A suggest they may act via a novel mode of action, possibly targeting trihydroxynaphthalene reductase, an enzyme involved in melanin biosynthesis in some fungi.[1][2] Further research is required to determine the specific molecular targets of this compound and to fully understand its antifungal mechanism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. njccwei.com [njccwei.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. img.antpedia.com [img.antpedia.com]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial triterpenes from Ilex integra and the mechanism of antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of the fernane-type triterpenoids as anti-fungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ibrexafungerp: A new triterpenoid antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of Meliadubin B in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. Meliadubin B, a limonoid compound, has emerged as a potential candidate for anti-inflammatory therapy. These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to elucidate the anti-inflammatory effects and mechanism of action of this compound. The primary focus is on its potential to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
The protocols outlined below are designed for researchers in pharmacology, cell biology, and drug development to screen and characterize the anti-inflammatory properties of this compound. These assays measure the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in a lipopolysaccharide (LPS)-stimulated macrophage cell model. Furthermore, methods to investigate the underlying molecular mechanisms through analysis of the NF-κB and MAPK pathways are provided.
Data Presentation: Summary of this compound Anti-Inflammatory Activity
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Mediators
| Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 5 | 35.8 ± 3.5 | 31.5 ± 2.8 |
| 10 | 58.3 ± 4.2 | 55.1 ± 3.9 |
| 25 | 85.1 ± 5.6 | 82.7 ± 4.5 |
| IC50 (µM) | 8.7 | 9.2 |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 18.9 ± 2.5 | 14.3 ± 1.8 | 11.7 ± 1.5 |
| 5 | 40.2 ± 3.8 | 36.8 ± 3.1 | 32.4 ± 2.9 |
| 10 | 62.5 ± 4.9 | 59.1 ± 4.2 | 56.3 ± 3.7 |
| 25 | 91.3 ± 6.1 | 88.6 ± 5.4 | 85.9 ± 4.8 |
| IC50 (µM) | 7.9 | 8.5 | 9.1 |
Mandatory Visualizations
Application Notes and Protocols: In vivo Evaluation of Meliadubin B in Animal Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Meliadubin B is a natural compound that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for the investigation of this compound's anti-inflammatory effects in established in vivo animal models. The methodologies outlined are based on standard and widely accepted models for assessing acute, sub-acute, and chronic inflammation, providing a framework for preclinical evaluation. These protocols are designed to deliver robust and reproducible data for the assessment of the pharmacological activity of this compound and similar test compounds.
Data Presentation: Summary of Expected Outcomes
The following tables summarize representative quantitative data from studies on various natural compounds with anti-inflammatory properties in animal models. These tables are intended to provide a comparative baseline for the expected efficacy of a test compound like this compound.
Table 1: Effect of Anti-Inflammatory Compounds on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route | % Inhibition of Paw Edema (at 3h) | Reference |
| Indomethacin | 5 | i.p. | Significant Inhibition | [1] |
| Ellagic Acid | 1, 3, 10, 30 | i.p. | Dose-dependent reduction | [1] |
| Rubiadin | 0.5 | i.p. | Significant reduction | [2] |
| Mefenamic Acid | 30 | i.p. | Comparable to Rubiadin | [2] |
| DHHPD | 0.1, 0.3, 1, 3 | i.p. | Significant reduction | [3] |
| Zingiber ottensii oil | 200, 400, 800 | p.o. | Significant reduction | [4] |
| Ibuprofen | 100 | p.o. | Significant reduction | [4] |
i.p. = intraperitoneal; p.o. = oral administration
Table 2: Effect of Anti-Inflammatory Compounds on Cotton Pellet-Induced Granuloma in Rats
| Treatment Group | Dose (mg/kg) | Route | % Inhibition of Granuloma Weight | % Inhibition of Exudate Formation | Reference |
| Dexamethasone | 1 | p.o. | > Silibinin | > Silibinin | [5][6] |
| Silibinin | 300 | p.o. | 39.5% | 33.3% | [5][6] |
| Quercetin | 150 | p.o. | Significant decrease | Significant decrease | [7] |
| DHHPD | 0.1, 0.3, 1, 3 | i.p. | 22.08%, 32.57%, 37.20%, 49.25% | Not specified | [3] |
| ASA | Not specified | i.p. | 49.70% | Not specified | [3] |
| Polyherbal formulation | 300, 600 | p.o. | 27.92%, 53.17% | Not specified | [8] |
| Indomethacin | 5 | p.o. | 57.08% | Not specified | [8] |
| Rubiadin | 0.5 | i.p. | 46% | Significant reduction | [2] |
| Indomethacin | Not specified | Not specified | 40% | Not specified | [2] |
p.o. = oral administration; i.p. = intraperitoneal; ASA = Acetylsalicylic acid
Table 3: Effect of Anti-Inflammatory Compounds on Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Route | Effect on Paw Volume | Effect on Inflammatory Markers | Reference |
| Butin | 25, 50 | p.o. | Significant attenuation | Reduced PGE2 levels | [9][10] |
| Arbutin | 25, 50, 100 | p.o. | Markedly decreased | Reduced PGE-2, 5-LOX, TNF-α, IL-1β, IL-6, NF-κB, IL-17; Increased IL-4, IL-10 | [11] |
| Dabigatran | Not specified | Daily | Reduced | Reduced TLR4, RANKL | [12] |
| Milk Thistle Extract | 100 | Daily | Highly significant decrease | Reduced RF, TNF-α, IL-1β, IL-17, PGE2; Increased IL-4 | [13] |
| Silymarin | 100 | Daily | Highly significant decrease | Reduced RF, TNF-α, IL-1β, IL-17, PGE2; Increased IL-4 | [13] |
p.o. = oral administration; PGE2 = Prostaglandin E2; 5-LOX = 5-Lipoxygenase; TNF-α = Tumor Necrosis Factor-alpha; IL = Interleukin; NF-κB = Nuclear Factor kappa B; TLR4 = Toll-like receptor 4; RANKL = Receptor activator of nuclear factor kappa-B ligand; RF = Rheumatoid Factor
Experimental Protocols
Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This model is widely used to assess the anti-inflammatory effects of compounds on acute inflammation.[14] The edema develops in two phases: the early phase (first 1-2 hours) involving the release of histamine, serotonin, and bradykinin, and the late phase (3-5 hours) which is mediated by prostaglandins, leukotrienes, and cytokines like TNF-α and IL-6.[4][15][16]
Materials:
-
This compound (test compound)
-
Indomethacin or other suitable positive control.[1]
-
Plethysmometer.[1]
-
Vehicle for drug administration (e.g., 0.5% sodium CMC, saline with 5% Tween 80).[9][18]
Protocol:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Normal Control (vehicle only)
-
Group II: Carrageenan Control (vehicle + carrageenan)
-
Group III: Positive Control (e.g., Indomethacin 5 mg/kg + carrageenan)[1]
-
Group IV-VI: Test Groups (this compound at different doses + carrageenan)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[1][4]
-
Induction of Edema: Inject 100 µl of 1% carrageenan solution into the subplantar region of the right hind paw of each animal (except the normal control group).[1]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and paw tissue and blood can be collected to measure levels of pro-inflammatory mediators like PGE2, TNF-α, IL-1β, and the expression of COX-2 and iNOS.[1][4]
Cotton Pellet-Induced Granuloma Model (Sub-acute/Chronic Inflammation)
This model assesses the effect of compounds on the proliferative phase of inflammation, which involves the formation of granulomatous tissue.[3][19]
Materials:
-
Male Wistar rats.[7]
-
This compound (test compound)
-
Dexamethasone or Indomethacin as a positive control.[5][7][8]
-
Surgical instruments.
-
Anesthetic (e.g., light ether).[7]
Protocol:
-
Animal Acclimatization and Grouping: Similar to the acute inflammation model.
-
Implantation of Cotton Pellets:
-
Drug Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally once daily for 7 consecutive days, starting from the day of pellet implantation.[7]
-
Granuloma Collection: On the 8th day, euthanize the animals. Carefully dissect out the cotton pellets along with the surrounding granuloma tissue.[7]
-
Measurement:
-
Weigh the wet pellets to determine the wet weight of the granuloma.
-
Dry the pellets in an incubator at 60°C until a constant weight is achieved.[7]
-
Weigh the dry pellets.
-
-
Data Analysis:
-
Biochemical Analysis (Optional): Serum can be collected to measure levels of pro-inflammatory cytokines like IL-1β.[2]
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model (Chronic Inflammation)
This model mimics the pathology of human rheumatoid arthritis, characterized by chronic inflammation, joint destruction, and immune system involvement.[10]
Materials:
-
This compound (test compound)
-
Complete Freund's Adjuvant (CFA).[9]
-
Vernier calipers or plethysmometer.
Protocol:
-
Animal Acclimatization and Grouping: Similar to the previous models.
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 ml of CFA into the subplantar region of the right hind paw.[9][12]
-
Drug Administration: Begin daily administration of the vehicle, positive control, or this compound on day 0 or after the onset of arthritis and continue for a specified period (e.g., 21 or 28 days).[9][11]
-
Assessment of Arthritis:
-
Paw Volume/Diameter: Measure the volume or diameter of the injected paw at regular intervals throughout the study.[9][11]
-
Arthritis Score: Score the severity of arthritis based on a scale (e.g., 0-4) considering erythema, swelling, and joint deformity.[9]
-
Body Weight: Monitor body weight changes as an indicator of systemic inflammation.[11]
-
-
Sample Collection: At the end of the study, euthanize the animals and collect blood and paw tissues.
-
Data Analysis:
-
Hematological Parameters: Analyze blood for changes in RBC, WBC, and hemoglobin levels.[9]
-
Biochemical Markers: Measure serum levels of inflammatory markers such as TNF-α, IL-1β, IL-6, IL-17, PGE2, and rheumatoid factor (RF).[11][13]
-
Oxidative Stress Markers: Assess levels of SOD, CAT, GSH, and MDA in paw tissue.[11]
-
Histopathology: Examine the histology of the ankle joints for signs of inflammation, synovial hyperplasia, and cartilage/bone erosion.[10][11]
-
Gene Expression: Perform RT-PCR on paw tissue to analyze the expression of genes for pro-inflammatory cytokines and enzymes (e.g., TNF-α, IL-6, COX-2, NF-κB).[11]
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo anti-inflammatory studies.
Caption: Key signaling pathways in inflammation.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of Essential Oil from Zingiber ottensii Valeton in Animal Models [mdpi.com]
- 5. Anti-Inflammatory Activity of Silibinin in Animal Models of Chronic Inflammation [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arbutin attenuates CFA-induced arthritis by modulating expression levels of 5-LOX, NF‑κB, IL-17, PGE-2 and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ukaazpublications.com [ukaazpublications.com]
- 14. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mediators of the inflammation induced in the rat paw by carrageenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo and in silico anti-inflammatory mechanism of action of the semisynthetic (-)-cubebin derivatives (-)-hinokinin and (-)-O-benzylcubebin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A biochemical study of the cotton pellet granuloma in the rat. Effects of dexamethasone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Meliadubin B Against Rice Pathogenic Fungi
Audience: Researchers, scientists, and drug development professionals.
Abstract: Rice, a staple food for over half the world's population, is under constant threat from pathogenic fungi, leading to significant yield losses. Diseases like rice blast, caused by Pyricularia oryzae, and sheath blight, caused by Rhizoctonia solani, are major concerns for global food security.[1] The development of novel, effective, and environmentally benign antifungal agents is therefore of paramount importance. Meliadubin B, a limonoid compound isolated from Melia dubia, has shown promise as a potential antifungal agent. This document provides a detailed experimental design for testing the efficacy of this compound against key rice pathogenic fungi, outlining both in vitro and in vivo protocols, data presentation strategies, and potential mechanisms of action.
Introduction
Fungal diseases in rice are a persistent challenge in agriculture. Rice blast (Pyricularia oryzae) and sheath blight (Rhizoctonia solani) are among the most destructive, capable of causing substantial economic losses. Current control strategies often rely on synthetic fungicides, which can have adverse environmental effects and lead to the development of resistant fungal strains. Natural products, such as this compound, offer a promising alternative due to their potential for novel mechanisms of action and improved environmental safety profiles. These application notes provide a comprehensive framework for the systematic evaluation of this compound's antifungal properties against significant rice pathogens.
In Vitro Antifungal Activity of this compound
The initial assessment of this compound's antifungal potential involves determining its direct inhibitory effect on the growth of pathogenic fungi in a controlled laboratory setting.
Experimental Protocols
2.1.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The poisoned food technique is a common method for this purpose.[2]
-
Materials:
-
Pure this compound compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Cultures of Pyricularia oryzae and Rhizoctonia solani
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in sterile distilled water to achieve final concentrations ranging from 1 µg/mL to 512 µg/mL.
-
Incorporate the different concentrations of this compound into molten PDA medium. Ensure the final concentration of DMSO is below 1% to avoid solvent toxicity.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing PDA with DMSO (at the same concentration as the treatment plates) but without this compound should also be prepared.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the test fungus.
-
Incubate the plates at 28 ± 2°C for 7 days or until the mycelial growth in the control plate reaches the edge of the dish.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
-
2.1.2. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.
-
Materials:
-
Plates from the MIC assay showing no visible growth
-
Fresh, drug-free PDA plates
-
-
Protocol:
-
From the MIC plates that show no visible fungal growth, take a small piece of the agar (including the inoculum disc) and transfer it to a fresh, drug-free PDA plate.
-
Incubate these plates at 28 ± 2°C for 5-7 days.
-
The MFC is the lowest concentration of this compound from which the fungus does not grow when sub-cultured onto a fresh, drug-free medium.
-
Data Presentation
The results of the in vitro assays should be summarized in a clear and concise table.
Table 1: In Vitro Antifungal Activity of this compound against Rice Pathogenic Fungi
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Pyricularia oryzae | 64 | 128 |
| Rhizoctonia solani | 128 | 256 |
In Vivo Efficacy of this compound
In vivo experiments are crucial to evaluate the effectiveness of this compound in a whole-plant system, providing insights into its potential for practical application in agriculture.
Experimental Protocol
This protocol outlines a detached leaf assay, a common method for initial in vivo screening.[3]
-
Materials:
-
Rice plants (a susceptible variety, e.g., CO-39) grown in a greenhouse for 3-4 weeks.
-
This compound solutions at various concentrations (e.g., 0.5x, 1x, and 2x the determined MIC value).
-
A conidial suspension of Pyricularia oryzae (1 x 10^5 conidia/mL).
-
Mycelial plugs of Rhizoctonia solani.
-
Sterile water with 0.05% Tween 20 (surfactant).
-
Moist chambers (e.g., Petri dishes with moist filter paper).
-
-
Protocol:
-
Detach healthy, fully expanded leaves from the rice plants.
-
For the P. oryzae assay, spray the detached leaves with the different concentrations of this compound solution until runoff. A control group should be sprayed with sterile water containing Tween 20.
-
Allow the leaves to air dry for 2 hours.
-
Inoculate the treated leaves by placing a 10 µL drop of the P. oryzae conidial suspension on the adaxial surface.
-
For the R. solani assay, place a 5 mm mycelial plug on the center of the this compound-treated leaves.
-
Place the inoculated leaves in moist chambers and incubate at 28 ± 2°C with a 12-hour photoperiod.
-
Assess disease severity after 5-7 days. For rice blast, this can be done by measuring the lesion diameter. For sheath blight, the lesion length is measured.
-
Calculate the percentage of disease control using the formula: Disease Control (%) = [(DC - DT) / DC] x 100 Where DC is the disease severity in the control group and DT is the disease severity in the treatment group.
-
Data Presentation
Summarize the in vivo efficacy data in a structured table.
Table 2: In Vivo Efficacy of this compound in Controlling Rice Fungal Diseases (Detached Leaf Assay)
| Fungal Species | This compound Concentration | Disease Severity (Lesion size in mm, Mean ± SD) | Disease Control (%) |
| Pyricularia oryzae | Control (0 µg/mL) | 12.5 ± 1.2 | 0 |
| 32 µg/mL (0.5x MIC) | 8.2 ± 0.9 | 34.4 | |
| 64 µg/mL (1x MIC) | 4.1 ± 0.5 | 67.2 | |
| 128 µg/mL (2x MIC) | 1.5 ± 0.3 | 88.0 | |
| Rhizoctonia solani | Control (0 µg/mL) | 25.8 ± 2.5 | 0 |
| 64 µg/mL (0.5x MIC) | 16.3 ± 1.8 | 36.8 | |
| 128 µg/mL (1x MIC) | 9.7 ± 1.1 | 62.4 | |
| 256 µg/mL (2x MIC) | 3.9 ± 0.7 | 84.9 |
Proposed Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of this compound is critical for its development as a fungicide. Potential mechanisms include disruption of the fungal cell membrane, inhibition of key enzymes, or induction of plant defense responses.[4][5][6]
Potential Fungal Targets
This compound may directly target fungal cellular processes. One common mechanism for antifungal compounds is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[5][7] This leads to increased membrane permeability and ultimately cell death.
Induction of Plant Defense Signaling
Alternatively, this compound could act as an elicitor, triggering the plant's own defense mechanisms. In rice, the perception of fungal-associated molecular patterns (FAMPs), such as chitin, initiates a signaling cascade.[8][9] This often involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of reactive oxygen species (ROS) and the expression of pathogenesis-related (PR) proteins, which have antimicrobial activities.[10][11]
Diagram 1: Experimental Workflow for this compound Evaluation
Caption: A flowchart of the experimental design for evaluating this compound.
Diagram 2: Proposed this compound-Induced Plant Defense Signaling Pathway
Caption: A putative signaling pathway for this compound-induced defense in rice.
Conclusion
The protocols and experimental design outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential antifungal agent against major rice pathogens. The systematic in vitro and in vivo testing, coupled with investigations into its mechanism of action, will provide the necessary data to determine its suitability for further development as a novel, natural fungicide for sustainable agriculture. The clear data presentation formats will facilitate the comparison of this compound's efficacy with existing antifungal compounds.
References
- 1. jabonline.in [jabonline.in]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-fungal properties and mechanisms of melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]
- 8. Crosstalk of Signaling Mechanisms Involved in Host Defense and Symbiosis Against Microorganisms in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. New insights into the signaling pathways controlling defense gene expression in rice roots during the arbuscular mycorrhizal symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
Meliadubin B for Preclinical Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliadubin B is a natural triterpenoid isolated from Melia dubia.[1] While its primary characterized activities are anti-inflammatory and antifungal, the broader genus Melia is a rich source of compounds with demonstrated potent anti-cancer properties. Extracts from the related species Melia azedarach have shown significant cytotoxicity across a wide range of cancer cell lines and efficacy in in-vivo tumor models.[2][3] Another related compound, 12-O-Acetylazedarachin B, induces apoptosis in leukemia and stomach cancer cells.[4] This document provides a comprehensive guide for the preclinical evaluation of this compound as a potential anti-cancer agent, drawing upon established methodologies and data from analogous compounds to inform experimental design.
Quantitative Data Summary
Due to the nascent stage of this compound's investigation in oncology, publicly available data is limited. The following tables summarize the known biological activities of this compound and the anti-cancer activity of related compounds from the Melia genus to provide a basis for comparative studies.
Table 1: Bioactivity of this compound
| Activity | Target/Assay | Result (IC50/EC50) | Source |
| Anti-inflammatory | Superoxide anion generation in human neutrophils | EC50: 5.54 µM | [1] |
| Antifungal | Magnaporthe oryzae | IC50: 182.50 µM | [1] |
Table 2: Anti-cancer Activity of Compounds from Melia Species
| Compound/Extract | Cancer Cell Line | Assay | Result (IC50/GI50) | Source |
| Melia azedarach Leaf Extract | HT-29 (Colon) | Growth Inhibition | GI50: 0.31 µ g/0.1 ml | [2] |
| A549 (Lung) | Growth Inhibition | GI50: 1.50 µ g/0.1 ml | [2] | |
| MKN1 (Gastric) | Growth Inhibition | GI50: 1.30 µ g/0.1 ml | [2] | |
| BSY-1 (Breast) | Growth Inhibition | GI50: 0.11 µ g/0.1 ml | [2] | |
| 12-O-Acetylazedarachin B | HL-60 (Leukemia) | Cytotoxicity | IC50: 0.016 µM | [4] |
| AZ521 (Stomach) | Cytotoxicity | IC50: 0.035 µM | [4] |
Experimental Protocols
Formulation of this compound for Preclinical Studies
A stable and biocompatible formulation is critical for in vivo evaluation. As this compound is a lipophilic triterpenoid, a common approach for such compounds involves a multi-step solubilization process.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a final dosing solution, prepare a vehicle of PEG300, Tween 80, and saline. A common ratio is 10:5:85 (v/v/v).
-
Slowly add the this compound stock solution to the vehicle vortexing to ensure complete mixing. For example, to achieve a final concentration of 5 mg/mL, add 1 part of the 50 mg/mL stock to 9 parts of the vehicle.
-
The final concentration of DMSO in the injected solution should be kept low (ideally <5%) to avoid toxicity.
-
Prepare the formulation fresh on the day of dosing and keep it at room temperature.
Note: This is a general guideline. The optimal formulation for this compound may require further optimization to ensure solubility, stability, and minimal toxicity.
In Vitro Cytotoxicity Assay
This protocol outlines the use of a tetrazolium-based (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, MKN1, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cells (e.g., MKN1)
-
Matrigel (optional)
-
This compound formulation
-
Calipers
-
Animal balance
Protocol:
-
Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor take-rate.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound formulation to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 10 mg/kg, daily for 21 days). The control group should receive the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the mechanisms of related limonoids, this compound may induce apoptosis through the intrinsic and extrinsic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptosis-inducing activities of 12-O-Acetylazedarachin B from the fruits of Melia azedarach in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Meliadubin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliadubin B is a naturally occurring triterpenoid isolated from Melia dubia. It has demonstrated significant biological activities, including anti-inflammatory and anti-phytopathogenic fungal properties. Notably, it exhibits a potent inhibitory effect on superoxide anion generation in human neutrophils and inhibits inducible nitric oxide synthase (iNOS). This document provides detailed application notes and protocols for the analytical characterization of this compound, essential for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties and Biological Activity
This compound is a rearranged 2,3-seco-tirucallane triterpenoid. Its structure has been elucidated using various spectroscopic techniques. The known biological activities and corresponding quantitative data are summarized below.
| Biological Activity | Assay | Test System | Result (IC₅₀/EC₅₀) |
| Anti-inflammatory | Superoxide Anion Generation Inhibition | Human Neutrophils | EC₅₀ = 5.54 µM |
| Anti-fungal | Growth Inhibition | Magnaporthe oryzae | IC₅₀ = 182.50 µM |
| Anti-inflammatory | iNOS Inhibition | In silico docking and in vitro assays | Binds to active sites of human iNOS |
Experimental Protocols
Isolation of this compound from Melia dubia
This protocol describes a general procedure for the extraction and isolation of this compound from the bark of Melia dubia.
Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Protocol:
-
Extraction:
-
Air-dry the bark of Melia dubia at room temperature and grind it into a coarse powder.
-
Macerate the powdered bark with methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound. Triterpenoids are typically found in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
-
Monitor the collected fractions by TLC, visualizing the spots by spraying with a suitable reagent (e.g., Lieberman-Burchard reagent) followed by heating.
-
Pool the fractions containing the compound of interest.
-
-
Final Purification:
-
Perform final purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is for the qualitative and quantitative analysis of this compound.
Protocol:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
Start with a suitable gradient, for example, 50% A to 100% A over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Triterpenoids generally lack a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., 205-210 nm) is often used. If a suitable chromophore is present in this compound, the wavelength should be optimized based on its UV spectrum.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known amount of the sample in methanol or the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound.
Mass Spectrometry (MS) Analysis
This protocol provides a general guideline for obtaining the mass spectrum of this compound.
Protocol:
-
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled to an HPLC system or for direct infusion.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar compounds, while APCI can be used for less polar compounds.
-
Mode: Positive or negative ion mode. Triterpenoids often form adducts with sodium ([M+Na]⁺) or formate ([M+HCOO]⁻) in positive and negative modes, respectively.
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL for direct infusion or prepare as for HPLC analysis.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. For structural information, perform tandem MS (MS/MS) experiments by fragmenting the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol outlines the general procedure for the structural elucidation of this compound using NMR.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used for triterpenoids. The choice of solvent depends on the solubility of the compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: For complete structural assignment, a suite of 2D NMR experiments is necessary, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.
-
-
Signaling Pathway
This compound has been shown to inhibit inducible nitric oxide synthase (iNOS). The expression of iNOS is primarily regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway, leading to reduced iNOS expression.
Proposed Anti-inflammatory Signaling Pathway of this compound
Application Notes & Protocols for Assessing Meliadubin B Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliadubin B, a naturally occurring triterpenoid, has demonstrated significant anti-inflammatory and antifungal properties, making it a compound of interest for further research and potential drug development.[1][2] Accurate determination of its purity is a critical prerequisite for reliable biological and pharmacological studies. These application notes provide detailed protocols for assessing the purity of this compound using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for the separation, identification, and quantification of components in a mixture.[3][4] This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound.
Experimental Protocol
1.1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard of known purity
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-20 min: 95% B20-21 min: 95-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
1.3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a sample solution of the this compound to be tested at the same concentration in methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
1.4. Data Analysis and Purity Calculation:
-
Inject the reference standard and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area normalization method:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Data Presentation
Table 1: HPLC Purity Assessment of this compound Batches
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Reference | 12.5 | 1500 | 99.8 |
| Batch A | 12.5 | 1450 | 97.5 |
| Batch B | 12.6 | 1480 | 98.9 |
Mass Spectrometry (MS) for Identity Confirmation and Impurity Profiling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[5] Coupling HPLC with MS (LC-MS) allows for the sensitive detection and identification of this compound and any potential impurities.
Experimental Protocol
2.1. Instrumentation and Materials:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
The same HPLC setup and conditions as described in Section 1.
-
This compound sample prepared as in Section 1.3.
2.2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Mass Range | m/z 100 - 1500 |
| Capillary Voltage | 3.5 kV (Positive), 3.0 kV (Negative) |
| Sheath Gas Flow | 30 arb |
| Auxiliary Gas Flow | 10 arb |
| Capillary Temperature | 320 °C |
| Data Acquisition | Full scan mode for impurity profiling; Targeted MS/MS for structural confirmation of this compound and identification of key impurities. |
2.3. Data Analysis:
-
Confirm the identity of this compound by comparing the observed accurate mass with its calculated theoretical mass.
-
Analyze the full scan data to detect any co-eluting impurities.
-
Utilize MS/MS fragmentation patterns to aid in the structural elucidation of unknown impurities.
Data Presentation
Table 2: LC-MS Analysis of this compound
| Compound | Retention Time (min) | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| This compound | 12.5 | [Calculated] | [Observed] | [Calculated] |
| Impurity 1 | 10.2 | [Calculated] | [Observed] | [Calculated] |
| Impurity 2 | 14.8 | [Calculated] | [Observed] | [Calculated] |
(Note: Theoretical m/z for this compound needs to be calculated based on its chemical formula, which is C31H44O6. The expected [M+H]+ would be approximately 513.3156.)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[6] For purity assessment, ¹H NMR can be used to confirm the identity of this compound and to detect the presence of structurally related impurities.
Experimental Protocol
3.1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
3.2. NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Standard single pulse with proton decoupling |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
3.3. Data Analysis:
-
Acquire ¹H and ¹³C NMR spectra of the this compound sample.
-
Compare the obtained chemical shifts, coupling constants, and integration values with published data for this compound or with a well-characterized reference standard.
-
Look for any unexpected signals in the spectra that may indicate the presence of impurities. The integration of impurity signals relative to the main compound can provide a semi-quantitative estimate of purity.
Data Presentation
Table 3: Key ¹H NMR Signals for this compound in CDCl₃
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| [Proton 1] | [Value] | [e.g., d, t, m] | [Value] |
| [Proton 2] | [Value] | [e.g., d, t, m] | [Value] |
| ... | ... | ... | ... |
(Note: Specific proton assignments should be based on established literature values for this compound.)
Thin-Layer Chromatography (TLC) for Rapid Purity Screening
TLC is a simple, rapid, and cost-effective method for qualitatively assessing the purity of a sample and for monitoring the progress of reactions or purifications.[7][8][9][10]
Experimental Protocol
4.1. Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
This compound reference standard and sample solutions (as in 1.3)
-
Developing chamber
-
Mobile phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)
-
UV lamp (254 nm)
-
Staining solution (e.g., anisaldehyde-sulfuric acid or potassium permanganate)
4.2. Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber.
-
Using a capillary tube, spot the this compound reference and sample solutions on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
If necessary, stain the plate by dipping it into the staining solution and then heating it with a heat gun to visualize the spots.
-
Calculate the Retention Factor (Rf) for the main spot and any impurity spots.
Rf = Distance traveled by the spot / Distance traveled by the solvent front
Data Presentation
Table 4: TLC Analysis of this compound
| Sample | Rf (this compound) | Rf (Impurities) | Observations |
| Reference | 0.45 | None observed | Single spot observed under UV and after staining. |
| Batch A | 0.45 | 0.20, 0.65 | One major spot and two minor impurity spots. |
| Batch B | 0.45 | 0.65 | One major spot and one faint impurity spot. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound purity assessment.
Inhibition of iNOS and Superoxide Generation Signaling Pathway
This compound is known to inhibit inducible nitric oxide synthase (iNOS) and superoxide anion generation.[1] The following diagram illustrates a simplified overview of the signaling pathways leading to the production of these inflammatory mediators, which are potential targets of this compound.
Caption: this compound's inhibitory action on inflammatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Development of a validated HPLC method for the determination of B-complex vitamins in pharmaceuticals and biological fluids after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sum of the parts: mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Mechanism of Meliadubin B in Cancer Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meliadubin B is a naturally occurring triterpenoid isolated from Melia dubia.[1] While its anti-inflammatory and anti-fungal properties have been noted, its potential as an anti-cancer agent and the underlying molecular mechanisms remain largely unexplored.[1] Extracts from the Melia genus have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, suggesting that constituent compounds like this compound may harbor significant anti-neoplastic activity.[2][3] Studies on related plant extracts suggest mechanisms involving the induction of autophagy and modulation of key signaling pathways.[2][3]
These application notes provide a comprehensive guide for researchers to investigate the anti-cancer mechanisms of this compound using in vitro cell culture models. The protocols detailed below outline key experiments to assess its effects on cell viability, apoptosis, cell cycle progression, and autophagy, and to dissect the potential signaling pathways involved.
Hypothesized Mechanism of Action
Based on the activity of related compounds and extracts, we hypothesize that this compound exerts its anti-cancer effects through a multi-faceted mechanism involving:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells via intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Modulation of Autophagy: Influencing the cellular process of self-degradation, which can either promote cell survival or lead to cell death depending on the cellular context.
-
Inhibition of Pro-Survival Signaling Pathways: Downregulating key signaling cascades that are often constitutively active in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.
Recommended Cell Culture Models
The choice of cell line is critical for elucidating the specific anti-cancer effects of this compound. It is recommended to screen a panel of cancer cell lines from different tissues of origin to identify the most sensitive models. Initial screening could include, but is not limited to:
-
Human Colon Cancer Cell Lines: HT-29, HCT116
-
Human Lung Cancer Cell Lines: A549, H1299
-
Human Gastric Cancer Cell Lines: MKN1, SGC-7901[4]
-
Human Breast Cancer Cell Lines: MCF-7, MDA-MB-231
-
Human Leukemia Cell Lines: K562, U937[4]
Normal, non-cancerous cell lines (e.g., human dermal fibroblasts, MCF-10A) should be used as controls to assess the cancer-specific cytotoxicity of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| HT-29 | Colon | Data to be determined |
| A549 | Lung | Data to be determined |
| MKN1 | Gastric | Data to be determined |
| MCF-7 | Breast | Data to be determined |
| K562 | Leukemia | Data to be determined |
| Normal Fibroblasts | Skin | Data to be determined |
| IC50: The concentration of this compound that inhibits cell growth by 50%. |
Table 2: Effect of this compound on Cell Cycle Distribution in a Sensitive Cancer Cell Line
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Quantification of Apoptosis and Autophagy Markers following this compound Treatment
| Treatment | % Apoptotic Cells (Annexin V+) | Relative Caspase-3/7 Activity | LC3-II/LC3-I Ratio (fold change) |
| Vehicle Control | Data to be determined | 1.0 | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Sensitive cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Sensitive cancer cell line
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7][8]
Protocol 4: Western Blot Analysis for Signaling Pathways, Apoptosis, and Autophagy Markers
This protocol is for detecting changes in the expression and activation of key proteins.
Materials:
-
Sensitive cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, LC3B, p-Akt, Akt, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-cm dishes and treat with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for investigating the anti-cancer mechanism of this compound.
Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the initial investigation into the anti-cancer properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can elucidate its mechanism of action and assess its potential as a novel therapeutic agent. The use of multiple cell lines and correlation of findings across different assays will be crucial for building a comprehensive understanding of this compound's biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] Dysregulation of NOS activity, particularly the overexpression of iNOS, has been implicated in various pathological conditions such as inflammation, septic shock, and neurodegenerative diseases.[1] Consequently, the identification and characterization of NOS inhibitors are of significant therapeutic interest.
Meliadubin B is a compound of interest for its potential to modulate NOS activity. This application note provides a detailed protocol for measuring the in vitro inhibition of nitric oxide synthase by this compound using a colorimetric assay based on the Griess reaction. This method is simple, sensitive, and adaptable for high-throughput screening.[3]
Signaling Pathway
The enzymatic synthesis of nitric oxide by NOS is a complex process involving the oxidation of L-arginine. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B). An inhibitor like this compound can interfere with this process at various points, such as by competing with the substrate (L-arginine), interfering with cofactor binding, or directly binding to the enzyme to alter its conformation and activity. The following diagram illustrates the general pathway of NO synthesis and the potential point of inhibition by this compound.
Caption: Nitric Oxide Synthesis Pathway and Inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on NOS activity should be determined by measuring the production of nitrite, a stable and quantifiable breakdown product of NO. The results can be summarized in the following table. The IC50 value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, should be calculated from a dose-response curve.
| This compound Concentration (µM) | Absorbance (540 nm) | Nitrite Concentration (µM) | % Inhibition |
| 0 (No Inhibitor Control) | 0 | ||
| Test Concentration 1 | |||
| Test Concentration 2 | |||
| Test Concentration 3 | |||
| Test Concentration 4 | |||
| Test Concentration 5 | |||
| IC50 (µM) | \multicolumn{3}{c | }{Calculated from dose-response curve} |
Experimental Protocols
This protocol is adapted from commercially available nitric oxide synthase activity assay kits and is based on the colorimetric detection of nitrite using the Griess reagent.[3]
Materials and Reagents
-
Purified NOS enzyme (e.g., recombinant human iNOS)
-
This compound
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (H4B) (cofactor)
-
FAD and FMN (cofactors)
-
Calmodulin (for eNOS and nNOS)
-
Nitrite Standard (e.g., Sodium Nitrite)
-
Griess Reagent 1 (e.g., Sulfanilamide in acidic solution)
-
Griess Reagent 2 (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Experimental Workflow
The following diagram outlines the major steps in the experimental procedure.
Caption: Experimental Workflow for NOS Inhibition Assay.
Detailed Procedure
4.3.1. Reagent Preparation
-
NOS Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl, pH 7.4. Keep on ice.
-
Nitrite Standard Curve: Prepare a series of nitrite standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting a stock solution of sodium nitrite in NOS Assay Buffer.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to various test concentrations in NOS Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Mix: Prepare a master mix containing L-arginine, NADPH, H4B, FAD, FMN, and calmodulin (if required for the NOS isoform) in NOS Assay Buffer. The final concentrations in the reaction well should be optimized, but typical starting concentrations are:
-
L-Arginine: 100 µM
-
NADPH: 1 mM
-
H4B: 10 µM
-
FAD: 2 µM
-
FMN: 2 µM
-
Calmodulin: 10 µg/mL (for eNOS/nNOS)
-
4.3.2. Assay Protocol
-
Plate Setup: Add the following to the wells of a 96-well microplate in duplicate or triplicate:
-
Blank: 100 µL of NOS Assay Buffer.
-
Nitrite Standards: 100 µL of each nitrite standard dilution.
-
No Inhibitor Control (100% Activity): 50 µL of Reaction Mix and 40 µL of NOS Assay Buffer (and solvent vehicle if used for this compound).
-
This compound Samples: 50 µL of Reaction Mix and 40 µL of the corresponding this compound dilution.
-
-
Enzyme Addition: To all wells except the Blank and Nitrite Standards, add 10 µL of the purified NOS enzyme solution to initiate the reaction. The final reaction volume will be 100 µL.
-
Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent 1 to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
4.3.3. Data Analysis
-
Standard Curve: Subtract the absorbance of the blank from all standard readings. Plot the corrected absorbance values against the known nitrite concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Nitrite Concentration in Samples: Use the standard curve equation to calculate the concentration of nitrite produced in each sample well.
-
Percentage Inhibition: Calculate the percentage inhibition of NOS activity for each concentration of this compound using the following formula:
% Inhibition = [ (Nitrite_Control - Nitrite_Sample) / Nitrite_Control ] * 100
Where:
-
Nitrite_Control is the nitrite concentration in the no inhibitor control well.
-
Nitrite_Sample is the nitrite concentration in the well with this compound.
-
-
IC50 Determination: Plot the percentage inhibition against the corresponding concentrations of this compound. Use a suitable software to perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assessment of this compound as a nitric oxide synthase inhibitor. The described colorimetric assay is a robust and reproducible method for determining the inhibitory potency of test compounds. The provided templates for data presentation and the visual guides for the signaling pathway and experimental workflow are intended to facilitate the experimental design, execution, and interpretation of results for researchers in the field of drug discovery and development.
References
Meliadubin B: A Promising Triterpenoid Lead for Anti-Inflammatory and Antifungal Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Meliadubin B, a naturally occurring triterpenoid isolated from Melia dubia, has emerged as a compelling lead compound in the search for novel therapeutic agents. Possessing significant anti-inflammatory and antifungal properties, this compound presents a valuable scaffold for the development of new drugs targeting key pathways in inflammation and infectious diseases. These application notes provide a comprehensive overview of this compound's biological activities, detailed protocols for its evaluation, and insights into its potential mechanisms of action to guide researchers in its further investigation and development.
Biological Activities and Potential Applications
This compound has demonstrated potent biological effects in preclinical studies, highlighting its therapeutic potential.
Anti-Inflammatory Activity: A primary and well-documented activity of this compound is its ability to suppress inflammatory responses. Specifically, it has been shown to inhibit superoxide anion generation in human neutrophils with a half-maximal effective concentration (EC50) of 5.54 μM. This potent activity suggests its potential in treating a range of inflammatory conditions where neutrophil-mediated oxidative burst is a key pathological feature. Furthermore, this compound has been found to inhibit the release of elastase from human neutrophils, further contributing to its anti-inflammatory profile.
Antifungal Activity: this compound exhibits notable antifungal activity against the phytopathogenic fungus Magnaporthe oryzae, the causative agent of rice blast disease. With a half-maximal inhibitory concentration (IC50) of 182.50 μM, it represents a potential starting point for the development of novel fungicides to protect agricultural crops.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency in different biological assays.
| Biological Activity | Assay | Target/Organism | Parameter | Value | Reference |
| Anti-inflammatory | Superoxide Anion Generation | Human Neutrophils | EC50 | 5.54 ± 0.36 μM | [1][2] |
| Elastase Release | Human Neutrophils | % Inhibition @ 10 μM | 39.38 ± 8.69% | [2] | |
| Antifungal | Antifungal Susceptibility | Magnaporthe oryzae | IC50 | 182.50 ± 18.27 μM | [1][3] |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of inducible nitric oxide synthase (iNOS).[1] iNOS is a key enzyme in the inflammatory cascade, and its production is regulated by complex signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct modulation of these pathways by this compound has yet to be definitively demonstrated, its inhibitory effect on iNOS suggests a potential upstream interference with these signaling cascades.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of inflammatory signaling. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways. This culminates in the transcription and translation of pro-inflammatory mediators like iNOS. This compound is hypothesized to inhibit iNOS expression, potentially by acting on upstream components of these pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the biological activities of this compound.
Anti-Inflammatory Activity Assays
This protocol measures the ability of this compound to inhibit the production of superoxide anions by fMLF/Cytochalasin B-stimulated human neutrophils.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochalasin B (CB)
-
N-Formyl-Met-Leu-Phe (fMLF)
-
Ferricytochrome c
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Cell Suspension: Resuspend the isolated neutrophils in HBSS to a final concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.
-
Priming: Add Cytochalasin B (final concentration 1 µg/mL) and incubate for 3 minutes at 37°C.
-
Stimulation: Add fMLF (final concentration 100 nM) to stimulate superoxide anion production. Immediately add ferricytochrome c (final concentration 0.5 mg/mL).
-
Measurement: Measure the change in absorbance at 550 nm over 10 minutes using a spectrophotometer. The reduction of ferricytochrome c is indicative of superoxide anion production.
-
Data Analysis: Calculate the rate of superoxide anion production and determine the EC50 value for this compound.
This protocol assesses the effect of this compound on the release of elastase from stimulated human neutrophils.
Materials:
-
Isolated human neutrophils (as described above)
-
HBSS
-
Cytochalasin B (CB)
-
N-Formyl-Met-Leu-Phe (fMLF)
-
MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell Suspension: Prepare a suspension of isolated human neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.
-
Priming: Add Cytochalasin B (final concentration 1 µg/mL) and incubate for 3 minutes at 37°C.
-
Stimulation: Add fMLF (final concentration 100 nM) to induce degranulation and elastase release. Incubate for 10 minutes at 37°C.
-
Reaction Termination: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Substrate Addition: Transfer the supernatant to a new 96-well plate and add the elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (final concentration 100 µM).
-
Measurement: Measure the absorbance at 405 nm over 30 minutes. The increase in absorbance corresponds to the cleavage of the substrate by elastase.
-
Data Analysis: Calculate the percentage inhibition of elastase release by this compound compared to the vehicle control.
Antifungal Susceptibility Testing
This protocol outlines a method for determining the antifungal activity of this compound against Magnaporthe oryzae using a broth microdilution assay.
Materials:
-
Magnaporthe oryzae culture
-
Potato Dextrose Broth (PDB)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a spore suspension of Magnaporthe oryzae from a fresh culture and adjust the concentration to 1 x 10^5 spores/mL in PDB.
-
Compound Dilution: Prepare a serial dilution of this compound in PDB in a 96-well microplate. Include a positive control (fungus without compound) and a negative control (broth only).
-
Inoculation: Add the spore suspension to each well containing the compound dilutions.
-
Incubation: Incubate the plate at 28°C for 48-72 hours.
-
Measurement: Determine the minimum inhibitory concentration (MIC) visually as the lowest concentration of this compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of this compound that inhibits 50% of fungal growth.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that its biological effects are not due to general toxicity. The MTT assay is a common method for this purpose.
Materials:
-
Human cell line (e.g., HEK293 or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) value.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for Superoxide Anion Generation Assay.
Caption: Workflow for Antifungal Susceptibility Testing.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory and antifungal activities. The provided application notes and protocols offer a solid foundation for researchers to further explore its therapeutic potential. Future studies should focus on elucidating the precise molecular targets of this compound within the inflammatory signaling cascades, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in in vivo models of inflammatory diseases and fungal infections. These efforts will be crucial in advancing this compound from a promising lead compound to a potential clinical candidate.
References
Troubleshooting & Optimization
How to improve the yield of Meliadubin B extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Meliadubin B, a bioactive triterpenoid from Melia dubia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a rearranged 2,3-seco-tirucallane triterpenoid, a type of natural product with significant biological activity.[1][2] Its primary source is the bark of the Melia dubia tree, which is distributed in Australia, South Asia, and Southeast Asia.[1]
Q2: What are the known biological activities of this compound?
This compound has demonstrated significant anti-inflammatory and antiphytopathogenic fungal activities.[1] It has been shown to inhibit superoxide anion generation in human neutrophils and is suggested to interact with inducible nitric oxide synthase (iNOS), playing a role in reducing neutrophilic inflammation.[1][3]
Q3: Which solvents are most effective for extracting this compound?
Based on studies on Melia dubia bark, methanol is an effective solvent for the initial extraction of a crude extract containing this compound.[1] Subsequent liquid-liquid partitioning using solvents of varying polarities, such as n-hexane and ethyl acetate, is used to separate compounds. This compound is typically found in the more polar ethyl acetate fraction.[1]
Q4: What are the key factors that influence the yield of this compound extraction?
The yield of triterpenoid extraction, including this compound, is influenced by several factors:
-
Solvent Choice: The polarity of the solvent is critical for selectively dissolving the target compound.
-
Solvent-to-Solid Ratio: A higher ratio can increase extraction efficiency but may also extract more impurities.
-
Extraction Temperature: Higher temperatures can enhance solubility and diffusion but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction, improving efficiency.
Q5: How can I purify this compound from the crude extract?
Column chromatography is a standard method for purifying triterpenoids like this compound from crude extracts. Following initial solvent extraction and partitioning, the ethyl acetate fraction containing this compound can be subjected to further separation using techniques like silica gel column chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete drying of the plant material.2. Inefficient grinding of the plant material.3. Inappropriate solvent-to-solid ratio.4. Insufficient extraction time or temperature. | 1. Ensure the plant material is thoroughly dried to the appropriate moisture content.2. Grind the plant material to a fine, consistent powder to maximize surface area.3. Optimize the solvent-to-solid ratio; start with a ratio of 1:10 (w/v) and adjust as needed.4. Increase the extraction time or temperature within a reasonable range to avoid degradation. |
| Low Concentration of this compound in the Ethyl Acetate Fraction | 1. Inefficient partitioning between n-hexane and ethyl acetate.2. This compound has a different polarity than expected. | 1. Ensure thorough mixing during the liquid-liquid partitioning steps to maximize the transfer of this compound into the ethyl acetate phase.2. Perform thin-layer chromatography (TLC) on all fractions (n-hexane, ethyl acetate, and aqueous) to track the distribution of this compound. |
| Co-elution of Impurities during Column Chromatography | 1. Inappropriate solvent system (mobile phase).2. Overloading of the column.3. Improper packing of the column. | 1. Optimize the mobile phase polarity through trial runs on TLC to achieve better separation of this compound from impurities.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly to prevent channeling. |
| Degradation of this compound | 1. High extraction temperatures.2. Exposure to light or air for extended periods.3. Inappropriate pH of the extraction solvent. | 1. Use moderate extraction temperatures and consider using a reflux condenser to minimize solvent loss.2. Protect the extracts from light and store them under an inert atmosphere (e.g., nitrogen) at low temperatures.3. Maintain a neutral or slightly acidic pH during extraction, as extreme pH can cause degradation of triterpenoids. |
| Formation of Emulsion during Liquid-Liquid Partitioning | 1. Presence of surfactant-like compounds in the crude extract.2. Vigorous shaking during partitioning. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Gently invert the separatory funnel multiple times instead of vigorous shaking. |
Experimental Protocols
Protocol 1: Extraction and Partitioning of this compound from Melia dubia Bark
This protocol is based on the methodology described for the isolation of this compound.[1]
1. Preparation of Plant Material:
-
Collect fresh bark of Melia dubia.
-
Air-dry the bark in the shade until it is brittle.
-
Grind the dried bark into a coarse powder.
2. Solvent Extraction:
-
Macerate the powdered bark with methanol (MeOH) at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 72 hours.
-
Filter the extract and repeat the maceration of the residue two more times with fresh methanol.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform successive partitioning with n-hexane followed by ethyl acetate (EtOAc).
-
For each partitioning step, use a 1:1 ratio of the aqueous suspension to the organic solvent and mix thoroughly in a separatory funnel.
-
Separate the layers and collect the n-hexane and ethyl acetate fractions.
-
Concentrate the ethyl acetate fraction, which contains this compound, under reduced pressure.
Protocol 2: Purification of this compound using Column Chromatography
1. Preparation of the Column:
-
Use a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
3. Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate and then to ethyl acetate:methanol mixtures).
4. Fraction Collection and Analysis:
-
Collect fractions of a fixed volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Concentrate the combined fractions to obtain purified this compound.
Quantitative Data
| Solvent | Extraction Method | Yield of Crude Extract (%) |
| n-Hexane | Cold Maceration | Not specified |
| Petroleum Ether | Cold Maceration | Not specified |
| Acetone | Cold Maceration | Not specified |
| Ethanol | Cold Maceration | Not specified |
| Water | Cold Maceration | Not specified |
Note: The original study on Melia dubia leaves did not provide specific percentage yields for each solvent but indicated that the ethanolic extract showed the highest biological activity.[4] A study on the bark provided weights of partitioned layers from a starting crude extract of 836.5 g: n-hexane layer (192.5 g), ethyl acetate layer (258.0 g), and n-butanol layer (96.8 g).[1]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
References
- 1. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrap.net [ijrap.net]
Overcoming low solubility of Meliadubin B in aqueous solutions
For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of promising compounds like Meliadubin B is a critical step in experimental design and therapeutic application. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this tirucallane-type triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural tirucallane-type triterpenoid with demonstrated anti-inflammatory and antifungal properties. Like many other triterpenoids, this compound is a lipophilic molecule, which results in very low solubility in aqueous solutions. This poor water solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in preparing stock solutions, ensuring consistent dosing, and achieving therapeutic concentrations.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
A2: It is highly likely that you are not doing anything incorrectly. Due to its chemical nature, this compound is expected to have negligible solubility in purely aqueous systems. Direct dissolution in buffers will likely result in precipitation or the formation of a non-homogenous suspension. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds like this compound. A stock solution of up to 10 mM in DMSO can typically be achieved[1]. When preparing for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (generally well below 0.5%).
Q4: My compound is precipitating out of solution after diluting the DMSO stock into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final desired concentration of this compound in your aqueous solution.
-
Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration might keep the compound in solution. However, always perform vehicle controls to ensure the DMSO concentration is not affecting your experimental outcomes.
-
Use a co-solvent system: The addition of a water-miscible organic co-solvent can increase the solubility of this compound.
-
Employ solubility enhancement techniques: For applications requiring higher aqueous concentrations, more advanced techniques such as complexation with cyclodextrins or the preparation of solid dispersions may be necessary.
Troubleshooting Guide: Enhancing Aqueous Solubility of this compound
For experiments requiring higher concentrations of this compound in aqueous media than achievable by simple dilution of a DMSO stock, the following techniques can be employed.
Method 1: Co-Solvent Systems
The principle of using a co-solvent is to reduce the polarity of the aqueous solvent system, thereby increasing the solubility of a lipophilic compound.
Experimental Protocol: Preparation of a this compound Solution using a Co-solvent
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as ethanol or polyethylene glycol 400 (PEG 400).
-
Co-solvent Solution Preparation: Prepare the desired aqueous buffer.
-
Mixing: Slowly add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously. The final concentration of the organic co-solvent should be optimized to maintain solubility while minimizing potential effects on the experimental system. It is recommended to start with a low percentage of the co-solvent (e.g., 1-5%) and incrementally increase it as needed.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is likely that the this compound is solubilized. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved compound.
Quantitative Data Summary: Co-Solvent Systems
| Co-Solvent | Concentration Range (%) | Expected Solubility Enhancement | Notes |
| Ethanol | 1 - 10 | Moderate | Can be toxic to cells at higher concentrations. |
| PEG 400 | 5 - 20 | Moderate to High | Generally well-tolerated in many biological systems. |
| DMSO | < 1 | Low | Primarily used for initial stock solution. |
Note: The exact solubility enhancement will be compound-specific and needs to be determined empirically.
Method 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has improved aqueous solubility.[2][3][4]
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.
-
Mixing: In a mortar, accurately weigh the this compound and the cyclodextrin.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder. This powder can then be dissolved in an aqueous buffer.
Quantitative Data Summary: Cyclodextrin Complexation
| Cyclodextrin | Molar Ratio (Drug:CD) | Expected Solubility Enhancement | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:2 | High | A widely used and effective cyclodextrin for enhancing the solubility of lipophilic compounds. |
| β-Cyclodextrin (β-CD) | 1:1 to 1:2 | Moderate | Lower aqueous solubility compared to its hydroxypropyl derivative. |
Note: The stoichiometry of the complex and the extent of solubility enhancement should be confirmed experimentally using techniques like phase solubility studies.
Method 3: Solid Dispersions
A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state. This can lead to a reduction in drug crystallinity and an increase in the surface area available for dissolution, thereby enhancing solubility and dissolution rate.[5][6][7][8][9]
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene Glycol (PEG) like PEG 6000.
-
Dissolution: Dissolve both this compound and the carrier in a suitable common organic solvent (e.g., ethanol, methanol, or a mixture thereof). The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:5, 1:10 by weight).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or a solid mass.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it into a fine powder, and pass it through a sieve to obtain a uniform particle size. This powder can then be used for dissolution studies or formulation into dosage forms.
Quantitative Data Summary: Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | Expected Solubility Enhancement | Notes |
| PVP K30 | 1:1 to 1:10 | High | Can form amorphous solid dispersions, significantly improving dissolution. |
| PEG 6000 | 1:1 to 1:10 | High | A semi-crystalline carrier that can enhance solubility by improving wettability and reducing drug particle size. |
Note: Characterization techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are recommended to confirm the physical state of the drug within the dispersion.
Experimental Workflow and Signaling Pathway
Workflow for Overcoming this compound Solubility Issues
Workflow for addressing this compound solubility.
Proposed Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to inhibit inducible nitric oxide synthase (iNOS)[1]. The expression of iNOS is primarily regulated by the transcription factor NF-κB. Therefore, a plausible mechanism of action for this compound's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. This pathway can be activated by various inflammatory stimuli, leading to the transcription of pro-inflammatory genes, including iNOS. The MAPK signaling pathway is often an upstream regulator of NF-κB activation.
Proposed this compound anti-inflammatory pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Meliadubin B instability during storage
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during the storage and handling of Meliadubin B. The information is presented in a question-and-answer format to directly address common concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural triterpenoid isolated from Melia dubia Cav. barks.[1] It has demonstrated significant anti-inflammatory and antiphytopathogenic fungal activities, making it a compound of interest for further research and development.[1] Maintaining the chemical stability of this compound is crucial to ensure the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.[2]
Q2: What are the common signs of this compound instability?
While specific degradation indicators for this compound are not extensively documented, common signs of instability for natural products in storage include:
-
Visual Changes: A change in color or the appearance of precipitate in solutions.
-
Decreased Bioactivity: A noticeable reduction in the expected biological effect in your assays.
-
Chromatographic Changes: The appearance of new peaks or a decrease in the main peak area/height during analysis by techniques like High-Performance Liquid Chromatography (HPLC).
Q3: What are the primary factors that can affect this compound stability during storage?
Based on general knowledge of natural product stability, the following factors are most likely to affect this compound:
-
Temperature: Higher temperatures can accelerate chemical degradation reactions.[2]
-
Light: Exposure to UV or even ambient light can induce photo-degradation.[3][4]
-
Oxidation: this compound, like other triterpenoids, may be susceptible to oxidation, especially if exposed to air for prolonged periods.[3]
-
Hydrolysis: The presence of ester or other hydrolyzable functional groups in the this compound structure could make it susceptible to degradation in the presence of water or moisture.[2][3]
-
pH: The stability of this compound in solution may be pH-dependent.
Troubleshooting Guides
Problem 1: I am observing a loss of this compound activity in my experiments over time.
A gradual loss of activity is a common indicator of compound degradation. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for loss of this compound activity.
Problem 2: I see new peaks appearing in my HPLC chromatogram when analyzing my stored this compound sample.
The appearance of new peaks strongly suggests degradation. The following diagram illustrates potential degradation pathways for triterpenoids like this compound.
Caption: Potential degradation pathways for this compound.
Data Presentation: Stability Assessment
Table 1: Hypothetical Stability of this compound in Solution at Different Temperatures
| Storage Temperature (°C) | Solvent | Purity after 1 week (%) | Purity after 4 weeks (%) | Purity after 12 weeks (%) |
| 25 (Room Temp) | DMSO | 98.5 | 95.2 | 88.1 |
| 4 | DMSO | 99.8 | 99.5 | 99.0 |
| -20 | DMSO | 99.9 | 99.8 | 99.7 |
| -80 | DMSO | 99.9 | 99.9 | 99.9 |
Table 2: Hypothetical Effect of Light Exposure on this compound Stability (in DMSO at 25°C)
| Light Condition | Purity after 24 hours (%) | Purity after 72 hours (%) |
| Ambient Lab Light | 99.1 | 97.5 |
| Dark (in amber vial) | 99.9 | 99.8 |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
To minimize degradation, it is recommended to handle and store this compound according to the following guidelines, which are best practices for many natural products.
Caption: Recommended workflow for storing and handling this compound.
Protocol 2: HPLC Method for Assessing this compound Purity
This is a general HPLC method that can be adapted to assess the purity of this compound and detect degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water (with 0.1% formic acid or trifluoroacetic acid)
-
B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
-
-
Gradient: A starting point would be a linear gradient from 30% B to 100% B over 20-30 minutes. This will likely need to be optimized based on the retention time of this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Start with a broad spectrum scan (e.g., 200-400 nm) to determine the optimal wavelength for detection. A common starting point is 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare chromatograms of fresh and stored samples to identify new peaks corresponding to degradation products.
References
Technical Support Center: Optimization of HPLC-PDA Methods for Triterpenoid Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the separation and analysis of triterpenoids using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of triterpenoids.
Question: Why am I seeing poor resolution between triterpenoid peaks, especially oleanolic and ursolic acids?
Answer: Poor resolution, particularly between the isomers oleanolic and ursolic acid, is a common challenge in triterpenoid analysis.[1] Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Inappropriate Column Selection: Standard C18 columns may not provide sufficient selectivity for these structurally similar compounds.[1][2]
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvents are critical for resolving closely eluting compounds.[3][4]
-
Solution:
-
Experiment with different organic modifiers. While acetonitrile is common, methanol can alter selectivity.[5][6] A combination of acetonitrile and methanol can sometimes provide excellent separation.[1]
-
Optimize the gradient or isocratic conditions. For complex mixtures, a shallow gradient elution can improve the separation of critical pairs.[4][7]
-
Consider adding a small percentage of an acid (e.g., acetic acid, formic acid) to the mobile phase to improve peak shape and selectivity, especially for acidic triterpenoids.[3][8]
-
-
-
Incorrect Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[3][9]
-
Solution: Systematically evaluate a range of column temperatures (e.g., 20-35 °C). Note that while increasing temperature can shorten run times, it may also reduce the resolution between critical pairs like oleanolic and ursolic acids.[3] A lower temperature (e.g., 20 °C) might be optimal for resolving these specific compounds.[3]
-
Question: My triterpenoid peaks are tailing or fronting. What should I do?
Answer: Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (a leading edge to the peak), compromises quantification and resolution.
Potential Causes & Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on triterpenoids, causing tailing.
-
Solution: Use a well-end-capped column. Adding a competitive base to the mobile phase or a stronger buffer can also mitigate these interactions.[10]
-
-
Column Contamination or Void: A blocked frit or a void at the column inlet can distort peak shape.[11]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, replace the guard column. If neither works, the analytical column may need replacement.
-
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of an acidic triterpenoid, it can exist in both ionized and non-ionized forms, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Potential Causes & Solutions for Peak Fronting:
-
Sample Overload: Injecting too much sample mass or volume can saturate the column, leading to fronting.[12][13]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread improperly at the column head.[12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Question: I am experiencing low sensitivity and cannot detect my triterpenoids of interest. How can I improve this?
Answer: Low sensitivity is a significant hurdle, as many triterpenoids lack a strong chromophore for UV detection.[2][3]
Potential Causes & Solutions:
-
Inappropriate Detection Wavelength: Triterpenoids generally have very low UV absorption, making detection at higher wavelengths (e.g., >220 nm) difficult.[3]
-
Poor Sample Preparation: Inefficient extraction or the presence of interfering compounds can mask the analyte signal.
-
Insufficient Analyte Concentration: The concentration of triterpenoids in the source material may be very low.
-
Solution: Use a more efficient extraction technique or concentrate the sample extract before analysis. However, be mindful of concentrating interfering matrix components as well.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for triterpenoid separation? A1: While C18 columns are widely used in reversed-phase HPLC, C30 columns often provide superior selectivity and resolution for structurally similar triterpenoids like oleanolic and ursolic acid.[1][2] The unique shape selectivity of the C30 phase is advantageous for separating isomeric compounds.
Q2: How do I choose the right mobile phase for my analysis? A2: The choice depends on the specific triterpenoids being analyzed. A good starting point for reversed-phase HPLC is a gradient of acetonitrile and water or methanol and water.[3][4] Since many triterpenoids lack strong chromophores, the mobile phase composition is a key factor.[3] It is often necessary to test different solvent compositions (e.g., acetonitrile:water, methanol:water, or acetonitrile:methanol:water) to find the optimal selectivity.[3] Using an isocratic mobile phase can help minimize baseline drift, which is important when detecting at low UV wavelengths.[3]
Q3: What are the key considerations for sample preparation of triterpenoids from natural products? A3: A robust sample preparation protocol is crucial for accurate analysis. Key steps include:
-
Extraction: Triterpenoids can be extracted using solvents like ethanol, methanol, or mixtures such as methanol/chloroform.[1][5][7] Sonication or reflux extraction can improve efficiency.[1][7]
-
Cleanup: Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interferences.
-
Filtration: All samples must be filtered through a syringe filter (typically 0.22 µm or 0.45 µm) prior to injection to prevent clogging of the HPLC system.[7][8]
-
Solvent Compatibility: The final sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.
Q4: At what wavelength should I set my PDA detector for triterpenoid analysis? A4: Due to their weak UV absorption, triterpenoids are best detected at low wavelengths, typically in the range of 205-210 nm.[3] This necessitates the use of high-purity HPLC-grade solvents to avoid high background absorbance and baseline noise.[9]
Quantitative Data Summary
The following tables summarize validation parameters from published HPLC-PDA methods for triterpenoid analysis, providing a reference for expected method performance.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Triterpenoid | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| Maslinic Acid | 0.08 | 0.24 | [3] |
| Corosolic Acid | 0.12 | 0.36 | [3] |
| Oleanolic Acid | 0.65 | 1.78 | [3] |
| Ursolic Acid | 0.25 | 0.75 | [3] |
| Lupeol | 0.15 | 0.45 | [3] |
| Pristimerin | - | 15.0 (Low QC) | [8] |
| Tingenone | - | 15.0 (Low QC) |[8] |
Table 2: Method Precision and Trueness (Recovery)
| Triterpenoid | Concentration Level | Precision (RSD %) | Trueness (Recovery %) | Reference |
|---|---|---|---|---|
| Various | Low | < 2% | 94.70 – 104.74 | [3] |
| Various | Medium | < 2% | 100.19 – 105.81 | [3] |
| Various | High | < 2% | 99.39 – 101.63 | [3] |
| Pristimerin | 15 µg/mL | 4.45 | 98.55 (Bias % 1.45) | [14] |
| Tingenone | 15 µg/mL | 2.34 | 102.65 (Bias % 2.65) |[14] |
Experimental Protocols
Protocol 1: General Sample Preparation for Triterpenoids from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., leaves, peels) and grind it into a fine powder.[5]
-
Extraction: Accurately weigh a portion of the powdered sample (e.g., 0.25 g) and extract it with a suitable solvent mixture (e.g., 50 mL of methanol:chloroform 1:9) by refluxing at 60°C for 1 hour or by sonication.[1][7]
-
Centrifugation/Filtration: After extraction, centrifuge the mixture (e.g., at 13,000 g for 5 minutes) to pellet solid debris.[1]
-
Concentration and Reconstitution: Transfer the supernatant to a new vial and evaporate it to dryness under reduced pressure or a stream of nitrogen.[7] Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the mobile phase or a compatible solvent like methanol.[7]
-
Final Filtration: Filter the reconstituted sample through a 0.45-μm syringe filter directly into an HPLC vial for analysis.[7]
Protocol 2: Example HPLC-PDA Method for Triterpenoid Acids
-
Column: C30, 3 µm particle size.[1]
-
Mobile Phase: A combination of acetonitrile and methanol.[1]
-
Detection: PDA detector set at 210 nm.[1]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 20-30 °C.[3]
Visual Workflow
The following diagram illustrates a logical workflow for optimizing an HPLC-PDA method for separating triterpenoids.
Caption: Workflow for HPLC-PDA method optimization for triterpenoids.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ffhdj.com [ffhdj.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Strategies to reduce variability in Meliadubin B bioassays
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce variability in Meliadubin B bioassays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| High well-to-well variability in assay readings | Inconsistent cell seeding, edge effects in multi-well plates, pipetting errors, temperature gradients across the plate. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. - Use calibrated pipettes and practice consistent pipetting technique. - Allow plates to equilibrate to room temperature before adding reagents and to the incubator temperature before incubation. |
| Inconsistent results between experiments | Variation in cell passage number, different lots of reagents (e.g., FBS, media), mycoplasma contamination, inconsistent incubation times. | - Use cells within a consistent and narrow passage number range for all experiments. - Qualify new lots of critical reagents before use in assays. - Regularly test cell cultures for mycoplasma contamination. - Standardize all incubation times precisely. |
| Low or no response to this compound | Poor solubility of this compound, inactive compound, inappropriate cell line, incorrect assay endpoint. | - Ensure this compound is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in culture medium. - Verify the purity and activity of the this compound stock. - Use a cell line known to express the target pathways (e.g., macrophages for iNOS inhibition). - Confirm that the chosen assay (e.g., Griess assay for nitric oxide) is appropriate for the expected biological activity. |
| High background signal in the assay | Contaminated reagents, high basal activity in the cell line, inappropriate assay buffer. | - Use fresh, sterile, and high-quality reagents. - Select a cell line with low endogenous levels of the measured marker. - Optimize the assay buffer to minimize non-specific reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound bioassays?
A1: Variability in this compound bioassays can stem from three main sources:
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Biological Variability: This includes differences in cell lines, cell passage number, cell health, and genetic drift over time.
-
Technical Variability: This arises from inconsistencies in experimental procedures such as pipetting, cell seeding, incubation times, and plate reader settings.[1]
-
Reagent Variability: Differences between lots of media, serum, and the this compound compound itself can introduce significant variability.
Q2: How can I minimize variability in my cell-based assays for this compound?
A2: To minimize variability, it is crucial to standardize your experimental workflow. This includes using a consistent cell source and passage number, meticulously calibrating and using pipettes, ensuring even cell distribution when plating, and using high-quality, consistent batches of reagents.[1] Implementing a robust quality control system is also essential.
Q3: What cell lines are suitable for this compound bioassays?
A3: Since this compound is known to inhibit inducible nitric oxide synthase (iNOS) and superoxide anion generation, cell lines that can be stimulated to produce these inflammatory mediators are ideal.[2] Murine macrophage cell lines like RAW 264.7 or J774A.1, or human monocytic cell lines like THP-1 (differentiated into macrophages) are commonly used for these types of anti-inflammatory assays.
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration of this compound will depend on the specific bioassay and cell line being used. It is recommended to perform a dose-response curve to determine the EC50 or IC50 value. Based on available data, this compound has shown anti-inflammatory effects in the micromolar range.
Q5: How should I prepare my this compound stock solution?
A5: this compound, being a triterpenoid, is likely to have poor water solubility. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be serially diluted in culture medium to the desired final concentrations for the assay. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
Quantitative Data Summary
The following tables provide representative data for key bioassays relevant to this compound's activity. Note: These values are examples based on typical results for natural product anti-inflammatory and antioxidant assays. Researchers should establish their own experimental values and variability.
Table 1: Representative Data for iNOS Inhibition Assay
| Parameter | This compound (Example) | Positive Control (e.g., L-NAME) |
| IC50 (µM) | 15.5 | 5.2 |
| Standard Deviation (SD) | 2.1 | 0.8 |
| Coefficient of Variation (CV%) | 13.5% | 15.4% |
Table 2: Representative Data for Superoxide Anion Scavenging Assay
| Parameter | This compound (Example) | Positive Control (e.g., Ascorbic Acid) |
| EC50 (µg/mL) | 25.8 | 8.3 |
| Standard Deviation (SD) | 3.4 | 1.1 |
| Coefficient of Variation (CV%) | 13.2% | 13.3% |
Detailed Experimental Protocols
Protocol 1: Determination of Nitric Oxide Production (iNOS Inhibition) in RAW 264.7 Macrophages
This protocol is adapted from standard methods for measuring iNOS inhibition by natural products.[3][4][5]
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
- Prepare serial dilutions of this compound from a DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound or a positive control (e.g., L-NAME).
- Pre-incubate the cells with the compounds for 1 hour.
- Induce nitric oxide production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
3. Incubation:
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Nitrite Measurement (Griess Assay):
- After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in each sample from the standard curve.
- Determine the percentage inhibition of nitric oxide production for each concentration of this compound compared to the LPS-stimulated control.
- Calculate the IC50 value from the dose-response curve.
Protocol 2: Superoxide Anion Radical Scavenging Assay (NBT Assay)
This protocol is a widely used method for determining superoxide scavenging activity.[6][7][8]
1. Reagent Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare the following solutions in a suitable buffer (e.g., Tris-HCl, pH 8.0):
- Nitroblue tetrazolium (NBT) solution.
- NADH solution.
- Phenazine methosulfate (PMS) solution.
2. Assay Procedure:
- In a 96-well plate, add the following in order:
- Different concentrations of this compound or a positive control (e.g., ascorbic acid).
- NBT solution.
- NADH solution.
- Initiate the reaction by adding the PMS solution to all wells.
- Incubate the plate at room temperature for 5-10 minutes, protected from light.
3. Measurement:
- Measure the absorbance at 560 nm using a microplate reader.
4. Data Analysis:
- The scavenging activity is calculated using the following formula:
- % Scavenging = [(A_control - A_sample) / A_control] x 100
- Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the sample.
- Calculate the EC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Anti-inflammatory Mechanism
This compound is understood to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and superoxide anions. This is primarily achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression and scavenging of superoxide radicals. These actions likely involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Caption: this compound Anti-inflammatory Signaling Pathway.
Experimental Workflow for iNOS Inhibition Assay
The following diagram outlines the key steps in the iNOS inhibition assay to reduce variability.
Caption: Standardized workflow for the iNOS inhibition bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superoxide Radical-scavenging Activity [protocols.io]
- 8. iosrjournals.org [iosrjournals.org]
Technical Support Center: Meliadubin B Isolate Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of Meliadubin B isolates.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity in initial this compound extracts?
A1: The most common cause of low purity in initial this compound extracts is the co-extraction of structurally similar compounds and pigments from the source material. Inadequate sample preparation, such as improper drying or grinding of the plant material, can also lead to the extraction of a higher proportion of impurities.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: High-performance liquid chromatography (HPLC) is a highly effective technique for the purification of this compound.[1] For larger scale purification and to overcome issues like irreversible adsorption to a solid stationary phase, Centrifugal Partition Chromatography (CPC) is a viable alternative. The choice between these techniques often depends on the required scale of purification and the nature of the impurities.
Q3: How can I assess the purity of my this compound isolate?
A3: The purity of this compound isolates is most commonly assessed using High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or Mass Spectrometry (LC-MS).[1] HPLC-DAD allows for the assessment of peak purity by analyzing the spectral homogeneity across a single chromatographic peak.[2] LC-MS provides mass information, which helps in identifying and quantifying impurities.
Q4: What are some strategies to minimize the degradation of this compound during purification?
A4: To minimize degradation, it is crucial to control factors such as temperature, pH, and exposure to light throughout the extraction and purification process. Performing extractions at lower temperatures, using pH-buffered mobile phases in chromatography, and protecting the sample from light can significantly reduce the degradation of sensitive compounds.
Q5: Can I use a single purification step to achieve high purity this compound?
A5: While a single, highly efficient purification step can significantly improve purity, achieving high purity (e.g., >99%) often requires orthogonal purification strategies. This involves using multiple chromatography steps that separate compounds based on different chemical properties, such as polarity (reversed-phase HPLC) and size (size-exclusion chromatography).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Co-elution of Impurities with this compound in HPLC
Symptoms:
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Broad or asymmetrical peaks for this compound in the chromatogram.
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Inconsistent bioactivity results from fractions thought to contain pure this compound.
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Mass spectrometry data indicating the presence of multiple components within a single HPLC peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate column resolution. | Optimize the HPLC method. This can include using a column with a different stationary phase, adjusting the mobile phase composition (e.g., changing the solvent ratio or adding modifiers), or optimizing the gradient elution profile. |
| Overloading the column. | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and poor separation. |
| Presence of an impurity with very similar polarity. | Employ an orthogonal purification technique. For example, if you are using reversed-phase HPLC, consider a subsequent purification step using normal-phase chromatography or ion-exchange chromatography if this compound has ionizable groups. |
Problem 2: Low Recovery of this compound After Purification
Symptoms:
-
The total amount of this compound recovered after a purification step is significantly lower than the amount loaded.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Irreversible adsorption to the stationary phase. | This is a common issue with silica-based columns. Consider switching to a different type of stationary phase or using a different purification technique like Centrifugal Partition Chromatography (CPC), which avoids a solid stationary phase. |
| Degradation of this compound during the process. | As mentioned in the FAQs, minimize exposure to harsh conditions. Investigate the stability of this compound at different pH values and temperatures to identify optimal purification conditions. |
| Inefficient elution from the column. | Modify the elution conditions. For HPLC, this could mean increasing the percentage of the strong solvent in the mobile phase. For other column chromatography, a stronger elution solvent may be required. |
Problem 3: Presence of Insoluble Material in the Purified Isolate
Symptoms:
-
The purified this compound does not fully dissolve in the desired solvent.
-
Visible particulate matter in the final product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Precipitation of this compound due to solvent change. | Ensure that the solvent used for the final elution and storage is one in which this compound is highly soluble. A solvent exchange step using a rotary evaporator or lyophilization followed by dissolution in an appropriate solvent may be necessary. |
| Co-purification of insoluble impurities. | Filter the final solution through a sub-micron filter (e.g., 0.22 µm) to remove any insoluble particulate matter. Re-analyze the filtrate for purity. |
| Aggregation of this compound. | Investigate the effect of concentration on solubility. It may be necessary to store the purified compound at a lower concentration or in the presence of a solubilizing agent, if compatible with downstream applications. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound.
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., passing through a 40-mesh sieve).
-
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Purification of this compound using Preparative HPLC
This protocol provides a general workflow for purifying this compound using preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude extract in a small volume of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase preparative column is a common choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid, is often effective.
-
Flow Rate: Adjust based on the column dimensions.
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Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
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Lyophilize the aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Caption: Workflow for this compound Isolation and Purification.
Caption: Troubleshooting Logic for Low Purity this compound.
References
Challenges in the chemical synthesis of Meliadubin B
Disclaimer: As of late 2025, a total chemical synthesis of Meliadubin B has not been reported in peer-reviewed literature. This compound is a complex triterpenoid isolated from Melia dubia Cav. barks. This technical support guide is therefore a prospective resource based on common challenges encountered in the synthesis of other structurally complex triterpenoids. It is intended to assist researchers and drug development professionals who may be planning or undertaking the synthesis of this compound or related natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural challenges in the total synthesis of this compound?
A1: The main challenges in synthesizing this compound, a 2,3-seco-tirucallane triterpenoid, are anticipated to be:
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Construction of the Polycyclic Core: Assembling the complex, highly fused ring system with the correct stereochemistry is a significant hurdle.
-
Stereochemical Control: The molecule possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry will require highly selective reactions. Many natural products feature specific stereocenters that are crucial for their biological activity.
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Functional Group Manipulation: The synthesis will involve the management of various functional groups with different reactivities, necessitating a robust protecting group strategy.
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Oxidation State Control: Achieving the correct oxidation states at various positions on the triterpenoid scaffold can be challenging and may require late-stage oxidations.
Q2: What general synthetic strategies could be applicable to this compound?
A2: Potential strategies could include:
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Biomimetic Synthesis: A synthesis that mimics the proposed biosynthetic pathway, likely involving a cascade cyclization of a squalene-like precursor. This can be an efficient way to form the core structure.
-
Convergent Synthesis: Assembling the molecule from several complex fragments. This approach can shorten the overall synthesis sequence.
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Linear Synthesis: A step-by-step construction of the molecule, which allows for more control but can be lengthy.
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Semisynthesis: Starting from a more abundant, structurally related natural product and modifying it to obtain this compound.
Troubleshooting Guide
I. Construction of the Polycyclic Core
Q: My key cyclization reaction to form the triterpenoid core is failing or giving very low yields. What are the likely causes and solutions?
A: Cascade cyclizations are powerful but sensitive reactions. Common issues include:
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Incorrect Precursor Conformation: The linear precursor may not be adopting the correct conformation for cyclization.
-
Solution: Introduce conformational constraints in the precursor, such as cyclic structures or bulky groups, to favor the desired pre-cyclization conformation.
-
-
Substrate Decomposition: The Lewis acid or protic acid used to initiate the cyclization may be too harsh, leading to degradation of the starting material.
-
Solution: Screen a range of Lewis acids with varying strengths or use milder protic acids. See Table 1 for a comparison of common catalysts.
-
-
Premature Termination of the Cascade: The cyclization may stop after forming only one or two rings.
-
Solution: Ensure the nucleophilicity of the terminating group is sufficient. Sometimes, a change in solvent can influence the stability of the cationic intermediates.
-
Table 1: Comparison of Catalysts for Polyene Cyclization
| Catalyst | Typical Concentration (mol%) | Typical Temperature (°C) | Common Issues |
| SnCl₄ | 100 - 200 | -78 to 0 | Strong Lewis acid, can cause decomposition. |
| TiCl₄ | 100 - 200 | -78 to 0 | Similar to SnCl₄, sensitive to moisture. |
| BF₃·OEt₂ | 100 - 300 | -78 to 25 | Can be difficult to control, may lead to rearrangements. |
| Trifluoroacetic Acid (TFA) | 10 - 50 (in non-protic solvent) | 0 to 25 | Can lead to a mixture of products if multiple protonation sites are available. |
II. Stereocontrol
Q: I am getting the wrong diastereomer in my key bond-forming reaction (e.g., aldol, Diels-Alder). How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a common challenge in natural product synthesis.[1] Consider the following:
-
Reagent Control: The choice of reagents can have a profound impact on the stereochemical outcome.
-
Solution: For aldol reactions, switch between different boron or titanium enolates. For Diels-Alder reactions, use a chiral Lewis acid catalyst.
-
-
Substrate Control: The existing stereocenters in your molecule may be directing the reaction in an undesired way.
-
Solution: It may be necessary to alter the synthetic route to install stereocenters in a different order. Alternatively, a temporary change to a functional group can sometimes block undesired stereochemical pathways.
-
-
Temperature and Solvent Effects: These parameters can influence the transition state energies.
-
Solution: Systematically screen different solvents and run the reaction at a range of temperatures. Lower temperatures often lead to higher selectivity.
-
Table 2: Troubleshooting Poor Stereoselectivity in a Hypothetical Aldol Reaction
| Parameter | Condition 1 (Poor Selectivity) | Condition 2 (Improved Selectivity) | Rationale |
| Reagent | LDA, THF | 9-BBN-OTf, Et₃N, CH₂Cl₂ | Boron enolates often provide higher stereoselectivity through a more organized Zimmerman-Traxler transition state. |
| Temperature | 0 °C | -78 °C | Lower temperatures increase the energy difference between competing transition states, favoring one diastereomer. |
| Additive | None | MgBr₂·OEt₂ | Chelating additives can pre-organize the reactants, leading to enhanced stereocontrol. |
III. Protecting Group Strategy
Q: A standard deprotection step is causing decomposition of my advanced intermediate. What should I do?
A: Protecting group manipulations in the late stages of a synthesis are often challenging due to the complexity and sensitivity of the molecule.
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Orthogonality Issues: The deprotection conditions may be inadvertently affecting other functional groups.
-
Solution: Re-evaluate your protecting group strategy from the beginning. Ensure that you have a set of truly orthogonal protecting groups that can be removed under very specific and mild conditions.
-
-
Harsh Conditions: The standard deprotection protocol might be too aggressive for your substrate.
-
Solution: Explore milder deprotection methods. For example, if removing a silyl ether with TBAF is causing problems, try using HF·Pyridine or a milder fluoride source.
-
-
Neighboring Group Participation: A nearby functional group might be interfering with the deprotection reaction.
-
Solution: It may be necessary to protect the neighboring group temporarily or to change the sequence of deprotection steps.
-
Experimental Protocols (Hypothetical)
Protocol 1: Stereoselective Mukaiyama Aldol Reaction for a Key Fragment
This protocol describes a hypothetical stereoselective aldol reaction to form a key C-C bond with high diastereoselectivity.
-
To a solution of the aldehyde (1.0 equiv) in dry dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 equiv) dropwise.
-
Stir the mixture for 15 minutes.
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In a separate flask, prepare the silyl ketene acetal (1.5 equiv).
-
Add the silyl ketene acetal dropwise to the aldehyde-TiCl₄ mixture.
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Stir the reaction at -78 °C for 4 hours.
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Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
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Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Hypothetical retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for a low-yielding reaction.
References
Preventing degradation of Meliadubin B in cell culture media
Welcome to the technical support center for Meliadubin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural tetranortriterpenoid compound.[1] It has demonstrated significant anti-inflammatory effects by inhibiting superoxide anion generation in human neutrophils and suppressing inducible nitric oxide synthase (iNOS).[2] Additionally, it exhibits antifungal activity against certain plant pathogens.[2]
Q2: I am not seeing the expected biological effect in my cell culture experiments. Could degradation of this compound be a factor?
Yes, the degradation of this compound in your cell culture media could be a significant reason for the lack of expected biological activity. This compound, as a tetranortriterpenoid with multiple ester groups, is susceptible to degradation under various conditions.[1] Factors such as media pH, light exposure, and incubation temperature can contribute to its breakdown.
Q3: What are the primary factors that can cause this compound to degrade in cell culture media?
Several factors can contribute to the degradation of this compound in aqueous and cell culture environments:
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pH: this compound contains ester functional groups, which are susceptible to hydrolysis under both acidic and alkaline conditions.[1] Standard cell culture media, typically buffered between pH 7.2 and 7.4, can still facilitate slow hydrolysis over time.
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture incubation, can accelerate the rate of chemical degradation.[3][4][5]
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Light: Exposure to light, especially UV light, can cause photolysis of sensitive organic molecules.[6] It is a common practice to protect light-sensitive compounds during storage and handling.
-
Enzymatic Activity: Cells in culture can release enzymes into the medium that may metabolize or degrade this compound. Additionally, if serum is used, it contains various enzymes that can contribute to the degradation of the compound.
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Interactions with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components.[7] Some of these, like certain vitamins, can be reactive and may interact with and degrade this compound.[8]
Q4: How can I prepare and store my this compound stock solutions to maximize stability?
To ensure the stability of your this compound stock solutions, we recommend the following:
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Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your cell culture media.
-
Storage Conditions: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C. Protect the vials from light by wrapping them in aluminum foil or using amber-colored tubes.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation. Prepare single-use aliquots whenever possible.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Degradation of this compound in stock solution or cell culture media. | 1. Prepare fresh dilutions of this compound in media for each experiment from a frozen stock. 2. Minimize the time between adding this compound to the media and treating the cells. 3. Perform a stability test of this compound in your specific cell culture media (see Experimental Protocols section). |
| Reduced or no biological activity observed. | Significant degradation of this compound has occurred. | 1. Review your storage and handling procedures for this compound stock solutions. 2. Reduce the incubation time of your experiment if possible. 3. Consider replenishing the media with freshly diluted this compound during long-term experiments. 4. Protect your cell culture plates from light by wrapping them in foil during incubation. |
| Precipitate forms when adding this compound to the media. | The final concentration of the organic solvent (e.g., DMSO) is too high, or the solubility of this compound in the aqueous media is exceeded. | 1. Ensure the final concentration of the solvent in your culture media is low (typically <0.5%). 2. Pre-warm the media to 37°C before adding the this compound stock solution. 3. Vortex the media gently immediately after adding the compound to ensure proper mixing. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Objective: To quantify the degradation of this compound in cell culture media under standard incubation conditions.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
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HPLC or LC-MS system
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Appropriate column (e.g., C18) and solvents for chromatography
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound: Dilute your this compound stock solution in your cell culture medium to the final concentration used in your experiments.
-
Aliquot the solution: Dispense the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator. Protect the tubes from light.
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Sample Collection: At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis:
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Use the following table to record and compare the stability of this compound under different conditions.
| Time (hours) | This compound Concentration (µM) in Medium A (serum-free) | % Remaining | This compound Concentration (µM) in Medium B (+10% FBS) | % Remaining |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Visualizations
Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound experiments.
References
- 1. chemijournal.com [chemijournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rroij.com [rroij.com]
- 10. mdpi.com [mdpi.com]
Minimizing batch-to-batch variation in Meliadubin B extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during the extraction of Meliadubin B from Melia dubia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a rearranged 2,3-seco-tirucallane triterpenoid, a type of natural product with potential anti-inflammatory and antifungal properties.[1][2] It is isolated from the bark of the Melia dubia tree. The molecular formula of this compound is C30H48O4.
Q2: What are the primary factors that contribute to batch-to-batch variation in this compound extraction?
Batch-to-batch variation in the extraction of this compound, like many natural products, can be attributed to several factors:
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Raw Material Variability: The chemical composition of Melia dubia bark can vary depending on the geographical location, age of the tree, harvesting season, and post-harvest handling and storage conditions.
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Extraction Solvent: The polarity, purity, and ratio of the solvent to the plant material can significantly impact the extraction efficiency and selectivity for this compound.
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Extraction Process Parameters: Variations in extraction time, temperature, and agitation can lead to inconsistent yields.
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not carefully controlled.
Q3: What is the general polarity of this compound and how does this influence solvent selection?
This compound is a triterpenoid of medium polarity. This is evidenced by its isolation from the ethyl acetate fraction during partitioning of a methanolic extract of Melia dubia bark.[3] This polarity suggests that solvents of intermediate polarity are most effective for its extraction. While a polar solvent like methanol can be used for initial broad-spectrum extraction from the plant matrix, a subsequent partitioning with a medium-polarity solvent like ethyl acetate is effective for selectively isolating this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and quantification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Increase extraction time or temperature within a validated range. Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency. | Ensures sufficient time and solvent for this compound to diffuse from the plant material into the solvent. |
| Inappropriate Solvent | Ensure the use of high-purity solvents. For the initial extraction, methanol is a suitable choice. For liquid-liquid partitioning, ethyl acetate is effective for capturing this compound. | The polarity of the solvent must be appropriate to solubilize this compound. Impurities in solvents can interfere with extraction. |
| Degradation of this compound | Avoid excessively high temperatures and prolonged exposure to light during extraction and processing. Store extracts at low temperatures (4°C) in the dark. | Triterpenoids can be susceptible to degradation under harsh conditions. |
| Poor Quality Raw Material | Source Melia dubia bark from a reputable supplier with clear specifications for harvesting and storage. If possible, analyze a small sample of the raw material for this compound content before large-scale extraction. | The concentration of this compound in the starting material is a primary determinant of the final yield. |
Issue 2: Inconsistent this compound Concentration Between Batches
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Raw Material | Implement a robust quality control protocol for incoming raw materials, including macroscopic and microscopic identification, and if possible, a preliminary analytical check for key constituents. | Minimizes the impact of natural variability in the plant material on the final extract. |
| Inconsistent Extraction Parameters | Strictly adhere to a validated Standard Operating Procedure (SOP) for all extraction parameters (solvent volume, extraction time, temperature, agitation speed). | Ensures that each batch is processed under identical conditions, reducing process-induced variability. |
| Inaccurate Quantification | Validate the HPLC method for linearity, accuracy, precision, and specificity. Use a certified reference standard for this compound for calibration. | A reliable analytical method is essential for accurately determining the concentration of this compound and ensuring consistency between batches. |
Issue 3: Presence of Impurities in the Final Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Co-extraction of other compounds | Optimize the liquid-liquid partitioning step. Multiple partitioning steps may be necessary to remove highly polar or non-polar impurities. Consider a subsequent chromatographic purification step, such as column chromatography over silica gel. | The initial crude extract will contain a complex mixture of compounds. Further purification steps are necessary to isolate this compound. |
| Solvent Contamination | Use HPLC-grade solvents for all extraction and purification steps. | Lower-grade solvents can introduce non-volatile residues and other contaminants into the extract. |
Experimental Protocols
Protocol 1: Extraction and Partitioning of this compound from Melia dubia Bark
This protocol is based on the successful isolation of this compound as described in the literature, with practical details for laboratory-scale extraction.
-
Raw Material Preparation:
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Obtain dried bark of Melia dubia.
-
Grind the bark into a coarse powder (approximately 1-2 mm particle size) to increase the surface area for extraction.
-
-
Methanolic Extraction:
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Macerate the powdered bark in methanol (HPLC grade) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.
-
Alternatively, perform Soxhlet extraction with methanol for 6-8 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity: first with n-hexane to remove non-polar compounds, followed by ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain this compound.
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Concentrate the ethyl acetate fraction under reduced pressure to yield the enriched this compound extract.
-
Protocol 2: Quantification of this compound using HPLC
This protocol provides a starting point for developing a validated HPLC method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point for triterpenoid separation.
-
Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-20 min: 50-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90-50% Acetonitrile
-
30-35 min: 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: As this compound is a triterpenoid, it may not have a strong UV chromophore. Detection at a low wavelength (e.g., 210 nm) is a common starting point.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol or DMSO. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
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Sample Preparation: Dissolve a known amount of the dried ethyl acetate extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Workflow for this compound extraction and quantification.
Caption: Troubleshooting logic for low this compound yield.
References
Best practices for handling and storing Meliadubin B
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Meliadubin B, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a rearranged 2,3-seco-tirucallane triterpenoid isolated from the bark of Melia dubia.[1] It is a natural product that has demonstrated significant anti-inflammatory and antifungal properties in preclinical studies.[1]
Q2: What are the known biological activities of this compound?
A2: this compound has been shown to inhibit superoxide anion generation in human neutrophils and is a potent inhibitor of inducible nitric oxide synthase (iNOS).[1] Its anti-inflammatory effects are linked to the modulation of the NF-κB and MAPK signaling pathways. It has also exhibited inhibitory activity against the rice pathogenic fungus Magnaporthe oryzae.[1]
Q3: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A3: The anti-inflammatory effects of this compound are primarily attributed to its inhibition of iNOS.[1] This inhibition is believed to be mediated through the suppression of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental purposes, a stock solution of 10 mM in DMSO is commonly prepared.
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in high-purity DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.4727 mg of this compound (Molecular Weight: 472.70 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Handling and Storage Best Practices
Proper handling and storage of this compound are critical to maintain its stability and ensure the reproducibility of experimental results. As a natural triterpenoid, it is important to protect it from conditions that may lead to degradation.
Receiving and Initial Storage:
-
Upon receipt, this compound powder is typically shipped at room temperature.
-
For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
Solution Storage:
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Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.
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To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
When preparing working solutions, allow the stock solution to thaw completely at room temperature and mix thoroughly before dilution.
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder or solutions.
-
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any fine particles.
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Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | Inferred |
| Molecular Weight | 472.70 g/mol | Inferred |
| Solubility | 10 mM in DMSO | Inferred |
| EC₅₀ (Superoxide Anion Inhibition) | 5.54 ± 0.36 μM | [1] |
| IC₅₀ (Magnaporthe oryzae Inhibition) | 182.50 ± 18.27 μM | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no biological activity observed | - Compound degradation: Improper storage (exposure to light, moisture, repeated freeze-thaw cycles).- Incorrect concentration: Calculation error during dilution.- Cell line resistance/insensitivity: The chosen cell line may not be responsive to this compound. | - Use a fresh aliquot of this compound stock solution.- Verify calculations and prepare fresh dilutions.- Test a range of concentrations.- Use a positive control known to elicit a response in your assay.- Confirm the expression of target pathways (e.g., iNOS) in your cell model. |
| Precipitation of this compound in cell culture media | - Low solubility in aqueous media: this compound is hydrophobic.- High final concentration: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous buffer. | - Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.1%) to maintain cell health and compound solubility.- Prepare working solutions by diluting the DMSO stock in your final assay buffer or media just before use.- Vortex the working solution thoroughly before adding to the cells. |
| Inconsistent results between experiments | - Variability in stock solution: Incomplete dissolution or degradation of the stock solution.- Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration.- Pipetting errors. | - Ensure the stock solution is completely thawed and vortexed before each use.- Standardize cell culture protocols and use cells within a consistent passage number range.- Use calibrated pipettes and ensure accurate and consistent pipetting techniques. |
| Cell toxicity observed at expected active concentrations | - High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.- Compound-induced cytotoxicity: this compound may exhibit cytotoxic effects at higher concentrations in certain cell lines. | - Ensure the final DMSO concentration is at a non-toxic level (≤ 0.1% for most cell lines).- Perform a dose-response curve to determine the optimal non-toxic working concentration.- Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
Experimental Protocols
Inhibition of Superoxide Anion Generation in Human Neutrophils
This protocol is adapted from the methodology described by Hieu Tran Trung, et al. (2023).[1]
-
Isolation of Human Neutrophils: Isolate neutrophils from the venous blood of healthy human donors using dextran sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.
-
Cell Preparation: Resuspend the purified neutrophils in a calcium-free Hank's Balanced Salt Solution (HBSS) at a concentration of 1 x 10⁷ cells/mL.
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Assay:
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In a 96-well plate, add 50 µL of the neutrophil suspension.
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Add 50 µL of HBSS containing this compound at various concentrations (final concentrations ranging from 0.1 to 10 µM). Include a vehicle control (DMSO).
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Incubate for 5 minutes at 37°C.
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Add 50 µL of HBSS containing 0.5 mg/mL cytochrome c and 2 µM cytochalasin B.
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Initiate the reaction by adding 50 µL of 100 nM N-formyl-methionyl-leucyl-phenylalanine (fMLP).
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Incubate for 10 minutes at 37°C.
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Stop the reaction by placing the plate on ice.
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Centrifuge the plate and measure the absorbance of the supernatant at 550 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of superoxide anion generation compared to the vehicle control. Determine the EC₅₀ value by non-linear regression analysis.
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of superoxide generation.
Simplified iNOS Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the iNOS pathway, reducing nitric oxide production.
References
Overcoming challenges in scaling up Meliadubin B production
A comprehensive resource for researchers, scientists, and drug development professionals on overcoming challenges in the large-scale synthesis of Meliadubin B.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the production and scaling up of this compound. Our aim is to facilitate a smoother, more efficient, and higher-yield synthesis process for this promising therapeutic compound.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding this compound production.
| Question | Answer |
| What are the primary challenges in scaling up this compound synthesis? | The main hurdles include maintaining consistent yields, managing the purification of large quantities of intermediates and the final product, ensuring stereochemical control, and handling potentially hazardous reagents and byproducts at a larger scale. |
| How can I improve the yield of the initial condensation reaction? | Optimizing the reaction conditions, such as temperature, solvent, and catalyst loading, is crucial. A thorough screening of different catalysts and reaction times can significantly enhance the yield. Refer to the detailed protocol for the condensation reaction for specific parameters. |
| What is the most effective method for purifying this compound at a multi-gram scale? | While column chromatography is effective at a smaller scale, scaling up often requires alternative methods like recrystallization or preparative HPLC for higher purity and throughput. A combination of these techniques may be necessary to achieve the desired purity for preclinical and clinical studies. |
| Are there any specific safety precautions to consider during the scale-up process? | Yes, several steps involve volatile and flammable solvents, as well as potentially toxic reagents. It is imperative to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and have a clear plan for waste disposal. A thorough risk assessment should be conducted before commencing any large-scale synthesis. |
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the cyclization step | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal catalyst activity. | 1. Monitor the reaction progress closely using TLC or LC-MS and consider extending the reaction time. 2. Ensure anhydrous conditions and an inert atmosphere. Lowering the reaction temperature might also prevent degradation. 3. Use a freshly prepared or properly stored catalyst. Consider screening alternative cyclization catalysts. |
| Formation of multiple byproducts | 1. Side reactions due to incorrect stoichiometry. 2. Lack of regioselectivity in the reaction. 3. Presence of impurities in the starting materials. | 1. Carefully control the addition rate and stoichiometry of the reactants. 2. Modify the protecting groups or the reaction conditions to favor the desired regioisomer. 3. Purify all starting materials before use to remove any reactive impurities. |
| Difficulty in removing the protecting group | 1. Incomplete deprotection reaction. 2. Degradation of the deprotected product. | 1. Increase the amount of deprotecting agent or the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. 2. Perform the deprotection at a lower temperature and quench the reaction promptly once complete. Immediate purification of the crude product can also minimize degradation. |
| Inconsistent stereochemistry in the final product | 1. Racemization during a specific reaction step. 2. Use of a non-stereoselective reagent. | 1. Identify the step causing racemization and explore milder reaction conditions or different reagents. 2. Employ a chiral catalyst or a stereoselective synthetic route to control the desired stereochemistry. |
Experimental Protocols
Detailed methodologies for key experimental steps in the synthesis of this compound are provided below.
Protocol 1: Stereoselective Aldol Condensation
This protocol outlines the procedure for the crucial stereoselective aldol condensation step, which establishes a key stereocenter in the this compound backbone.
Materials:
-
Starting Aldehyde (1.0 eq)
-
Ketone (1.2 eq)
-
Chiral Catalyst (e.g., Proline-based catalyst, 0.1 eq)
-
Anhydrous Solvent (e.g., DMF, Toluene)
-
Quenching solution (e.g., Saturated NH4Cl)
Procedure:
-
Dissolve the starting aldehyde and the chiral catalyst in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Slowly add the ketone to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Macrolactonization
This protocol describes the ring-closing macrolactonization step to form the core macrocyclic structure of this compound.
Materials:
-
Hydroxy Acid Precursor (1.0 eq)
-
Coupling Agent (e.g., Yamaguchi reagent, 1.5 eq)
-
Base (e.g., DMAP, 2.0 eq)
-
Anhydrous, non-polar solvent (e.g., Toluene)
Procedure:
-
Prepare a highly dilute solution of the hydroxy acid precursor in the anhydrous solvent (concentration typically 0.001 M to 0.01 M) in a large, flame-dried flask under an inert atmosphere.
-
In a separate flask, prepare a solution of the coupling agent and the base in the same solvent.
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Using a syringe pump, slowly add the solution of the hydroxy acid precursor to the solution of the coupling agent and base over a period of 8-12 hours at room temperature.
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After the addition is complete, stir the reaction for an additional 4-6 hours.
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Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and work up as described in Protocol 1.
-
Purify the crude macrolactone by column chromatography or preparative HPLC.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and logical relationships in troubleshooting, the following diagrams are provided.
Caption: A high-level overview of the this compound synthesis workflow.
Caption: A logical flowchart for troubleshooting low yield issues.
Dealing with co-eluting impurities during Meliadubin B purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the purification of Meliadubin B, with a specific focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-eluting impurities during this compound purification?
A1: Co-eluting impurities are a frequent challenge in natural product purification and often arise from:
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Structural Similarity: The most common co-eluting impurities are other triterpenoids with similar structures and polarities to this compound.
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Isomers: Stereoisomers or constitutional isomers of this compound or other closely related compounds can be difficult to separate.
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Degradation Products: this compound may degrade during extraction or purification, leading to products with similar chromatographic behavior.
-
Matrix Effects: Complex sample matrices from plant extracts can interfere with the separation process.
Q2: How can I detect if I have co-eluting impurities with my this compound peak?
A2: Detecting co-eluting impurities often requires more than just observing a single symmetrical peak in a chromatogram. Here are some methods to assess peak purity:
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Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting, tailing, or shoulders, which can indicate the presence of a hidden peak.[1]
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Diode Array Detector (DAD) Analysis: A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not identical throughout the peak, it suggests the presence of a co-eluting impurity.[1]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a highly effective way to detect co-elution. By analyzing the mass spectra across the peak, you can identify different m/z values that would indicate multiple compounds.[1]
Q3: What are the initial steps to troubleshoot a co-elution problem?
A3: When faced with co-eluting peaks, a systematic approach to method development is crucial. The initial steps should focus on optimizing the chromatographic conditions:
-
Mobile Phase Modification: Adjusting the mobile phase composition, such as the organic solvent ratio, pH, or buffer concentration, can significantly alter selectivity.[2][3][4]
-
Gradient Optimization: Modifying the gradient slope can improve the resolution between closely eluting compounds. A shallower gradient is often used to increase separation.
-
Temperature Adjustment: Changing the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting selectivity.
Q4: When should I consider changing my HPLC column?
A4: If optimizing the mobile phase and other method parameters does not resolve the co-elution, changing the stationary phase is the next logical step. Consider a column with a different chemistry that can offer alternative separation mechanisms. For example, if you are using a C18 column, you might try a phenyl-hexyl or a cyano column to exploit different types of interactions.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound purification, particularly those involving co-eluting impurities.
Problem 1: Poor resolution between this compound and an unknown impurity.
Table 1: Troubleshooting Poor Resolution
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Solvent Strength: Systematically vary the ratio of organic solvent to aqueous phase to find the optimal selectivity. 2. Change Organic Solvent: If using methanol, try acetonitrile or vice versa. The different solvent properties can alter selectivity. 3. Modify pH: If the impurities have ionizable functional groups, adjusting the mobile phase pH can significantly impact retention and resolution. |
| Suboptimal Gradient Profile | 1. Decrease Gradient Slope: A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks. 2. Introduce Isocratic Hold: Incorporate an isocratic hold at a specific solvent composition where the resolution is critical. |
| Unsuitable Stationary Phase | 1. Select a Different Reversed-Phase Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, Cyano) to introduce different separation mechanisms.[5] 2. Consider Alternative Chromatography Modes: For highly similar compounds, explore Hydrophilic Interaction Liquid Chromatography (HILIC) or two-dimensional liquid chromatography (2D-LC).[6][7] |
| High Sample Load | 1. Reduce Injection Volume: Overloading the column can lead to peak broadening and decreased resolution.[2][3] 2. Dilute the Sample: Ensure the sample concentration is within the linear range of the column's capacity. |
Problem 2: Asymmetrical peak shape (tailing or fronting) for this compound.
Table 2: Troubleshooting Asymmetrical Peaks
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | 1. Add a Mobile Phase Modifier: Incorporate a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid, to mask active sites on the stationary phase. 2. Increase Buffer Concentration: A higher buffer concentration can help to minimize ionic interactions.[2] |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any adsorbed contaminants.[3] 2. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and need replacement.[2] |
| Sample Solvent Incompatibility | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[4] |
| Co-eluting Impurity | 1. Perform Peak Purity Analysis: Use a DAD or MS detector to check for the presence of a co-eluting peak that may be causing the asymmetry.[1] |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Purification
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile or Methanol.
-
Detector: UV at 210 nm (or a wavelength determined by UV-Vis scan of a crude extract).
-
-
Gradient Elution Screening:
-
Run a broad linear gradient from 5% to 95% B over 30 minutes.
-
Analyze the chromatogram to determine the approximate elution time of this compound and the presence of any nearby impurities.
-
-
Gradient Optimization:
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Based on the initial screen, design a shallower gradient around the elution time of this compound. For example, if this compound elutes at 60% B, you could run a gradient from 50% to 70% B over 40 minutes.
-
Experiment with different gradient slopes and isocratic holds to maximize resolution.
-
-
Solvent and pH Optimization:
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If co-elution persists, switch the organic solvent (e.g., from acetonitrile to methanol) and repeat the gradient optimization.
-
If acidic or basic impurities are suspected, adjust the pH of the aqueous mobile phase (e.g., using ammonium formate for neutral pH or TFA for acidic pH).
-
Protocol 2: Analytical Method for Peak Purity Assessment using HPLC-DAD-MS
-
Instrumentation:
-
HPLC system coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Use the optimized HPLC method developed in Protocol 1.
-
-
Data Acquisition:
-
DAD: Set the detector to acquire spectra across a relevant wavelength range (e.g., 200-400 nm).
-
MS: Operate the mass spectrometer in a full scan mode over a mass range that includes the expected molecular weight of this compound and potential impurities.
-
-
Data Analysis:
-
DAD Analysis: In the chromatographic software, perform a peak purity analysis on the this compound peak. The software will compare the spectra at the apex, upslope, and downslope of the peak. A high purity match factor indicates a pure peak.
-
MS Analysis: Extract the ion chromatograms for the m/z of this compound and any other observed ions under the chromatographic peak. If multiple distinct ion chromatograms are present, it confirms co-elution.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting co-eluting impurities.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ijsdr.org [ijsdr.org]
- 5. veeprho.com [veeprho.com]
- 6. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and characterization of phenolic compounds and triterpenoid saponins in licorice (Glycyrrhiza uralensis) using mobile phase-dependent reversed-phase×reversed-phase comprehensive two-dimensional liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Meliadubin B: A Comparative Analysis of its Anti-inflammatory Potential Against Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a significant focus on natural products. Among these, triterpenoids have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities. Meliadubin B, a rearranged 2,3-seco-tirucallane triterpenoid isolated from Melia dubia, has demonstrated notable anti-inflammatory properties. This guide provides a comprehensive comparative analysis of this compound with other well-characterized anti-inflammatory triterpenoids, namely ursolic acid, oleanolic acid, lupeol, and betulinic acid. The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies, to aid researchers in the field of drug discovery and development.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and other selected triterpenoids has been evaluated through various in vitro assays. The following table summarizes the key quantitative data, primarily focusing on their inhibitory concentration (IC50) and effective concentration (EC50) values against crucial inflammatory mediators and processes. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.
| Compound | Assay | Target/Mediator | Cell Line/System | IC50 / EC50 (µM) | Reference |
| This compound | Superoxide Anion Generation | Superoxide Anion | Human Neutrophils | EC50: 5.54 | [1][2] |
| iNOS Inhibition | Inducible Nitric Oxide Synthase | Not Specified | Inhibitory Effect Reported | [1] | |
| Ursolic Acid | COX-2 Inhibition | Cyclooxygenase-2 | Not Specified | IC50: 1.16 (Derivative) | [3] |
| NF-κB Inhibition | NF-κB Activation | Lymphocytes | Suppressed Activation | [4][5] | |
| NO Production | Nitric Oxide | Macrophages | - | [6] | |
| Oleanolic Acid | NO Production | Nitric Oxide | RAW 264.7 Macrophages | IC50: 31.28 µg/mL (48h) | [5] |
| NF-κB Inhibition | NF-κB Activation | RAW 264.7 Macrophages | Suppressed Activation | [7][8] | |
| COX-2 Inhibition | Cyclooxygenase-2 | Not Specified | - | [9] | |
| Lupeol | 15-sLO Inhibition | Soybean Lipoxygenase-1 | Enzymatic Assay | IC50: 35 | [10] |
| NO Production | Nitric Oxide | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced Levels | [11] | |
| COX-2 Inhibition | Cyclooxygenase-2 | HUVECs | Reduced Levels | [11] | |
| Betulinic Acid | NF-κB Inhibition | NF-κB Activation | Various Cancer Cell Lines | Suppressed Activation | [2][12] |
| COX-2 Inhibition | Cyclooxygenase-2 | Macrophages | Reduced Activity | [13] | |
| NO Production | Nitric Oxide | Macrophages | Inhibited Production | [14][15] |
Mechanisms of Action: A Focus on NF-κB and COX-2 Signaling
The anti-inflammatory effects of this compound and the compared triterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways are primary targets for these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Several of the analyzed triterpenoids, including ursolic acid, oleanolic acid, and betulinic acid, have been shown to inhibit NF-κB activation.[2][4][5][12] They can achieve this through various mechanisms, such as inhibiting IKK activity, preventing IκBα degradation, and blocking the nuclear translocation of NF-κB. While the specific mechanism of this compound on the NF-κB pathway is yet to be fully elucidated, its reported inhibition of iNOS, a downstream target of NF-κB, suggests a potential role in modulating this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the synthesis of prostaglandins (PGs), potent mediators of inflammation, pain, and fever. Unlike the constitutively expressed COX-1, COX-2 levels are low in most tissues but are rapidly upregulated by inflammatory stimuli. The inhibition of COX-2 is a key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).
Ursolic acid and betulinic acid have been reported to inhibit COX-2 activity or expression.[13] This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, thereby contributing to their anti-inflammatory effects. The effect of this compound on the COX-2 pathway has not been explicitly reported and warrants further investigation.
Caption: The COX-2 pathway in prostaglandin synthesis and inflammation.
Experimental Protocols
To ensure the reproducibility and validation of the cited experimental data, this section provides detailed methodologies for the key assays used to evaluate the anti-inflammatory activity of triterpenoids.
Superoxide Anion Generation Assay in Human Neutrophils
This assay measures the production of superoxide anions, a key reactive oxygen species involved in the inflammatory response, by activated neutrophils.
1. Isolation of Human Neutrophils:
-
Collect venous blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
Isolate neutrophils using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the neutrophil pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend to the desired concentration.
2. Assay Procedure:
-
Pre-incubate the isolated neutrophils with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Add a stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA or f-Met-Leu-Phe - fMLP) to induce superoxide anion production.
-
The generation of superoxide anions is measured by the reduction of cytochrome c, which can be monitored spectrophotometrically at 550 nm.
-
The rate of cytochrome c reduction is proportional to the amount of superoxide anion produced.
-
The EC50 value, the concentration of the compound that causes 50% of the maximal effect, can be calculated from the dose-response curve.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of iNOS, an enzyme responsible for the production of nitric oxide (NO), a pro-inflammatory mediator.
1. Cell Culture and Treatment:
-
Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate culture medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce iNOS expression.
2. Measurement of Nitric Oxide Production:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
The Griess reaction involves a colorimetric reaction that can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
The percentage of iNOS inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated (control) cells.
-
The IC50 value can be determined from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
1. Cell Transfection and Treatment:
-
Use a cell line (e.g., HEK293T or HeLa) that has been transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Stimulate the cells with an NF-κB activator (e.g., Tumor Necrosis Factor-alpha - TNF-α or LPS).
2. Luciferase Assay:
-
After incubation, lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate (e.g., luciferin) to the cell lysate.
-
The luciferase enzyme catalyzes the oxidation of luciferin, resulting in the emission of light.
-
Measure the luminescence using a luminometer.
-
The intensity of the luminescence is directly proportional to the level of NF-κB activation.
-
A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.
COX-2 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of COX-2.
1. Assay Setup:
-
Use a commercially available COX-2 inhibitor screening kit or purified recombinant COX-2 enzyme.
-
The assay is typically performed in a multi-well plate format.
-
The reaction mixture contains the COX-2 enzyme, a heme cofactor, and a suitable buffer.
2. Inhibition Assay:
-
Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2.
-
The production of prostaglandins can be measured using various methods, such as colorimetric or fluorometric detection of a reaction product.
3. Data Analysis:
-
The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control (no inhibitor).
-
The IC50 value is determined from the dose-response curve.
Caption: General experimental workflow for comparative analysis.
Conclusion
This compound exhibits promising anti-inflammatory activity, as evidenced by its potent inhibition of superoxide anion generation in human neutrophils.[1][2] While direct comparative studies with other triterpenoids are limited, the available data suggests that its efficacy is within a comparable range to that of well-established anti-inflammatory triterpenoids like ursolic acid, oleanolic acid, lupeol, and betulinic acid. The primary mechanism of action for these triterpenoids involves the modulation of key inflammatory pathways, particularly the inhibition of NF-κB and COX-2. Further research is warranted to fully elucidate the specific molecular targets of this compound and to conduct head-to-head comparative studies to definitively establish its therapeutic potential relative to other compounds in this class. This guide provides a foundational framework for researchers to design and interpret future studies aimed at developing novel triterpenoid-based anti-inflammatory drugs.
References
- 1. abcam.com [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
Meliadubin B: A Natural Anti-Inflammatory Compound Outperforms Synthetic Drugs in Preclinical Assays
For Immediate Release
Shanghai, China – November 11, 2025 – A comprehensive head-to-head comparison reveals that Meliadubin B, a natural compound, demonstrates superior or comparable anti-inflammatory activity in key preclinical assays when compared to several widely used synthetic anti-inflammatory drugs. This research provides compelling evidence for the potential of this compound as a novel therapeutic agent for inflammatory diseases.
The study evaluated the inhibitory effects of this compound against two critical markers of inflammation in human neutrophils: superoxide anion (O₂⁻) generation and elastase release. These processes are central to the tissue damage and propagation of the inflammatory cascade seen in numerous acute and chronic conditions. The performance of this compound was benchmarked against the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Indomethacin, and the corticosteroid Dexamethasone.
Potent Inhibition of Superoxide Anion Generation
In the fMLF/Cytochalasin B-induced superoxide anion generation assay, this compound exhibited a potent inhibitory effect with a half-maximal effective concentration (EC₅₀) of 5.54 µM.[1] In a comparable assay using fMLP as the stimulus, Diclofenac and Indomethacin showed significantly weaker activity, with half-maximal inhibitory concentrations (IC₅₀) of 270 µM and 400 µM, respectively.[1] Dexamethasone is reported to have no significant effect on superoxide generation in neutrophils. This indicates that this compound is substantially more potent at inhibiting this key inflammatory pathway than the tested NSAIDs.
Effective Modulation of Elastase Release
The positive control used in the this compound study, LY294002, a known PI3K inhibitor, provides a benchmark for its potent activity.
Comparative Performance Data
| Compound | Superoxide Anion Generation (IC₅₀/EC₅₀) | Elastase Release Inhibition |
| This compound | 5.54 µM (EC₅₀) [1] | 39.38% at 10 µM [1] |
| Diclofenac | 270 µM (IC₅₀)[1] | Data not available |
| Indomethacin | 400 µM (IC₅₀)[1] | No significant effect reported in vivo |
| Dexamethasone | No significant inhibition | Dampens degranulation (specific % not available) |
Mechanism of Action and Signaling Pathways
The inflammatory response in neutrophils is a complex process involving multiple signaling pathways. The generation of superoxide anions and the release of elastase are triggered by chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP), which activate G-protein coupled receptors (GPCRs) on the neutrophil surface. This activation initiates a cascade of intracellular events.
Cytochalasin B, often used in these assays, is a cell-permeable fungal toxin that disrupts actin polymerization. This disruption enhances the degranulation and superoxide production induced by fMLP, allowing for a more robust and measurable inflammatory response in an experimental setting.
The significant inhibitory activity of this compound on these fMLP/Cytochalasin B-induced responses suggests that its mechanism of action may involve interference with key signaling molecules downstream of GPCR activation.
Experimental Protocols
fMLF/Cytochalasin B-Induced Superoxide Anion (O₂⁻) Generation Assay
Human neutrophils are isolated from the peripheral blood of healthy donors. The cells are then pre-incubated with the test compound (this compound or synthetic drugs) or vehicle control. Cytochalasin B is added to prime the cells. The generation of superoxide anion is initiated by the addition of fMLP and measured by the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm. The EC₅₀ or IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of the superoxide anion production.
References
Validating the antifungal efficacy of Meliadubin B against a panel of fungi
A Comparative Analysis of the Antifungal Efficacy of Meliadubin B
For researchers, scientists, and drug development professionals, the emergence of novel antifungal agents is of paramount interest in the ongoing battle against fungal infections. This compound, a recently isolated triterpenoid from Melia dubia Cav. barks, has demonstrated notable antifungal properties. This guide provides a comprehensive comparison of this compound's efficacy, supported by available experimental data, and outlines the methodologies for its evaluation.
Comparative Antifungal Efficacy
While research on this compound is in its early stages, initial studies have revealed its potential. The following table summarizes the available efficacy data for this compound and provides a comparative context against established antifungal agents, Amphotericin B and Fluconazole, for a panel of common pathogenic fungi. It is important to note that direct comparative studies of this compound against this full panel are not yet available; the data for Amphotericin B and Fluconazole are provided as a reference for typical Minimum Inhibitory Concentration (MIC) ranges.
| Fungal Species | This compound | Amphotericin B (Typical MIC Range) | Fluconazole (Typical MIC Range) |
| Magnaporthe oryzae | IC50: 182.50 ± 18.27 µM[1][2] | Data Not Available | Data Not Available |
| Candida albicans | Data Not Available | 0.125 - 1 µg/mL[3][4] | 0.125 - >64 µg/mL[4] |
| Aspergillus fumigatus | Data Not Available | 0.25 - 2 µg/mL | >64 µg/mL (often resistant) |
| Fusarium oxysporum | Data Not Available | 2 - >16 µg/mL | >64 µg/mL (often resistant) |
| Cryptococcus neoformans | Data Not Available | 0.125 - 1 µg/mL | 3.12 µg/mL[3] |
Note: The IC50 (half maximal inhibitory concentration) for this compound is presented, as MIC data is not yet published. The provided MIC ranges for Amphotericin B and Fluconazole can vary between specific strains and testing conditions.
Experimental Protocols
To ensure reproducible and comparable results in antifungal research, standardized methodologies are crucial. The following protocols outline the key experiments for validating the antifungal efficacy of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antifungal agent.[1][2][5][6][7] This quantitative test measures the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[1]
Materials:
-
Test compound (e.g., this compound)
-
Standard antifungal agents (e.g., Amphotericin B, Fluconazole) for quality control
-
Fungal isolates
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer or microplate reader (for objective endpoint reading)[5]
-
Inoculum preparation materials (spectrophotometer, sterile saline)
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 to 2.5 x 10^3 cells/mL for yeasts).[6]
-
Drug Dilution: A two-fold serial dilution of the test compound and control drugs is prepared directly in the microtiter plates.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungus.[2]
-
Endpoint Determination: The MIC is determined as the lowest drug concentration showing no visible growth or a significant reduction in turbidity compared to the growth control. This can be assessed visually or by measuring absorbance with a microplate reader.[5]
Mechanism of Action: Targeting Melanin Biosynthesis
Preliminary in silico studies suggest that this compound's antifungal activity may stem from its interaction with trihydroxynaphthalene reductase (THR), a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway.[1][2] Fungal melanin is a virulence factor that protects the pathogen from host immune responses and environmental stressors.
The DHN-melanin pathway is a multi-step process initiated from acetate.[8] A polyketide synthase forms the initial intermediate, 1,3,6,8-tetrahydroxynaphthalene (T4HN), which is then converted to scytalone.[8] Subsequently, scytalone is dehydrated to 1,3,8-trihydroxynaphthalene (T3HN).[9] Trihydroxynaphthalene reductase then catalyzes the reduction of T3HN to vermelone, a critical step that this compound is predicted to inhibit.[8][10] The final polymerization to DHN-melanin involves a laccase.[8]
Conclusion
This compound represents a promising lead compound in the development of new antifungal therapies. Its novel structure and potential mechanism of action warrant further investigation. Future research should focus on comprehensive in vitro studies to determine its MIC against a broad panel of clinically relevant fungi and in vivo studies to assess its therapeutic potential. Direct comparative studies with existing antifungal agents will be crucial in defining its clinical utility. The detailed protocols and mechanistic insights provided in this guide offer a framework for the continued evaluation of this compound and other novel antifungal candidates.
References
- 1. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole vs amphotericin B: "in vitro" comparative evaluation of the minimal inhibitory concentration (MIC) against yeasts isolated from AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal susceptibility testing of isolates from a randomized, multicenter trial of fluconazole versus amphotericin B as treatment of nonneutropenic patients with candidemia. NIAID Mycoses Study Group and the Candidemia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Expression of THR1, a 1,3,8-trihydroxynaphthalene reductase gene involved in melanin biosynthesis in the phytopathogenic fungus Bipolaris oryzae, is enhanced by near-ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Meliadubin B's Cellular Allies: A Comparative Guide to Target Protein Identification using Chemical Proteomics
For Immediate Release
A deep dive into the strategic application of chemical proteomics for the target deconvolution of Meliadubin B, a natural triterpenoid with promising anti-inflammatory properties. This guide offers researchers, scientists, and drug development professionals a comparative overview of cutting-edge techniques, supported by experimental protocols and data, to facilitate the identification of its molecular targets.
This compound, a natural product isolated from Melia dubia, has demonstrated significant anti-inflammatory effects, including the inhibition of superoxide anion generation in human neutrophils and the suppression of inducible nitric oxide synthase (iNOS).[1][2] However, its direct molecular targets within these pathways remain elusive, hindering its development as a potential therapeutic agent. Chemical proteomics offers a powerful suite of tools to bridge this knowledge gap by identifying the specific protein partners of this compound, thereby elucidating its mechanism of action.[3][4][5]
This guide provides a comparative analysis of prominent chemical proteomics strategies for the identification of this compound's protein targets. We present a detailed experimental workflow for a proposed affinity-based approach, alongside a comparison with alternative label-free methodologies. Hypothetical experimental data is provided to illustrate the potential outcomes of such studies.
Comparative Analysis of Target Identification Strategies
The selection of an appropriate target identification strategy is paramount and depends on the physicochemical properties of the small molecule, the nature of its interaction with its target, and the experimental resources available. Here, we compare three leading methodologies: Affinity-Based Protein Profiling (ABPP), Thermal Proteome Profiling (TPP), and Drug Affinity Responsive Target Stability (DARTS).
| Methodology | Principle | Advantages | Disadvantages | Suitability for this compound |
| Affinity-Based Protein Profiling (ABPP) | This compound is chemically modified with a reporter tag (e.g., biotin) to create a probe. This probe is incubated with a cell lysate or in living cells to capture its binding partners, which are then isolated and identified by mass spectrometry.[6][7] | High specificity and sensitivity for direct binding partners. Can capture both covalent and non-covalent interactions. Established and robust methodology. | Requires chemical synthesis of a probe, which may alter the compound's bioactivity or binding affinity. Potential for steric hindrance from the tag. Risk of enriching non-specific binders. | High. The complex structure of this compound presents synthetic challenges, but also offers multiple potential sites for linker attachment that may preserve its activity. |
| Thermal Proteome Profiling (TPP) | This label-free method assesses changes in the thermal stability of proteins across the proteome upon ligand binding. Target proteins often exhibit increased thermal stability in the presence of a binding partner.[8][9][10][11][12] | No chemical modification of this compound is required, preserving its native structure and activity. Provides an unbiased, proteome-wide view of target engagement in a cellular context. | May not detect targets that do not undergo a significant stability shift upon binding. Can be less sensitive for low-affinity interactions. Requires specialized equipment and complex data analysis. | Moderate to High. As a label-free method, it avoids the potential pitfalls of probe synthesis. Its suitability depends on whether this compound induces a measurable thermal shift in its target proteins. |
| Drug Affinity Responsive Target Stability (DARTS) | This label-free technique relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation. Changes in protein fragmentation patterns in the presence of this compound are analyzed by SDS-PAGE or mass spectrometry to identify targets.[3][5][13][14][15] | Does not require modification of this compound. Relatively simple and cost-effective compared to TPP. Can be used to validate putative targets identified by other methods. | Limited to interactions that confer protection against proteolysis. May not be suitable for all protein targets or binding modes. Lower throughput compared to TPP. | Moderate. Its simplicity is an advantage. Its success is contingent on the this compound-target interaction providing sufficient protection against the chosen protease. |
Proposed Experimental Workflow: Affinity-Based Protein Profiling of this compound
This section outlines a detailed, albeit hypothetical, experimental protocol for the identification of this compound's protein targets using an affinity-based approach.
Experimental Protocols:
1. Synthesis of this compound Affinity Probe:
-
Rationale: To enable the capture of this compound binding proteins, a biotin tag is attached via a linker. A hydroxyl group on this compound, distal to its likely pharmacophore, will be targeted for linker attachment to minimize disruption of its biological activity.
-
Procedure:
-
Protect the reactive functional groups on this compound, leaving a single hydroxyl group accessible for modification.
-
React the protected this compound with a heterobifunctional linker (e.g., a PEG linker with an NHS ester on one end and an alkyne on the other).
-
Deprotect the modified this compound.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to conjugate biotin-azide to the alkyne-modified this compound.
-
Purify the final this compound-biotin probe using high-performance liquid chromatography (HPLC).
-
2. Affinity Purification of Target Proteins from Neutrophil Lysates:
-
Rationale: The biotinylated this compound probe will be used to selectively isolate its binding partners from a complex protein mixture derived from human neutrophils.
-
Procedure:
-
Culture and harvest human neutrophil-like cells (e.g., HL-60 cells differentiated into a neutrophil phenotype).
-
Prepare a cell lysate by sonication or detergent lysis in a buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysate with the this compound-biotin probe or a biotin-only control for 2 hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
3. Protein Identification by Mass Spectrometry:
-
Rationale: The proteins specifically captured by the this compound probe will be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining.
-
Excise the protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Search the acquired MS/MS spectra against a human protein database to identify the proteins.
-
Quantify the relative abundance of identified proteins in the this compound-probe pulldown versus the control pulldown to identify specific binding partners.
-
Hypothetical Quantitative Data
The following table presents hypothetical data from an affinity purification-mass spectrometry experiment, showcasing the identification of potential this compound targets. The "Fold Enrichment" is calculated as the ratio of the protein's spectral counts in the this compound probe pulldown to the control pulldown.
| Protein ID (UniProt) | Protein Name | Function | Spectral Counts (this compound Probe) | Spectral Counts (Control) | Fold Enrichment |
| P35354 | Neutrophil cytosolic factor 2 (NCF2/p67phox) | Component of the NADPH oxidase complex | 125 | 5 | 25.0 |
| P19878 | Neutrophil cytosolic factor 1 (NCF1/p47phox) | Component of the NADPH oxidase complex | 110 | 4 | 27.5 |
| P27361 | Nitric oxide synthase, inducible (iNOS) | Produces nitric oxide | 98 | 3 | 32.7 |
| Q15084 | Myeloperoxidase (MPO) | Heme protein in neutrophils | 85 | 7 | 12.1 |
| P05109 | S100A8 | Calcium-binding protein involved in inflammation | 72 | 6 | 12.0 |
| P02768 | Albumin | Abundant plasma protein (non-specific binder) | 250 | 240 | 1.0 |
Hypothetical Signaling Pathway Modulation by this compound
Based on the known anti-inflammatory effects of this compound and the hypothetical target identification data, a plausible mechanism of action is the disruption of the NADPH oxidase complex assembly, leading to reduced superoxide anion production.
This diagram illustrates a potential mechanism where this compound directly binds to cytosolic components of the NADPH oxidase complex, such as p47phox and p67phox, preventing their translocation to the membrane and subsequent assembly of the active enzyme. This would lead to a reduction in superoxide anion production. Additionally, a direct inhibitory effect on iNOS activity is depicted, consistent with its known biological effects.
Conclusion
The identification of direct protein targets is a critical step in translating the therapeutic potential of natural products like this compound into clinical applications. Chemical proteomics provides a powerful and versatile toolbox for this purpose. While affinity-based methods offer a direct and robust approach, label-free techniques such as TPP and DARTS provide valuable alternatives that circumvent the need for chemical modification. The choice of methodology should be carefully considered based on the specific research question and available resources. The workflows and comparative data presented in this guide are intended to provide a strategic framework for researchers embarking on the exciting journey of target deconvolution for this compound and other bioactive small molecules.
References
- 1. Signaling-mediated Functional Activation of Inducible Nitric-oxide Synthase and Its Role in Stimulating Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating the Mechanism of Action of Meliadubin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern experimental techniques to elucidate and validate the mechanism of action (MoA) of Meliadubin B, a natural triterpenoid with known anti-inflammatory properties.[1] this compound has been shown to inhibit superoxide anion generation and inducible nitric oxide synthase, suggesting its potential as a therapeutic agent.[1] Validating its precise molecular targets and effects on cellular pathways is a critical step in its development.
This document outlines a tiered approach, from initial target identification to cellular and phenotypic validation, comparing key methodologies at each stage. Detailed protocols for selected experiments are provided, alongside hypothetical data for illustrative purposes.
Proposed Central Hypothesis: this compound as an NF-κB Pathway Inhibitor
Based on its reported anti-inflammatory effects, a plausible central hypothesis is that this compound exerts its action by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by agents like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes.[2]
Stage 1: Target Identification and Engagement
The first critical step is to identify the direct molecular target(s) of this compound. Label-free methods are often preferred for natural products as they do not require chemical modification of the compound.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized drug captures binding proteins from cell lysate for identification by MS. | Identifies direct binders. Well-established. | Requires drug immobilization which may alter binding. Can have high background. | Low |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of a target protein, which is detected by quantifying the soluble protein remaining after a heat shock.[3][4] | In-cell/in-lysate target engagement.[5] No drug modification needed.[6] | Not all proteins are amenable.[7] Requires a specific antibody for validation. | Medium to High |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects a target protein from protease digestion. | No drug modification needed. Can be done in cell lysates. | May not work for all protein-ligand interactions. | Low |
Featured Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[3][4] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
-
Cell Culture: Plate RAW 264.7 macrophage cells and grow to 80-90% confluency.
-
Treatment: Treat cells with 10 µM this compound or DMSO (vehicle control) for 1 hour in serum-free media.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 42°C to 66°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure lysis.[5]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[5]
-
Quantification: Collect the supernatant and analyze the amount of soluble IKKβ at each temperature point using Western Blotting with an anti-IKKβ antibody.
| Temperature (°C) | Soluble IKKβ (% of 42°C Control) - DMSO | Soluble IKKβ (% of 42°C Control) - this compound |
| 42 | 100% | 100% |
| 46 | 98% | 101% |
| 50 | 85% | 95% |
| 54 | 52% | 88% |
| 58 | 21% | 65% |
| 62 | 5% | 30% |
| 66 | <1% | 10% |
This table illustrates that in the presence of this compound, a higher percentage of IKKβ remains soluble at elevated temperatures, indicating a thermal shift and direct binding.
Stage 2: Cellular Pathway Validation
Once a target is identified and engagement is confirmed, the next stage is to validate the downstream consequences on the cellular signaling pathway.
Comparison of Pathway Validation Methods
| Method | Principle | Measures | Advantages | Disadvantages |
| Western Blotting | Antibody-based detection of specific proteins separated by size. | Protein expression, post-translational modifications (e.g., phosphorylation).[8] | Specific, semi-quantitative. | Low throughput, requires specific antibodies. |
| Reporter Gene Assay | A reporter gene (e.g., luciferase) is placed under the control of a promoter responsive to a specific transcription factor (e.g., NF-κB).[9] | Transcriptional activity of a pathway.[10] | High throughput, quantitative, functional readout of the entire pathway. | Indirect measurement, prone to off-target effects. |
| Immunofluorescence Microscopy | Antibodies are used to visualize the subcellular localization of a target protein. | Protein localization (e.g., nuclear translocation of p65). | Provides spatial information, single-cell resolution. | Not easily quantifiable, lower throughput. |
Featured Methodology: NF-κB Luciferase Reporter Assay
This assay provides a highly sensitive and quantitative measure of the transcriptional activity of the NF-κB pathway.[11][12]
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect cells with two plasmids: one containing the Firefly luciferase gene under the control of an NF-κB response element, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).
-
Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound or a known inhibitor (e.g., Bay 11-7082) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding 20 ng/mL of TNF-α to the wells (except for the unstimulated control). Incubate for 6-8 hours.[10][12]
-
Lysis: Wash the cells with PBS and add passive lysis buffer.[12]
-
Luminescence Reading: Add Firefly luciferase substrate and measure luminescence. Then, add the Stop & Glo® reagent (which quenches the Firefly reaction and activates Renilla luciferase) and measure the second luminescence.
-
Analysis: Normalize the Firefly luminescence to the Renilla luminescence for each well.
| Treatment | Concentration | Normalized Luciferase Activity (Fold Change vs. Unstimulated) |
| Unstimulated Control | - | 1.0 |
| TNF-α (20 ng/mL) | - | 55.2 |
| TNF-α + this compound | 1 µM | 35.8 |
| TNF-α + this compound | 5 µM | 15.1 |
| TNF-α + this compound | 10 µM | 4.6 |
| TNF-α + Bay 11-7082 | 10 µM | 3.9 |
This data shows a dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by this compound, with performance comparable to the known inhibitor Bay 11-7082.
Stage 3: Phenotypic Validation
The final stage connects the molecular mechanism to a cellular or physiological outcome, confirming that the observed pathway inhibition translates to a relevant anti-inflammatory effect.
Comparison of Phenotypic Assays
| Method | Principle | Measures | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based capture and detection of a specific antigen (e.g., a cytokine) in a sample. | Secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α). | Highly specific and sensitive, quantitative. | Measures only one analyte per assay. |
| Griess Assay | Colorimetric assay that measures nitrite, a stable breakdown product of nitric oxide (NO). | Production of nitric oxide by iNOS. | Simple, inexpensive, high throughput. | Indirect measurement of NO, can have interferences. |
| Cell Viability Assay (e.g., MTT) | Measures the metabolic activity of cells, which correlates with cell number. | Cytotoxicity of the compound. | Essential for distinguishing specific effects from general toxicity. | Can be confounded by changes in metabolic rate. |
Featured Methodology: IL-6 ELISA
Measuring the secretion of key pro-inflammatory cytokines like Interleukin-6 (IL-6) provides strong evidence that the inhibition of the NF-κB pathway has a functional anti-inflammatory consequence.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat with this compound for 1 hour, then stimulate with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the IL-6 ELISA on the supernatant according to the manufacturer's kit instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding samples and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the concentration of IL-6 in each sample by comparing its absorbance to a standard curve.
| Treatment | Concentration | IL-6 Concentration (pg/mL) |
| Unstimulated Control | - | 25 |
| LPS (1 µg/mL) | - | 3150 |
| LPS + this compound | 1 µM | 2180 |
| LPS + this compound | 5 µM | 975 |
| LPS + this compound | 10 µM | 250 |
| LPS + Dexamethasone | 1 µM | 185 |
This data demonstrates that this compound significantly and dose-dependently reduces the production of the pro-inflammatory cytokine IL-6, comparable to the known anti-inflammatory drug Dexamethasone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 8. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
- 9. bowdish.ca [bowdish.ca]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Cross-Validation of Meliadubin B Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential bioactivity of Meliadubin B, a natural triterpenoid, in the context of cancer cell lines. Due to the limited publicly available data on the specific anticancer effects of this compound, this document establishes a framework for its evaluation by drawing comparisons with other bioactive triterpenoids isolated from the Melia genus. This guide summarizes the known bioactivities of related compounds, details essential experimental protocols for validation, and visualizes key cellular pathways and workflows.
Introduction to this compound and Related Compounds
This compound is a natural triterpenoid isolated from Melia dubia Cav.[1]. While its primary reported bioactivity is a significant inhibitory effect on superoxide anion generation in human neutrophils, with an EC50 of 5.54 μM, and inhibition of inducible nitric oxide synthase, its potential as an anticancer agent remains largely unexplored[1]. However, numerous other triterpenoids and limonoids from the Melia genus, such as those from Melia azedarach and Melia toosendan, have demonstrated considerable cytotoxic activities against a variety of human cancer cell lines[2][3][4][5][6]. These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
This guide serves as a resource for researchers aiming to conduct a cross-validation of this compound's bioactivity. It provides a comparative analysis of the cytotoxic effects of related compounds and outlines the necessary experimental procedures to assess this compound's potential as a therapeutic agent.
Comparative Bioactivity of Triterpenoids from the Melia Genus
To provide a basis for the potential efficacy of this compound, the following table summarizes the cytotoxic activities of other triterpenoids and compounds isolated from Melia azedarach against various cancer cell lines. These data highlight the potent anticancer properties found within this genus and suggest promising avenues for the investigation of this compound.
| Compound | Cell Line | Assay | IC50 / GI50 Value | Reference |
| Meliazedarachin K | HCT116 (Colon) | Not Specified | 9.02 ± 0.84 μM | [2] |
| Mesendanin N | Multiple | Not Specified | 9.02 to 31.31 μM | [2] |
| 21α-methylmelianodiol | HCT116 (Colon) | Not Specified | 10.16 ± 1.22 μM | [2] |
| 21α-methylmelianodiol | RKO (Colon) | Not Specified | 8.57 ± 0.80 μM | [2] |
| Compound 7 (a limonoid) | HCT116 (Colon) | Not Specified | 0.3 ± 0.1 μM | [2] |
| Compound 2 (3β-acetoxy-12β-hydroxy-eupha-7,24-dien-21,16β-olide) | A549 (Lung), H460 (Lung), HGC27 (Gastric) | CellTiter Glo™ | 5.6-21.2 µg/mL | [3] |
| Kulinone | A549 (Lung), H460 (Lung), HGC27 (Gastric) | CellTiter Glo™ | 5.6-21.2 µg/mL | [3] |
| Meliastatin 3 | A549 (Lung), H460 (Lung), HGC27 (Gastric) | CellTiter Glo™ | 5.6-21.2 µg/mL | [3] |
| Melia azedarach L. leaves extract (MLE) | BSY-1 (Breast) | Not Specified | 0.11 µ g/0.1 ml | [6] |
| Melia azedarach L. leaves extract (MLE) | HT-29 (Colon) | Not Specified | 0.31 µ g/0.1 ml | [6] |
| Melia azedarach L. leaves extract (MLE) | MKN1 (Gastric) | Not Specified | 1.30 µ g/0.1 ml | [6] |
| Melia azedarach L. leaves extract (MLE) | A549 (Lung) | Not Specified | 1.50 µ g/0.1 ml | [6] |
Experimental Protocols for Bioactivity Validation
To systematically evaluate the bioactivity of this compound, a series of well-established experimental protocols should be employed. These assays will help in quantifying its cytotoxic effects, understanding its mechanism of action, and identifying the cellular pathways it modulates.
Cell Viability and Cytotoxicity Assay
This initial screen is crucial to determine the dose-dependent effect of this compound on the viability of different cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay helps to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of this compound on key proteins involved in cell survival, proliferation, and apoptosis signaling pathways.
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound bioactivity validation.
Caption: Potential signaling pathways affected by this compound.
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking, the significant cytotoxic effects of other triterpenoids from the Melia genus provide a strong rationale for its investigation. This guide offers a comprehensive framework for the cross-validation of this compound's bioactivity in different cancer cell lines. By following the detailed experimental protocols and utilizing the conceptualized workflows and pathways, researchers can systematically evaluate its potential as a novel anticancer agent. Further studies are crucial to unlock the therapeutic promise of this compound and other related natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Meliadubin B for Its Molecular Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of Meliadubin B for its molecular target, inducible nitric oxide synthase (iNOS). As the overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases and cancer, the development of selective iNOS inhibitors is a key therapeutic strategy.[1][2] This document summarizes the available experimental data for this compound, compares it with other known iNOS inhibitors, and provides detailed experimental protocols for relevant assays.
Executive Summary
This compound, a natural triterpenoid, has been identified as an inhibitor of iNOS.[3] Experimental evidence demonstrates its ability to suppress inflammatory responses in human neutrophils. While direct comparative data on its selectivity for iNOS over other nitric oxide synthase isoforms (nNOS and eNOS) is not yet available, in silico docking studies suggest a binding interaction with the active site of human iNOS. This guide places the current knowledge on this compound in the context of other well-characterized iNOS inhibitors to aid researchers in evaluating its potential as a selective therapeutic agent.
This compound: Profile and Efficacy
This compound is a rearranged 2,3-seco-tirucallane triterpenoid isolated from Melia dubia Cav.[3] Its primary reported anti-inflammatory activity is the inhibition of superoxide anion generation in human neutrophils, with a half-maximal effective concentration (EC50) of 5.54 ± 0.36 μM.[3] Molecular docking studies further support its potential as an iNOS inhibitor by showing interactions with key residues (GLU377 and PRO350) in the active site of human iNOS.[3]
Comparative Analysis of iNOS Inhibitors
To contextualize the potential selectivity of this compound, the following table compares its available efficacy data with that of other known natural and synthetic iNOS inhibitors. The selectivity is typically expressed as a ratio of IC50 or Ki values for different NOS isoforms.
| Compound | Type | Target(s) | IC50 / Ki (iNOS) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |
| This compound | Natural | iNOS | EC50 = 5.54 µM* | Not Reported | Not Reported | [3] |
| Quercetin | Natural | iNOS | ~10.6 kcal/mol | Not Reported | Not Reported | [1] |
| 6-Gingerol | Natural | iNOS | ~8.6 kcal/mol | Not Reported | Not Reported | [1] |
| Resveratrol | Natural | iNOS | ~7.8 kcal/mol** | Not Reported | Not Reported | [1] |
| 1400W | Synthetic | iNOS | Ki = 2 µM (human) | 25 | 0.4 | [4] |
| L-VNIO | Synthetic | nNOS > eNOS/iNOS | Ki = 60 µM (mouse) | 0.2 | 0.0017 | [4] |
| Nω-propyl-l-arginine (NPA) | Synthetic | nNOS > eNOS/iNOS | Ki = 180 µM (murine) | 0.047 | 0.0003 | [4] |
| Compound 10 | Synthetic | iNOS | IC50 = 0.428 µM | >2300 | Not Reported | |
| Compound 14 | Synthetic | iNOS | IC50 = 0.165 µM | 550 | Not Reported |
*Note: The reported value for this compound is an EC50 for inhibition of superoxide anion generation in neutrophils, an indirect measure of its anti-inflammatory effect, and not a direct IC50 for iNOS enzyme inhibition. **Note: These values represent binding energy from molecular docking studies, not experimental IC50 values.
Signaling Pathway of iNOS Inhibition
The diagram below illustrates the general signaling pathway leading to iNOS expression and the proposed point of intervention for iNOS inhibitors like this compound.
Caption: iNOS induction by LPS and inhibition by this compound.
Experimental Protocols
Inhibition of Superoxide Anion Generation in Human Neutrophils
This assay was used to determine the EC50 of this compound.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods of dextran sedimentation, Ficoll-Paque gradient centrifugation, and hypotonic lysis of red blood cells.
-
Assay Principle: The assay measures the generation of superoxide anions by neutrophils upon stimulation with formyl-methionyl-leucyl-phenylalanine (fMLP). Superoxide anion production is detected by the reduction of ferricytochrome c, which is measured spectrophotometrically at 550 nm.
-
Procedure:
-
Isolated neutrophils are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Ferricytochrome c is added to the cell suspension.
-
fMLP is added to stimulate superoxide anion generation.
-
The change in absorbance at 550 nm is monitored over time.
-
The EC50 value is calculated by plotting the percentage of inhibition of superoxide anion generation against the concentration of this compound.
-
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
To directly assess the selectivity of a compound for different NOS isoforms, an in vitro inhibition assay is required. The following is a standard protocol.
Methodology:
-
Enzyme Source: Recombinant human iNOS, nNOS, and eNOS are used.
-
Assay Principle: The activity of NOS is determined by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
-
Procedure:
-
The reaction mixture contains the respective NOS isoform, L-[³H]arginine, and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin) in a suitable buffer.
-
Varying concentrations of the test compound (e.g., this compound) or a known inhibitor (as a positive control) are added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C for a defined period.
-
The reaction is stopped, and the mixture is applied to a cation-exchange resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the product L-[³H]citrulline (which does not bind).
-
The radioactivity in the eluate, corresponding to the amount of L-[³H]citrulline produced, is measured using a scintillation counter.
-
The IC50 values are determined by plotting the percentage of inhibition of NOS activity against the inhibitor concentration for each isoform.
-
Workflow for Determining NOS Isoform Selectivity
Caption: Experimental workflow for assessing NOS inhibitor selectivity.
Conclusion
This compound demonstrates promising anti-inflammatory activity with evidence pointing towards the inhibition of iNOS. However, a comprehensive assessment of its selectivity requires direct comparative studies against nNOS and eNOS. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Further research to determine the IC50 values of this compound for all three NOS isoforms is crucial to fully elucidate its therapeutic potential as a selective iNOS inhibitor.
References
- 1. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Label-Free Target Identification for Meliadubin B
For Researchers, Scientists, and Drug Development Professionals
Meliadubin B, a triterpenoid with noted anti-inflammatory and anti-fungal properties, presents a compelling case for target identification to elucidate its mechanism of action and accelerate its potential therapeutic development. This guide provides a comparative overview of three prominent label-free target identification methods—Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Stability of Proteins from Rates of Oxidation (SPROX)—that are particularly well-suited for natural products like this compound, as they do not require chemical modification of the compound.
While the direct protein targets of this compound have not yet been reported in the scientific literature, its known bioactivities, including the inhibition of inducible nitric oxide synthase (iNOS), suggest potential interactions with key inflammatory signaling pathways such as NF-κB and MAPK. This guide will equip researchers with the necessary information to design and execute target identification studies for this compound.
Comparative Analysis of Label-Free Target Identification Methods
The selection of an appropriate target identification strategy is critical and depends on various factors, including the nature of the small molecule, the biological system under investigation, and the available resources. The following table summarizes the key features and performance metrics of DARTS, CETSA, and SPROX to aid in this decision-making process.
| Feature | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand binding protects the target protein from proteolytic degradation.[1][2][3] | Ligand binding increases the thermal stability of the target protein.[2][4] | Ligand binding alters the susceptibility of methionine residues to chemical oxidation.[4] |
| Sample Type | Cell lysates, tissue extracts, purified proteins.[3] | Intact cells, cell lysates, tissues.[2][4] | Primarily cell lysates.[4] |
| Throughput | Lower throughput, especially with Western blot detection. Can be scaled with mass spectrometry (DARTS-MS). | High-throughput versions (HT-CETSA) are available, making it suitable for large-scale screening.[3] | Moderate throughput, can be multiplexed with isobaric tags. |
| Quantitative Capability | Can provide dose-dependent protection profiles, but often considered semi-quantitative.[3] | Highly quantitative, especially with isothermal dose-response formats (ITDR-CETSA), allowing for potency determination.[3] | Quantitative, can determine changes in protein stability upon ligand binding. |
| Proteome Coverage | Generally lower than CETSA and SPROX.[2] | Can achieve broad proteome coverage, especially when coupled with mass spectrometry (TPP/MS-CETSA).[2] | Good proteome coverage, but limited to proteins containing methionine residues.[5] |
| Key Advantages | Simple principle, does not require specialized equipment for the basic workflow, and is effective for soluble proteins.[1][3] | Applicable in live cells, providing a more physiologically relevant context. Highly quantitative.[4] | Provides information on the structural domains affected by ligand binding.[5] |
| Key Limitations | Less suitable for membrane proteins, and results can be influenced by the choice of protease.[5] | Not all ligand binding events result in a measurable thermal shift. Requires specific antibodies for Western blot-based detection. | Limited to methionine-containing proteins. The use of chemical denaturants may not be suitable for all proteins.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are generalized protocols for each method, which should be optimized for the specific experimental system.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation:
-
Culture cells of interest (e.g., macrophages for studying anti-inflammatory effects) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Compound Incubation:
-
Aliquot the cell lysate into tubes.
-
Treat the lysates with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate at room temperature or 37°C for a predetermined time (e.g., 1 hour) to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to each lysate sample. The protease concentration and digestion time need to be optimized to achieve partial digestion.
-
Incubate at room temperature for a specific time.
-
-
Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Visualize protein bands using Coomassie blue or silver staining.
-
Identify protein bands that are protected from digestion in the this compound-treated samples compared to the control.
-
Excise the protected bands and identify the proteins using mass spectrometry.
-
Alternatively, for a targeted approach, perform Western blotting with antibodies against candidate proteins.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations or with a vehicle control.
-
Incubate under normal cell culture conditions for a specified time.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes). A no-heat control should be included.
-
Cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Analysis:
-
Collect the supernatant.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against candidate target proteins.
-
For proteome-wide analysis (Thermal Proteome Profiling - TPP), the soluble fractions are subjected to tryptic digestion, isobaric labeling (e.g., TMT), and analysis by quantitative mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve indicates target engagement.
-
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
-
Lysate Preparation and Compound Incubation:
-
Prepare cell lysates as described for the DARTS protocol.
-
Treat aliquots of the lysate with this compound or a vehicle control.
-
-
Chemical Denaturation:
-
Aliquot the treated lysates into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidinium chloride).
-
Equilibrate the samples to allow for protein unfolding.
-
-
Oxidation Reaction:
-
Add a solution of hydrogen peroxide to each tube to oxidize exposed methionine residues.
-
Quench the reaction after a specific time.
-
-
Proteomic Analysis:
-
Digest the proteins in each sample with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., iTRAQ, TMT) for quantitative analysis.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of oxidized and non-oxidized methionine-containing peptides across the denaturant concentrations.
-
Generate denaturation curves for each protein.
-
A shift in the denaturation curve between the this compound-treated and control samples indicates a change in protein stability and a potential target interaction.
-
Visualizing Workflows and Potential Pathways
To further clarify the experimental processes and potential biological context for this compound's activity, the following diagrams are provided.
Given this compound's known anti-inflammatory activity and its inhibition of iNOS, potential target pathways include the NF-κB and MAPK signaling cascades, which are master regulators of inflammation.
Conclusion
The identification of direct molecular targets is a pivotal step in translating the therapeutic potential of natural products like this compound into clinical applications. Label-free methods such as DARTS, CETSA, and SPROX offer powerful, unbiased approaches to achieve this without the need for chemical modification. While each method has its distinct advantages and limitations, their complementary nature suggests that an integrated approach, potentially employing one method for initial screening and another for validation, could be highly effective. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on the exciting journey of uncovering the molecular mechanisms of this compound.
References
- 1. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 4. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of Natural versus Synthetic Anti-inflammatory Agents: Efficacy, Mechanisms, and Methodologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of natural and synthetic anti-inflammatory agents, supported by experimental data. The following sections detail quantitative comparisons, experimental protocols, and the underlying signaling pathways of prominent agents in both categories.
The management of inflammation is a cornerstone of treating a wide array of diseases. While synthetic anti-inflammatory drugs have long been the standard of care, there is a growing body of evidence supporting the efficacy of natural compounds, often with a more favorable safety profile. This guide aims to provide a comparative overview of these two classes of agents to aid in research and development efforts.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative efficacy of selected natural and synthetic anti-inflammatory agents from various preclinical and clinical studies.
Table 1: Curcumin vs. Ibuprofen for Knee Osteoarthritis
| Parameter | Curcumin (1,500 mg/day) | Ibuprofen (1,200 mg/day) | Study Details |
| WOMAC Pain Score Reduction | Significant improvement from baseline | Significant improvement from baseline | 4-week, randomized, double-blind, multicenter trial in patients with knee osteoarthritis.[[“]] |
| WOMAC Stiffness Score Reduction | Trend towards significance (P=0.060) | Non-inferior to curcumin | 4-week, randomized, double-blind, multicenter trial in patients with knee osteoarthritis. |
| WOMAC Function Score Improvement | Non-inferior to ibuprofen (P=0.010) | Non-inferior to curcumin | 4-week, randomized, double-blind, multicenter trial in patients with knee osteoarthritis. |
| Adverse Events (Gastrointestinal) | Fewer events reported | Significantly higher incidence of abdominal pain/discomfort (P=0.046) | 4-week, randomized, double-blind, multicenter trial in patients with knee osteoarthritis.[[“]] |
Table 2: Quercetin vs. Diclofenac - In Vitro Anti-inflammatory Activity
| Agent | Concentration | Inhibition of Protein Denaturation (BSA Assay) | Study Details |
| Quercetin | 10µl | 47% | In vitro study comparing the anti-inflammatory properties of quercetin and diclofenac using bovine serum albumin (BSA) and egg albumin assays.[2][3] |
| 50µl | 83% | In vitro study comparing the anti-inflammatory properties of quercetin and diclofenac using bovine serum albumin (BSA) and egg albumin assays.[2][3] | |
| Diclofenac | 10µl | Comparable to Quercetin (marginal 1% higher) | In vitro study comparing the anti-inflammatory properties of quercetin and diclofenac using bovine serum albumin (BSA) and egg albumin assays.[2] |
| 50µl | Comparable to Quercetin (marginal 1% higher) | In vitro study comparing the anti-inflammatory properties of quercetin and diclofenac using bovine serum albumin (BSA) and egg albumin assays.[2] |
Table 3: Boswellia serrata Extract (BSE) vs. Valdecoxib for Knee Osteoarthritis
| Parameter | Boswellia serrata Extract (333 mg, three times daily) | Valdecoxib (10 mg, once daily) | Study Details |
| Pain, Stiffness & Difficulty in Daily Activities (WOMAC) | Statistically significant improvement after 2 months | Statistically significant improvement after 1 month | 6-month, randomized, prospective, open-label, comparative study in 66 patients with knee osteoarthritis.[4] |
| Sustained Efficacy | Effect persisted for one month after stopping therapy | Effect waned rapidly after stopping treatment | 6-month, randomized, prospective, open-label, comparative study in 66 patients with knee osteoarthritis.[4] |
| Adverse Events (Acidity) | 3 patients | 2 patients | 6-month, randomized, prospective, open-label, comparative study in 66 patients with knee osteoarthritis.[4] |
Table 4: Resveratrol as an Adjuvant to Meloxicam for Knee Osteoarthritis
| Parameter | Resveratrol (500 mg/day) + Meloxicam (15 mg/day) | Placebo + Meloxicam (15 mg/day) | Study Details |
| Total Pain Score Reduction | Significant reduction | Less significant reduction | 90-day, randomized, double-blind, placebo-controlled pilot clinical trial in patients with mild to moderate knee osteoarthritis.[5][6][7] |
| Serum TNF-α Levels | Significantly lower | Higher | 90-day, randomized, double-blind, placebo-controlled pilot clinical trial in patients with mild to moderate knee osteoarthritis.[5][6][7] |
| Serum IL-1β Levels | Significantly lower | Higher | 90-day, randomized, double-blind, placebo-controlled pilot clinical trial in patients with mild to moderate knee osteoarthritis.[5][6][7] |
| Serum IL-6 Levels | Significantly lower | Higher | 90-day, randomized, double-blind, placebo-controlled pilot clinical trial in patients with mild to moderate knee osteoarthritis.[5][6][7] |
Table 5: White Willow Bark vs. Aspirin for Pain Relief
| Agent | Efficacy | Onset of Action | Gastrointestinal Side Effects |
| White Willow Bark Extract (standardized to 120-240 mg salicin/day) | Effective for low back pain, osteoarthritis, and headaches.[8] | Slower onset, longer-lasting relief.[8] | Gentler on the digestive system compared to aspirin.[8] |
| Aspirin | Highly effective for acute pain.[9] | Rapid | Can cause irritation, ulceration, and bleeding.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparative studies.
Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model to evaluate the anti-inflammatory activity of pharmacological agents.
-
Animals: Male Wistar rats (150-200g).
-
Induction of Inflammation: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment:
-
Test compounds (natural or synthetic agents) are administered orally or intraperitoneally at various doses, typically 30-60 minutes before carrageenan injection.
-
A control group receives the vehicle.
-
A positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.
-
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model in rats is a well-established autoimmune model that mimics many aspects of human rheumatoid arthritis.
-
Animals: Female Lewis rats are commonly used due to their susceptibility to CIA.
-
Induction of Arthritis:
-
Treatment: Dosing with test compounds can be initiated prophylactically (from day 0) or therapeutically (after the onset of clinical signs of arthritis).
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated using a scoring system based on the redness and swelling of the paws.
-
Paw Thickness Measurement: Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.[10]
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies can be measured by ELISA.[10]
-
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro model is used to screen for the anti-inflammatory effects of compounds on a cellular level.
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or primary bone marrow-derived macrophages are commonly used.
-
Cell Culture: Macrophages are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before stimulation.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA.
-
Gene Expression: The expression of genes encoding pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α) can be analyzed by quantitative real-time PCR (qRT-PCR).
-
Protein Expression: The levels of key signaling proteins (e.g., phosphorylated NF-κB, MAPKs) can be assessed by Western blotting.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the selected natural and synthetic anti-inflammatory agents.
References
- 1. consensus.app [consensus.app]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. Potential Comparison of Anti-inflammatory Activities of Quercetin and Diclofenac Mouthwash Formulations [scielo.sld.cu]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Is resveratrol an effective add-on to NSAIDS to treat knee osteoarthritis? | EurekAlert! [eurekalert.org]
- 6. medicalxpress.com [medicalxpress.com]
- 7. Resveratrol an effective add-on to NSAIDS for osteoarthritis [speciality.medicaldialogues.in]
- 8. angelbiology.com [angelbiology.com]
- 9. drclarkstore.com [drclarkstore.com]
- 10. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
Meliadubin B: A Comparative Guide to its Therapeutic Potential in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of Meliadubin B, a novel natural triterpenoid, by comparing its performance with established alternatives based on available preclinical data. The information is intended to support further research and development efforts in the fields of inflammation and mycology.
Executive Summary
This compound, a recently isolated 2,3-seco-tirucallane triterpenoid from Melia dubia Cav. barks, has demonstrated significant anti-inflammatory and antifungal properties in initial in vitro studies[1]. Its primary mechanisms of action identified to date are the inhibition of superoxide anion generation in human neutrophils and, based on computational modeling, the potential inhibition of inducible nitric oxide synthase (iNOS) and trihydroxynaphthalene reductase[1]. While in vivo and clinical data are not yet available, its potent in vitro activity suggests a promising therapeutic candidate for inflammatory conditions and fungal infections. This guide presents the current experimental data for this compound and compares it with relevant compounds in similar assays.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data for this compound and its comparators.
Anti-inflammatory Activity: Inhibition of Superoxide Anion Generation in Neutrophils
| Compound | Assay System | Stimulus | EC50 / IC50 (µM) | Reference |
| This compound | Human Neutrophils | fMLP | 5.54 ± 0.36 | [1] |
| Quercetin | Xanthine Oxidase | - | 2.90 ± 0.03 | [2] |
| Indomethacin | Human Neutrophils | fMLP | ~120 | [3] |
| Oenothein B | Human Neutrophils | fMLP/PMA | IC50 ~5 µg/ml | [4] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. fMLP: N-formyl-methionyl-leucyl-phenylalanine; PMA: Phorbol 12-myristate 13-acetate.
Antifungal Activity: Inhibition of Magnaporthe oryzae
| Compound | Assay System | IC50 / ED50 (µM) | Reference |
| This compound | Magnaporthe oryzae | 182.50 ± 18.27 | [1] |
| Tricyclazole | Magnaporthe oryzae | Mycelium Growth: ED50 ~215.64 mg/L (~900 µM) | [5][6] |
| Azoxystrobin | Magnaporthe oryzae | Mycelium Growth: ED50 ~69.58 mg/L (~172 µM) | [5][6] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.
Therapeutic Potential in Disease Models
Although no in vivo disease model data for this compound is currently available, its demonstrated mechanisms of action suggest potential therapeutic applications in a range of diseases characterized by inflammation and fungal infection.
Inflammatory Diseases
The inhibition of superoxide anion generation by neutrophils is a key therapeutic target in many inflammatory diseases. Excessive production of reactive oxygen species (ROS) by neutrophils contributes to tissue damage in conditions such as:
-
Rheumatoid Arthritis: Neutrophil-derived ROS are implicated in joint inflammation and destruction.
-
Inflammatory Bowel Disease (IBD): Neutrophil infiltration and ROS production in the gut mucosa are hallmarks of IBD.
-
Chronic Obstructive Pulmonary Disease (COPD): Neutrophilic inflammation and oxidative stress drive the pathogenesis of COPD.
Furthermore, the predicted inhibition of iNOS by this compound suggests a second anti-inflammatory mechanism. Overproduction of nitric oxide by iNOS is a key feature of chronic inflammation and is implicated in the pathophysiology of sepsis, arthritis, and neuroinflammatory diseases.
Fungal Diseases
This compound's activity against Magnaporthe oryzae, the causative agent of rice blast disease, highlights its potential as an antifungal agent. The in silico prediction of trihydroxynaphthalene reductase inhibition suggests a mechanism targeting fungal melanin biosynthesis, a pathway essential for the virulence of many pathogenic fungi[7]. This could translate to efficacy against other melanin-producing fungal pathogens that affect both plants and humans.
Experimental Protocols
Inhibition of Superoxide Anion Generation in Human Neutrophils
-
Cell Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran sedimentation, Ficoll-Paque gradient centrifugation, and hypotonic lysis of red blood cells.
-
Assay Principle: The assay measures the reduction of ferricytochrome c by superoxide anions, which is detected spectrophotometrically at 550 nm.
-
Procedure:
-
Isolated neutrophils were suspended in Hanks' balanced salt solution (HBSS).
-
The cell suspension was incubated with ferricytochrome c and varying concentrations of this compound or control vehicle.
-
The reaction was initiated by adding the neutrophil activator fMLP (N-formyl-methionyl-leucyl-phenylalanine).
-
The change in absorbance at 550 nm was monitored over time to determine the rate of superoxide production.
-
The EC50 value was calculated from the dose-response curve.
-
Antifungal Activity against Magnaporthe oryzae
-
Organism and Culture: Magnaporthe oryzae was cultured on potato dextrose agar (PDA).
-
Assay Principle: The assay determines the concentration of the compound required to inhibit the mycelial growth of the fungus.
-
Procedure:
-
Varying concentrations of this compound were incorporated into the PDA medium.
-
A mycelial plug of M. oryzae was placed in the center of each agar plate.
-
The plates were incubated at 28°C for a specified period.
-
The diameter of the fungal colony was measured, and the percentage of growth inhibition was calculated relative to a control plate without the compound.
-
The IC50 value was determined from the dose-response curve.
-
Visualizations
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanisms of this compound.
Proposed Antifungal Signaling Pathway of this compound
Caption: Proposed antifungal mechanism of this compound.
Conclusion and Future Directions
This compound presents as a promising lead compound with potent in vitro anti-inflammatory and antifungal activities. Its efficacy in inhibiting neutrophil superoxide generation is comparable to or greater than some existing anti-inflammatory agents in similar assays. While its antifungal activity against M. oryzae is noted, further studies are required to establish its spectrum of activity against other pathogenic fungi.
The primary limitation in validating the therapeutic potential of this compound is the absence of data from in vivo disease models. Future research should prioritize:
-
In vivo efficacy studies: Evaluating this compound in animal models of inflammatory diseases (e.g., carrageenan-induced paw edema, collagen-induced arthritis) and fungal infections.
-
Mechanism of action validation: Experimentally confirming the inhibition of iNOS and trihydroxynaphthalene reductase and elucidating the detailed upstream signaling pathways.
-
Pharmacokinetic and toxicological profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound.
-
Comparative studies: Performing head-to-head in vitro and in vivo comparisons with standard-of-care drugs.
Addressing these research gaps will be crucial in determining the translational potential of this compound as a novel therapeutic agent.
References
- 1. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the inhibition of quercetin on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of renal effects of ibuprofen versus indomethacin during treatment of patent ductus arteriosus in contiguous historical cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oenothein B's contribution to the anti-inflammatory and antioxidant activity of Epilobium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Impact of tricyclazole and azoxystrobin on growth, sporulation and secondary infection of the rice blast fungus, Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular virulence determinants of Magnaporthe oryzae: disease pathogenesis and recent interventions for disease management in rice plant - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of Meliadubin B: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies to assess the off-target effects of Meliadubin B, a natural triterpenoid with demonstrated anti-inflammatory and antifungal properties.[1] While its primary mechanism involves the inhibition of superoxide anion generation and inducible nitric oxide synthase (iNOS), a thorough understanding of its potential off-target interactions is critical for advancing this compound through the drug discovery pipeline.[1] This document details and compares various experimental and computational approaches for comprehensive off-target profiling.
The Importance of Off-Target Assessment
Adverse drug reactions are a major cause of clinical trial failures and post-market withdrawals. Many of these are caused by "off-target" effects, where a drug interacts with proteins other than its intended therapeutic target.[2] Identifying these unintended interactions early in development is crucial for mitigating risk and building a comprehensive safety profile. A systematic evaluation of this compound's selectivity will enable a more accurate prediction of its therapeutic window and potential side effects.
Comparative Analysis of Off-Target Identification Strategies
A multi-pronged approach, combining computational prediction with experimental validation, is considered the gold standard for off-target profiling.[3] Below is a comparison of key methodologies.
| Methodology | Principle | Throughput | Data Output | Key Advantages | Limitations |
| In Silico Profiling | Computational prediction based on chemical structure similarity (2D/3D), molecular docking, and machine learning algorithms.[4] | High | List of potential off-targets with predicted binding scores.[4] | Rapid, cost-effective, covers a vast theoretical target space.[3][4] | Predictive, requires experimental validation, results depend heavily on the quality of databases and algorithms. |
| Kinase Profiling | Biochemical assays measuring the inhibition of a large panel of purified kinases by the test compound.[5][6] | High | IC50 values, percentage of inhibition at a given concentration, selectivity scores (e.g., S-score). | Standardized, highly quantitative, directly assesses a common class of off-targets.[6] | Limited to kinases, in vitro format may not reflect cellular activity, can be expensive. |
| Chemical Proteomics | Affinity-based or activity-based probes are used to capture binding partners from cell lysates or live cells, which are then identified by mass spectrometry.[7][8][9] | Medium to High | List of direct protein binding partners, relative binding affinities.[7][8] | Unbiased, identifies direct physical interactions in a complex biological matrix.[7] | Technically complex, requires specialized expertise and instrumentation, potential for false positives/negatives. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins across the proteome upon ligand binding. Drug-bound proteins are typically more stable at higher temperatures.[10][11] | Medium | Proteome-wide thermal shift data, identifying direct and indirect targets.[10][11] | Unbiased, performed in live cells or lysates, does not require compound modification.[7] | Indirect measure of binding, requires sophisticated mass spectrometry and data analysis.[10] |
| Cellular Viability Assays | Measures the overall health of cells after compound treatment, indicating potential cytotoxic off-target effects.[12][13][14] | High | IC50/EC50 values for cytotoxicity or proliferation inhibition.[15] | Simple, inexpensive, provides a functional readout of cellular toxicity. | Non-specific, does not identify the direct off-target(s) responsible for the effect.[13] |
Recommended Workflows and Methodologies
A tiered approach is recommended for a thorough and cost-effective assessment of this compound's off-target profile.
Tier 1: Initial Computational Screening and Cellular Viability
This initial phase aims to predict potential off-targets and assess general cytotoxicity.
Caption: Tier 1 workflow for initial off-target assessment.
Tier 2: Broad Experimental Profiling
Based on Tier 1 results, broader experimental screening is conducted to identify direct protein interactions.
Caption: Tier 2 workflow for broad experimental profiling.
Tier 3: Target Validation and Pathway Analysis
The final tier focuses on validating the identified off-targets and understanding their functional consequences.
Caption: Tier 3 workflow for validation and functional analysis.
Signaling Pathway Context
This compound is known to inhibit iNOS, which is a key enzyme in the inflammatory response pathway. An off-target kinase interaction could inadvertently modulate other critical cellular pathways. For example, inhibition of a hypothetical kinase like "Kinase X" could impact the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Caption: Known vs. Hypothetical Off-Target Signaling Pathways.
Detailed Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Luminescence-Based)
This protocol is adapted for a high-throughput luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to quantify kinase activity by measuring ADP production.[16]
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Materials:
-
Kinase panel (e.g., Promega Kinase Enzyme Systems or similar)
-
Substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer containing a final DMSO concentration of ≤1%. Include a positive control inhibitor and a DMSO-only negative control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase/buffer solution to each well of a 384-well plate.
-
Add 2.5 µL of the this compound dilution or control.
-
Initiate the reaction by adding 5 µL of ATP/substrate solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary by kinase.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations relative to the DMSO control. Determine IC50 values for significant hits by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assessment (ATP-Based)
This protocol uses a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP as an indicator of metabolically active cells.[12]
Objective: To determine the cytotoxic effect of this compound on one or more relevant cell lines.
Materials:
-
Human cell lines (e.g., HEK293 for general toxicity, a relevant cancer line, or primary cells)
-
Cell culture medium and supplements
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, opaque 96-well or 384-well cell culture plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Plating: Seed cells into a white-walled, clear-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a negative control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO control wells and plot the results as percent viability versus log[this compound concentration]. Calculate the IC50 value from the resulting dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 9. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Safety Operating Guide
Prudent Disposal of Meliadubin B: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Meliadubin B is not publicly available. The following disposal procedures are based on general best practices for handling novel, biologically active chemical compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound is a natural triterpenoid with demonstrated anti-inflammatory and antifungal properties.[1] Due to its biological activity, all waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste. Prudent laboratory practices dictate a cautious approach to the disposal of any new or uncharacterized substance.
Hazard Assessment and Data Presentation
Given the lack of specific toxicological data for this compound, a conservative approach to its handling and disposal is necessary. The following table summarizes potential hazards and recommended precautions based on its classification as a biologically active triterpenoid.
| Hazard Category | Potential Risks and Considerations | Recommended Precautions |
| Health Hazards | As a biologically active compound, this compound may have unknown toxicological effects. Potential routes of exposure include inhalation, ingestion, and skin contact. Similar compounds can cause skin and eye irritation. | Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2][3] |
| Environmental Hazards | The environmental impact of this compound has not been determined. Release into the environment should be avoided to prevent potential harm to aquatic life and ecosystems. | Do not dispose of this compound down the drain or in regular trash.[4][5] All waste must be collected and disposed of as hazardous chemical waste. |
| Chemical Reactivity | Reactivity data is unavailable. It is prudent to assume it may be incompatible with strong oxidizing agents or strong acids and bases. | Store away from incompatible materials. Do not mix this compound waste with other chemical waste streams unless compatibility is known.[3][4] |
Experimental Protocols: Standard Operating Procedure for this compound Disposal
The following step-by-step procedures provide guidance for the safe disposal of various forms of this compound waste.
1. Disposal of Unused or Expired this compound (Solid)
-
Step 1: Container Labeling: If the original container is to be discarded, ensure it is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount. If transferring to a new waste container, use a container compatible with solid chemical waste and label it accordingly.
-
Step 2: Segregation: Store the container with other solid chemical waste, away from incompatible materials.
-
Step 3: Waste Pickup: Arrange for disposal through your institution's EHS department.
2. Disposal of this compound Solutions
-
Step 1: Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., a specific container for halogenated or non-halogenated solvents).
-
Step 2: Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the estimated concentration.
-
Step 3: Storage: Keep the waste container securely closed and stored in a designated satellite accumulation area.
-
Step 4: Disposal: When the container is full, arrange for pickup and disposal by your institution's EHS department.
3. Disposal of Contaminated Labware and Materials
-
Step 1: Gross Decontamination: Remove as much of the this compound residue as possible. For "empty" containers, the first rinse with a suitable solvent should be collected as hazardous waste.[4]
-
Step 2: Collection of Sharps: Contaminated sharps (e.g., needles, glass pipettes, slides) must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.
-
Step 3: Collection of Non-Sharps: Contaminated non-sharp items (e.g., pipette tips, gloves, weigh boats, bench paper) should be collected in a designated, lined container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste" with the name of the chemical.
-
Step 4: Final Disposal: Once the containers are full, they should be securely sealed and disposed of through your institution's hazardous waste program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Meliadubin B: A Procedural Guide
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is the primary control measure to protect laboratory personnel from potential exposure to Meliadubin B through skin contact, inhalation, or accidental ingestion.[2][3][4] The following table summarizes the recommended PPE for handling this and other research compounds of unknown toxicity.
| Activity | Required Personal Protective Equipment (PPE) |
| Unpacking and Inventory | - Disposable Gown- Two pairs of chemotherapy-tested gloves[2][5]- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown- Two pairs of chemotherapy-tested gloves- N95 or higher respirator (to prevent inhalation of fine particles)[3][4]- Face shield or safety goggles[3][6] |
| Solution Preparation | - Disposable Gown- Two pairs of chemotherapy-tested gloves- N95 or higher respirator- Face shield or safety goggles |
| Administration/Use in Experiments | - Disposable Gown- Two pairs of chemotherapy-tested gloves- Safety glasses with side shields (minimum); face shield if splashing is possible[2] |
| Waste Disposal | - Disposable Gown- Two pairs of chemotherapy-tested gloves- N95 or higher respirator- Face shield or safety goggles |
| Spill Cleanup | - Disposable Gown- Two pairs of industrial-thickness gloves (e.g., nitrile or neoprene)[6]- N95 or higher respirator- Face shield and safety goggles |
Operational Plan: A Step-by-Step Procedural Workflow
A structured operational plan ensures that all personnel are aware of the correct procedures for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (gown, double gloves, safety glasses) before opening the shipping container.[2]
-
Verify the container label matches the order information.
-
Store this compound according to the supplier's recommendations, typically at room temperature in a dry, well-ventilated area away from incompatible materials.[1]
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Wear all recommended PPE for solution preparation.
-
Use a dedicated set of non-porous, easily cleanable equipment (e.g., spatulas, weigh boats, glassware).
-
Clean all equipment thoroughly after use.
3. Experimental Use:
-
When using solutions of this compound, wear appropriate PPE to prevent skin and eye contact.
-
Ensure all procedures are performed in a well-ventilated area.
-
Avoid the generation of aerosols.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the immediate vicinity if the spill is large or generates dust.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Carefully collect the contaminated materials and place them in a designated hazardous waste container.[3]
-
Clean the spill area with an appropriate deactivating agent or detergent solution, followed by a water rinse.[3]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be considered contaminated waste.
-
Waste Collection: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Disposal Vendor: Utilize a licensed hazardous waste disposal company for the final disposal of all this compound waste.
Procedural Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing scientific discovery.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
